LMP2A (426-434)
描述
BenchChem offers high-quality LMP2A (426-434) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LMP2A (426-434) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H71N9O11S2 |
|---|---|
分子量 |
906.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H71N9O11S2/c1-19(2)13-26(45-33(52)24(40)18-60)34(53)42-16-29(50)41-17-30(51)43-27(14-20(3)4)36(55)46-28(15-21(5)6)37(56)48-32(23(9)49)38(57)44-25(11-12-61-10)35(54)47-31(22(7)8)39(58)59/h19-28,31-32,49,60H,11-18,40H2,1-10H3,(H,41,50)(H,42,53)(H,43,51)(H,44,57)(H,45,52)(H,46,55)(H,47,54)(H,48,56)(H,58,59)/t23-,24+,25+,26+,27+,28+,31+,32+/m1/s1 |
InChI 键 |
DGAJITDEHPNIPR-BXCYYTRQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)N |
产品来源 |
United States |
Foundational & Exploratory
The Immunological Role of the LMP2A (426-434) Peptide in Epstein-Barr Virus Latency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection primarily within B lymphocytes. To maintain this latency and evade host immune surveillance, EBV expresses a limited set of latent proteins, including Latent Membrane Protein 2A (LMP2A). While the full-length LMP2A protein is known to modulate critical B-cell signaling pathways to support the survival of infected cells, specific fragments of this protein play a crucial role in the interaction with the host's immune system. This technical guide focuses on the function of a key immunogenic fragment, the LMP2A (426-434) peptide (sequence: CLGGLLTMV), in the context of EBV latency. This peptide is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope, making it a significant target for the host's cell-mediated immune response against EBV-infected cells.[1][2][3] This guide will provide an in-depth overview of its function, the experimental methodologies used to study it, and its potential as a therapeutic target.
Core Function: An Immunological Target
The primary function of the LMP2A (426-434) peptide is to act as an antigen for the host's immune system.[1][2][3] During EBV latency, the LMP2A protein is endogenously processed within the infected cell, and the resulting 426-434 peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2.[3] This peptide-MHC complex is then recognized by specific CD8+ cytotoxic T lymphocytes, triggering a cascade of immune responses aimed at eliminating the virally infected cells.[1][2]
Quantitative Data on Immune Response Induction
The immunogenicity of the LMP2A (426-434) peptide has been quantified in various studies, primarily through the measurement of interferon-gamma (IFN-γ) secretion and the cytotoxic activity of specific T-cells.
| Parameter | Assay | Cell Type | Peptide Concentration | Result | Reference |
| IFN-γ Secretion | ELISPOT | CD8+ T-cells | 20 µg/mL | 80.6 Spot Forming Cells / 5x10⁴ CD8+ T-cells | [1][2][4] |
| IFN-γ Secretion | ELISPOT | CD8+ T-cells | Not specified | Responding Index (RI) of 7 | [2][4] |
| CTL Killing | Chromium Release Assay | Peptide-pulsed T2 cells | 20 µg/mL | Effective killing of target cells | [1] |
| CTL Killing | Chromium Release Assay | 293T-LMP2A cells | Not specified | Effective killing of target cells | [1] |
| T-cell Frequency | IFN-γ ELISPOT | CD8+ T-cells | Not specified | Pre-stimulation: <0.003% | [5] |
| T-cell Frequency | IFN-γ ELISPOT | CD8+ T-cells | Not specified | Post-stimulation (day 14): Increased frequency | [5] |
Signaling Pathways and Logical Relationships
The function of the LMP2A (426-434) peptide is intrinsically linked to the signaling pathways of the immune system. Below are diagrams illustrating the key processes.
Experimental Protocols
Peptide Synthesis and Purification
The LMP2A (426-434) peptide is typically synthesized using solid-phase peptide synthesis (SPPS).
-
Resin Preparation : The synthesis begins with the C-terminal amino acid (Valine) attached to a solid support resin.
-
Amino Acid Coupling : The subsequent amino acids are added in a stepwise manner. Each amino acid has its N-terminus and any reactive side chains protected to prevent unwanted reactions. The carboxyl group of the incoming amino acid is activated to react with the deprotected N-terminus of the growing peptide chain.
-
Deprotection : After each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid.
-
Cleavage : Once the full-length peptide has been synthesized, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA).
-
Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The peptide is separated from impurities based on its hydrophobicity. Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain a stable powder.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is used to quantify the number of IFN-γ secreting cells in response to the LMP2A (426-434) peptide.
-
Plate Coating : A 96-well plate is coated with an anti-IFN-γ capture antibody.
-
Cell Plating : Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells from an EBV-seropositive, HLA-A2+ donor are plated in the wells.
-
Peptide Stimulation : The LMP2A (426-434) peptide is added to the wells at a specific concentration (e.g., 20 µg/mL) to stimulate the T-cells. Control wells with no peptide or an irrelevant peptide are also included.
-
Incubation : The plate is incubated for a set period (e.g., 24 hours) to allow for T-cell activation and IFN-γ secretion.
-
Detection : The cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate.
-
Spot Development : A substrate is added that is converted by the enzyme into an insoluble colored spot at the location of each IFN-γ secreting cell.
-
Analysis : The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the frequency of antigen-specific T-cells.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of LMP2A (426-434)-specific CTLs to kill target cells.
-
Target Cell Preparation : HLA-A2+ target cells (e.g., T2 cells, which are deficient in TAP but can be loaded with exogenous peptides) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Peptide Pulsing : The labeled target cells are incubated with the LMP2A (426-434) peptide to allow it to bind to the HLA-A2 molecules on the cell surface.
-
Effector Cell Preparation : LMP2A (426-434)-specific CTLs (effector cells) are prepared, often by in vitro stimulation of PBMCs with the peptide.
-
Co-incubation : The effector cells and target cells are mixed at various effector-to-target (E:T) ratios and incubated for a set time (e.g., 4-5 hours).
-
Measurement of ⁵¹Cr Release : During the incubation, CTLs that recognize the peptide-MHC complex will lyse the target cells, releasing ⁵¹Cr into the supernatant. The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis : The percentage of specific lysis is calculated using the formula: ((experimental release - spontaneous release) / (maximum release - spontaneous release)) * 100. Spontaneous release is measured from target cells incubated without effector cells, and maximum release is determined by lysing the target cells with a detergent.
Conclusion and Future Directions
The LMP2A (426-434) peptide is a critical component of the host-virus interaction during EBV latency, serving as a key target for the cellular immune response. Its ability to elicit strong and specific CTL responses makes it an attractive candidate for the development of therapeutic vaccines and T-cell based immunotherapies for EBV-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin's lymphoma.[1][2][6] Future research will likely focus on optimizing the delivery and presentation of this peptide to enhance its immunogenicity and on combining it with other EBV epitopes to create a broader and more effective anti-EBV immune response. The detailed understanding of its function and the methods to study it are fundamental for the advancement of these therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the LMP2A (426-434) Epitope in Hodgkin's Disease: An Immunological and Signaling Perspective
A Technical Guide for Researchers and Drug Development Professionals
Latent Membrane Protein 2A (LMP2A), an integral membrane protein of the Epstein-Barr virus (EBV), plays a crucial role in the pathogenesis of EBV-associated malignancies, including a significant subset of classical Hodgkin's lymphoma. Within this protein, the nonapeptide sequence at amino acid positions 426-434 (CLGGLLTMV) has been identified as a key immunogenic epitope. This guide provides an in-depth analysis of the function of this specific peptide, particularly its role as a target for cytotoxic T lymphocyte (CTL) responses, and delves into the broader context of the full-length LMP2A protein's signaling activities that contribute to the survival of malignant Hodgkin/Reed-Sternberg (HRS) cells.
The Immunological Significance of LMP2A (426-434)
The LMP2A (426-434) peptide is a well-characterized HLA-A2-restricted CTL epitope.[1][2] Its primary role in the context of Hodgkin's disease is to act as a target for the host's immune system, specifically for CD8+ cytotoxic T lymphocytes. This makes it a significant area of interest for the development of immunotherapies.
Induction of Cytotoxic T Lymphocyte Responses
The LMP2A (426-434) peptide has been shown to be highly immunogenic, capable of eliciting potent anti-tumor immune responses.[2][3] In vitro studies have demonstrated that stimulation with this peptide can lead to a robust IFN-γ secretion response and the proliferation of CD8+ IFN-γ+ T cells.[2] These activated CTLs are capable of specifically recognizing and killing target cells that express the LMP2A protein.[2]
Quantitative Analysis of LMP2A (426-434)-Specific T-Cell Responses
Several studies have quantified the immune response to the LMP2A (426-434) epitope. The following tables summarize key findings from in vitro and patient-based studies.
Table 1: In Vitro Immunogenicity of LMP2A Peptides
| Peptide | Spot Forming Cells (SFC) per 5x10^4 CD8+ T cells | Responding Index (RI) | Reference |
| LMP2A (426-434) | 80.6 | 8.3 | [4] |
| LMP2A (264-272) | 69.6 | 7.0 | [4] |
| LMP2A (356-364) | 55.7 | 5.4 | [4] |
Table 2: CTL Responses to LMP2A in EBV-Negative Hodgkin's Disease Patients vs. Healthy Donors
| Assay | Patient Group | Response | p-value | Reference |
| CD8+ T-cell Tetramer Analysis | EBV-negative HD | 0.13 ± 0.05 | < 0.05 | [5] |
| Healthy Donors | 0.02 ± 0.01 | [5] | ||
| IFN-γ ELISPOT | EBV-negative HD | 49.4 ± 8.6 | < 0.05 | [5] |
| Healthy Donors | 16.1 ± 3.9 | [5] |
Signaling Pathways of the Full-Length LMP2A Protein
While the 426-434 region is primarily recognized for its role as a T-cell epitope, the full-length LMP2A protein exerts significant effects on intracellular signaling pathways, contributing to the survival and proliferation of HRS cells. These functions are primarily mediated by the N-terminal cytoplasmic domain of LMP2A, which contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM).[6][7]
PI3K/Akt Pathway Activation
LMP2A is a potent activator of the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.[8][9][10] This activation is initiated by the phosphorylation of the ITAM domain, which then recruits and activates the spleen tyrosine kinase (Syk).[7][11] Activated Syk, in turn, initiates a cascade that leads to the activation of PI3K and its downstream effector, Akt.[8][11] The activation of the PI3K/Akt pathway by LMP2A has been shown to be essential for the survival of B-cells that lack a functional B-cell receptor (BCR), a common feature of HRS cells.[12]
NF-κB Pathway Activation
LMP2A also contributes to the constitutive activation of the NF-κB pathway, a hallmark of Hodgkin's lymphoma that promotes inflammation and cell survival.[11][13][14] The activation of NF-κB by LMP2A is also dependent on the ITAM domain and the subsequent activation of Syk and PI3K.[11] Studies have shown that LMP2A increases the nuclear localization of the p65 subunit of NF-κB.[11]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epstein–Barr Infection, Hodgkin’s Lymphoma, and the Immune System: Insights into the Molecular Mechanisms Facilitating Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 5. Dynamic CD8 T-Cell Responses to Tumor-Associated Epstein-Barr Virus Antigens in Patients With Epstein-Barr Virus-Negative Hodgkin’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Roles of the PI3K/Akt pathway in Epstein-Barr virus-induced cancers and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the PI3K/Akt pathway in Epstein-Barr virus-induced cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contribution of Epstein–Barr Virus Latent Proteins to the Pathogenesis of Classical Hodgkin Lymphoma [mdpi.com]
- 11. Epstein-Barr virus LMP2A utilizes Syk and PI3K to activate NF-κB in B-cell lymphomas to increase MIP-1α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EBV in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NFkB Pathway and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The LMP2A (426-434) Epitope: A Promising Target in Nasopharyngeal Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nasopharyngeal carcinoma (NPC) is a malignancy with a high incidence in Southeast Asia and is strongly associated with the Epstein-Barr virus (EBV).[1][2] The latent membrane protein 2A (LMP2A), encoded by EBV, is consistently expressed in NPC cells and plays a crucial role in the pathogenesis of the disease, including promoting tumor metastasis and the epithelial-mesenchymal transition (EMT).[3][4][5] This makes LMP2A an attractive target for immunotherapy. A specific region of this protein, the LMP2A (426-434) epitope with the amino acid sequence CLGGLLTMV, has been identified as a key target for cytotoxic T lymphocytes (CTLs), offering a promising avenue for the development of targeted therapies against NPC.[1][2][6][7][8] This technical guide provides a comprehensive overview of the LMP2A (426-434) epitope, its role in NPC, the signaling pathways it influences, and the experimental methodologies used to study its immunogenicity.
The LMP2A (426-434) Epitope and its Immunogenicity
The LMP2A (426-434) epitope is a well-characterized, HLA-A2-restricted CTL epitope.[9][10] This means it is presented on the surface of cancer cells by the HLA-A*02 major histocompatibility complex (MHC) class I molecule, which is prevalent in a significant portion of the human population. This presentation allows for recognition by specific CD8+ CTLs, which can then induce apoptosis in the cancer cells.[9][10]
The immunogenicity of the LMP2A (426-434) epitope has been demonstrated in multiple studies, showing its ability to induce strong interferon-gamma (IFN-γ) secretion and stimulate the proliferation of a high proportion of CD8+ IFN-γ+ T cells.[9][10] These LMP2A (426-434)-specific CTLs are capable of effectively killing target cells that express LMP2A.[9][10]
HLA Restriction
The recognition of the LMP2A (426-434) epitope is restricted to individuals expressing specific HLA-A02 subtypes. This includes A02:01, A02:03, A02:06, and A*02:07.[9][10] CTLs raised against the B95.8 EBV strain-derived epitope have been shown to recognize variants of this epitope found in other EBV isolates.[6]
Quantitative Data on the Immunogenicity of LMP2A Epitopes
The following table summarizes quantitative data from studies evaluating the T-cell response to LMP2A epitopes, including the 426-434 region.
| Epitope | HLA Restriction | Assay | Cell Type | Response Metric | Result | Reference |
| LMP2A (426-434) | HLA-A2 | ELISPOT | CD8+ T cells | Spot Forming Cells (SFC) / 50,000 CD8+ T cells | 55.7 to 80.6 | [1][2] |
| LMP2A (426-434) | HLA-A2 | ELISPOT | CD8+ T cells | Responding Index (RI) | 5.4 to 7 | [1][2] |
| LMP2A (356-364) | HLA-A2 | ELISPOT | CD8+ T cells | Spot Forming Cells (SFC) / 50,000 CD8+ T cells | 55.7 to 80.6 | [1][2] |
| LMP2A (264-272) | HLA-A2 | ELISPOT | CD8+ T cells | Spot Forming Cells (SFC) / 50,000 CD8+ T cells | 55.7 to 80.6 | [1][2] |
Signaling Pathways Modulated by LMP2A in Nasopharyngeal Carcinoma
LMP2A expression in NPC cells activates several signaling pathways that contribute to oncogenesis, including cell proliferation, survival, migration, and metastasis.[11] Key pathways affected include the PI3K/Akt and mTOR signaling cascades.
PI3K/Akt and mTOR Signaling
LMP2A activates the PI3K/Akt pathway, which is a central regulator of multiple cellular processes.[4][12] This activation can inhibit apoptosis induced by transforming growth factor β1 (TGF-β1).[3] Downstream of PI3K/Akt, LMP2A activates the mechanistic target of rapamycin (mTOR) pathway.[3] This activation leads to the upregulation of Metastatic Tumor Antigen 1 (MTA1), which promotes EMT.[3] The mTOR pathway, through the 4EBP1-eIF4E axis, enhances the translation of MTA1.[3]
PI3K/Akt and EMT/Stemness Signaling
LMP2A-mediated activation of the PI3K/Akt pathway also contributes to EMT and the maintenance of cancer stem-like cell populations.[4] This pathway upregulates the expression of the polycomb group protein Bmi-1, which in turn induces EMT and a stem-like phenotype, partly through the PTEN/Akt/Snail signaling axis.[4]
Experimental Protocols
Generation of LMP2A-Specific Cytotoxic T Lymphocytes (CTLs)
A common method for generating LMP2A-specific CTLs in vitro involves the use of autologous dendritic cells (DCs) as antigen-presenting cells (APCs).[13][14]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from an EBV-seropositive, HLA-A2-positive donor.
-
Reagents for DC generation (e.g., GM-CSF, IL-4).
-
LMP2A RNA or a pool of overlapping LMP2A peptides, including the 426-434 epitope.
-
Cationic lipid for transfection (e.g., DOTAP).
-
T-cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).
-
Interleukin-2 (IL-2).
Protocol:
-
Isolate PBMCs: Isolate PBMCs from the donor's blood using Ficoll density gradient centrifugation.
-
Generate Immature DCs: Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
Antigen Loading of DCs:
-
Co-culture of DCs and T cells: Co-culture the antigen-loaded DCs with the non-adherent PBMC fraction (lymphocytes) at a responder-to-stimulator ratio of 20:1.
-
CTL Expansion: After 7 days, restimulate the T cells with freshly prepared, antigen-loaded DCs. Add low-dose IL-2 (e.g., 20 U/mL) to the culture two days after the second stimulation and every 3-4 days thereafter to expand the antigen-specific CTLs.
-
Assess Specificity and Function: After 2-3 rounds of stimulation, assess the specificity and cytotoxic function of the generated CTLs using IFN-γ ELISpot and cytotoxicity assays.
IFN-γ ELISpot Assay
The IFN-γ ELISpot assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T cells.[15]
Materials:
-
96-well PVDF membrane ELISpot plates.
-
Anti-human IFN-γ capture antibody.
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) conjugate.
-
BCIP/NBT substrate.
-
Effector cells (generated LMP2A-specific CTLs).
-
Target cells (e.g., T2 cells pulsed with LMP2A 426-434 peptide, or an LMP2A-expressing cell line).
-
Control peptides (irrelevant peptide).
-
PHA or PMA/Ionomycin (positive control).
Protocol:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C to prevent non-specific binding.[15]
-
Cell Plating: Add effector cells and target cells (or peptide) to the wells. Typically, a fixed number of effector cells (e.g., 5 x 10^4) are added per well. Target cells are added at an appropriate effector-to-target (E:T) ratio. Include negative controls (effector cells alone, effector cells with irrelevant peptide) and a positive control (effector cells with PHA or PMA/Ionomycin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[16]
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate.[15]
-
Wash and add streptavidin-ALP conjugate.
-
Wash and add the BCIP/NBT substrate.
-
-
Spot Development and Analysis: Stop the reaction by washing with water once spots have developed.[17] Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Cytotoxicity Assay
A standard chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative can be used to measure the lytic activity of the generated CTLs.
Materials:
-
Effector cells (generated LMP2A-specific CTLs).
-
Target cells (e.g., an HLA-A2-positive, LMP2A-expressing cell line or peptide-pulsed T2 cells).
-
⁵¹Cr or a non-radioactive cell death marker (e.g., a fluorescent dye).
-
96-well U-bottom plates.
Protocol:
-
Target Cell Labeling: Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Co-incubation: Wash the labeled target cells and plate them at a constant number (e.g., 5 x 10³) per well in a 96-well U-bottom plate. Add the effector cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous Release: Target cells incubated in medium alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Quantification: Centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion and Future Directions
The LMP2A (426-434) epitope represents a highly promising target for the development of immunotherapies for nasopharyngeal carcinoma. Its high immunogenicity and the consistent expression of LMP2A in NPC tumors make it an ideal candidate for vaccine development and adoptive T-cell therapies.[5][18][19][20] Current research is exploring various strategies to enhance the efficacy of LMP2A-targeted therapies, including the use of novel vaccine adjuvants, mRNA vaccine platforms, and the generation of T-cell receptor (TCR)-engineered T cells.[18][19][21] Further investigation into the intricate signaling networks regulated by LMP2A will continue to unveil new therapeutic vulnerabilities in EBV-associated malignancies. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to advance the preclinical and clinical development of these next-generation cancer immunotherapies.
References
- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 3. journals.asm.org [journals.asm.org]
- 4. Epstein-Barr Virus-Encoded LMP2A Induces an Epithelial–Mesenchymal Transition and Increases the Number of Side Population Stem-like Cancer Cells in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Immune Responses and Oncolytic Effects Induced by EBV LMP2A-Armed Modified Ankara-Vaccinia Virus Vectored Vaccines in Nasopharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CTL response | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The generation of LMP2a‐specific cytotoxic T lymphocytes for the treatment of patients with Epstein‐Barr virus‐positive Hodgkin disease | Semantic Scholar [semanticscholar.org]
- 15. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mstechno.co.jp [mstechno.co.jp]
- 17. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 18. A lipid-based LMP2-mRNA vaccine to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mRNA‐based Vaccines Targeting the T‐cell Epitope‐rich Domain of Epstein Barr Virus Latent Proteins Elicit Robust Anti‐Tumor Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
Mechanism of LMP2A (426-434) Induced IFN-γ Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms underlying the induction of Interferon-gamma (IFN-γ) secretion by the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) derived peptide, specifically the 426-434 amino acid sequence (CLGGLLTMV). This peptide is a well-documented HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope. The secretion of IFN-γ by CD8+ T cells in response to this epitope is a critical component of the anti-viral and anti-tumor immune response. This document details the signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols.
Core Signaling Pathway: From Epitope Recognition to IFN-γ Gene Expression
The induction of IFN-γ secretion by the LMP2A (426-434) peptide is initiated by the recognition of this peptide presented on the Major Histocompatibility Complex (MHC) class I molecule, specifically HLA-A2, by the T-cell receptor (TCR) on the surface of CD8+ T cells. This recognition event triggers a cascade of intracellular signaling events, culminating in the transcription of the IFN-γ gene.
The key signaling cascade involves:
-
TCR Engagement and Co-receptor Binding: The TCR-CD3 complex on a CD8+ T cell recognizes and binds to the LMP2A (426-434)-HLA-A2 complex on an antigen-presenting cell (APC) or a target cell. The CD8 co-receptor also binds to the HLA-A2 molecule, stabilizing the interaction.
-
Initiation of the Signaling Cascade: This binding event brings the lymphocyte-specific protein tyrosine kinase (Lck), associated with the CD8 co-receptor, into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. Lck then phosphorylates these ITAMs.
-
Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is then phosphorylated and activated by Lck.
-
Signal Amplification and Diversification: Activated ZAP-70 phosphorylates several downstream adaptor proteins, including Linker for Activation of T cells (LAT) and SLP-76. This leads to the formation of a large signaling complex.
-
Activation of Key Downstream Pathways: The LAT/SLP-76 signalosome activates multiple downstream pathways essential for T-cell activation:
-
Phospholipase C-gamma 1 (PLCγ1) Pathway: PLCγ1 is recruited to the signalosome and activated. It then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).
-
Ras-MAPK Pathway: The recruitment of Grb2-SOS to LAT activates Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK).
-
-
Activation of Transcription Factors: These signaling pathways lead to the activation of key transcription factors required for IFN-γ gene expression:
-
NFAT (Nuclear Factor of Activated T-cells): IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus.
-
AP-1 (Activator Protein-1): The DAG and Ras-MAPK pathways activate the transcription factor AP-1 (a heterodimer of Fos and Jun proteins).
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): DAG also activates Protein Kinase C-theta (PKCθ), which is crucial for the activation of the NF-κB pathway.
-
-
IFN-γ Gene Transcription: NFAT, AP-1, and NF-κB bind to their respective consensus sequences in the promoter region of the IFN-γ gene, synergistically driving its transcription. The subsequent translation and secretion of the IFN-γ protein mediate its diverse immunomodulatory effects.
Caption: Signaling pathway of LMP2A (426-434) induced IFN-γ secretion in CD8+ T cells.
Quantitative Data on IFN-γ Secretion
The secretion of IFN-γ in response to the LMP2A (426-434) peptide has been quantified using various immunological assays, most notably the Enzyme-Linked Immunospot (ELISPOT) assay. This assay measures the frequency of cytokine-secreting cells at a single-cell level.
| Assay | Cell Type | Stimulus | Result | Reference |
| ELISPOT | CD8+ T cells | LMP2A (426-434) peptide | 55.7 to 80.6 Spot Forming Cells (SFC) / 5 x 10⁴ CD8+ T cells | [1] |
| ELISPOT | CD8+ T cells | LMP2A (426-434) peptide (20 μg/mL, 24 h) | 80.6 SFC / 5 x 10⁴ CD8+ T cells | [2] |
| Intracellular Cytokine Staining (ICS) | CD8+ T cells | LMP2A (426-434) peptide (20 μg/mL, 2 weeks) | Significant increase in the proportion of CD8+IFN-γ+ cells | [2] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol outlines the key steps for performing an ELISPOT assay to quantify LMP2A (426-434) specific IFN-γ secreting cells.
1. Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile Phosphate Buffered Saline (PBS).
-
Coat the plate with 50 µL/well of anti-human IFN-γ capture antibody diluted in coating buffer.
-
Incubate the plate overnight at 4°C.
2. Cell Preparation and Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Wash the capture antibody from the plate with sterile PBS.
-
Block the membrane with 150 µL/well of cell culture medium for at least 2 hours at 37°C.
-
Discard the blocking medium.
-
Add 5 x 10⁵ CD8+ T cells (or a desired number of PBMCs) in 50 µL of culture medium to each well.
-
Add 50 µL of the LMP2A (426-434) peptide at the desired concentration (e.g., 10 µg/mL final concentration) to the appropriate wells.
-
Include negative controls (cells without peptide) and positive controls (cells with a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
3. Detection and Development:
-
Wash the plate to remove cells.
-
Add 50 µL/well of biotinylated anti-human IFN-γ detection antibody.
-
Incubate for 2 hours at 37°C.
-
Wash the plate.
-
Add streptavidin-alkaline phosphatase (AP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add BCIP/NBT substrate solution to develop the spots.
-
Stop the reaction by washing with distilled water once the spots are clearly visible.
-
Allow the plate to dry completely.
4. Analysis:
-
Count the number of spots in each well using an automated ELISPOT reader.
-
The number of spots corresponds to the number of IFN-γ secreting cells.
Caption: Experimental workflow for the ELISPOT assay.
Concluding Remarks
The LMP2A (426-434) peptide is a potent inducer of IFN-γ secretion from CD8+ T cells. Understanding the underlying signaling pathways and having robust methods for quantifying this response are crucial for the development of novel immunotherapies for EBV-associated malignancies. This guide provides a foundational understanding of these mechanisms and the experimental approaches to study them, serving as a valuable resource for researchers and drug development professionals in the field of immunology and oncology.
References
- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weak TCR stimulation induces a calcium signal that triggers IL-4 synthesis, stronger TCR stimulation induces MAP kinases that control IFN-gamma production - PubMed [pubmed.ncbi.nlm.nih.gov]
LMP2A (426-434): A Comprehensive Technical Guide to a Promising Cytotoxic T Lymphocyte Epitope for EBV-Associated Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Hodgkin's disease and nasopharyngeal carcinoma. In these cancers, the virus establishes a latent infection characterized by the expression of a limited set of viral proteins, including Latent Membrane Protein 2A (LMP2A). This restricted antigen expression profile makes LMP2A an attractive target for immunotherapeutic interventions.[1][2] This technical guide focuses on a specific, well-characterized cytotoxic T lymphocyte (CTL) epitope derived from LMP2A, the 426-434 peptide (sequence: CLGGLLTMV). This nonamer peptide is presented by the common HLA-A2 allele and has been shown to elicit potent anti-tumor immune responses.[3][4]
The LMP2A (426-434) epitope is of significant interest for the development of vaccines and adoptive T-cell therapies due to its consistent expression in EBV-associated tumors and its ability to be recognized by CTLs.[2] This guide provides a detailed overview of the quantitative data supporting its immunogenicity, comprehensive experimental protocols for its study, and visualizations of the key biological pathways and experimental workflows involved.
Quantitative Data Summary
The immunogenicity of the LMP2A (426-434) epitope has been quantified through various assays, primarily focusing on T-cell activation and function. The following tables summarize key quantitative findings from the literature.
| Parameter | Method | Cell Type | Value | Reference |
| T-cell Response | IFN-γ ELISPOT | CD8+ T cells | 55.7 to 80.6 SFC/50,000 cells | [3] |
| Responding Index (RI) | IFN-γ ELISPOT | CD8+ T cells | 5.4 to 7 | [3] |
| IFN-γ Secretion | Not specified | CD8+ T cells | Strong induction | [5] |
| CTL Killing | Chromium-51 Release Assay | Peptide-pulsed T2 cells and 293T-LMP2A cells | Effective killing | [5] |
Table 1: Immunogenicity of LMP2A (426-434) Epitope
| Molecule | Binding Partner | Method | Affinity (KD) | Reference |
| Anti-HLA-A02/LMP2A(426-434) TCR-like mAb | HLA-A02/LMP2A(426-434) complex | Surface Plasmon Resonance (SPR) | 6.98 nM | [6] |
| Anti-HLA-A02/LMP2A(426-434) TCR-like mAb L2 | HLA-A02/LMP2A(426-434) complex | pMHC ELISA | 0.69 nM | [7] |
Table 2: Binding Affinities Related to LMP2A (426-434)
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to characterize the LMP2A (426-434) epitope.
Generation of LMP2A (426-434)-Specific Cytotoxic T Lymphocytes (CTLs) using Peptide-Pulsed Dendritic Cells
This protocol describes the in vitro generation of CTLs capable of recognizing the LMP2A (426-434) epitope.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor
-
LMP2A (426-434) peptide (CLGGLLTMV)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
Recombinant human Interleukin-6 (IL-6)
-
Recombinant human Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
Procedure:
-
Isolation of Monocytes: Isolate PBMCs from fresh heparinized blood by Ficoll-Paque density gradient centrifugation. Adhere the PBMCs to a plastic culture flask for 2 hours at 37°C. Non-adherent cells (lymphocytes) are collected and cryopreserved for later use as responder cells. The adherent cells (monocytes) are washed with PBS.
-
Generation of Immature Dendritic Cells (DCs): Culture the adherent monocytes in RPMI-1640 supplemented with GM-CSF (e.g., 800 U/mL) and IL-4 (e.g., 500 U/mL) for 5-7 days.
-
Maturation of DCs: On day 5 or 6, induce DC maturation by adding a cytokine cocktail containing TNF-α (e.g., 10 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-6 (e.g., 100 ng/mL) for 24-48 hours.
-
Peptide Pulsing: Harvest the mature DCs and pulse them with the LMP2A (426-434) peptide at a concentration of 10 µg/mL for 2 hours at 37°C.
-
Co-culture and CTL Expansion: Co-culture the peptide-pulsed DCs with the autologous non-adherent lymphocytes at a responder-to-stimulator ratio of 10:1. Add IL-2 (e.g., 10 U/mL) to the culture on day 3.
-
Restimulation: Restimulate the T-cell cultures weekly with peptide-pulsed autologous DCs for 2-3 cycles to expand the antigen-specific CTL population.
-
Assessment of Specificity: After expansion, the specificity of the CTLs can be assessed using IFN-γ ELISPOT or Chromium-51 release assays.
Interferon-gamma (IFN-γ) ELISPOT Assay
This assay quantifies the number of LMP2A (426-434)-specific T cells based on their ability to secrete IFN-γ upon antigen recognition.
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
BCIP/NBT (or AEC) substrate
-
LMP2A (426-434) peptide
-
CTLs generated as described above
-
Target cells (e.g., T2 cells or autologous DCs)
Procedure:
-
Plate Coating: Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add the effector CTLs (e.g., 2 x 10^4 cells/well) and target cells (e.g., 1 x 10^4 cells/well) pulsed with the LMP2A (426-434) peptide (10 µg/mL) to the wells. Include negative controls (unpulsed target cells) and positive controls (e.g., PHA stimulation).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.[8]
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive ⁵¹Cr from lysed target cells.
Materials:
-
CTLs (effector cells)
-
Target cells (e.g., T2 cells or LMP2A-expressing cell line)
-
LMP2A (426-434) peptide
-
Sodium chromate (Na₂⁵¹CrO₄)
-
Fetal bovine serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate the target cells (1 x 10^6 cells) with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Plating: Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well V-bottom plate.
-
Effector Cell Addition: Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-5 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations: Pathways and Workflows
Graphical representations of complex biological processes and experimental designs are invaluable for comprehension and communication.
LMP2A Signaling Pathways
LMP2A plays a crucial role in modulating B-cell signaling, which has implications for EBV latency and oncogenesis. It mimics an activated B-cell receptor (BCR) and can provide survival signals to B cells.[9] The following diagram illustrates the key signaling pathways influenced by LMP2A.
Caption: LMP2A signaling pathways in B cells.
Antigen Processing and Presentation of LMP2A (426-434)
The LMP2A (426-434) epitope is processed and presented on MHC class I molecules through a pathway that can be independent of the Transporter associated with Antigen Processing (TAP). This is a significant feature, as some tumors downregulate TAP to evade immune surveillance.
Caption: TAP-independent processing of LMP2A.
Experimental Workflow for Characterizing LMP2A (426-434) CTL Epitope
The following diagram outlines a typical experimental workflow for the identification and functional characterization of the LMP2A (426-434) CTL epitope.
Caption: Workflow for CTL generation and testing.
Conclusion
The Epstein-Barr virus latent membrane protein 2A (426-434) peptide is a highly immunogenic, HLA-A2 restricted cytotoxic T lymphocyte epitope with significant potential as a target for immunotherapy against EBV-associated malignancies. Its ability to elicit potent CTL responses and its processing via a TAP-independent mechanism make it a robust candidate for further preclinical and clinical development. The data, protocols, and conceptual frameworks presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of cancer immunotherapy. Continued investigation into this and other tumor-associated epitopes will be crucial in the development of novel and effective treatments for patients with EBV-positive cancers.
References
- 1. Epstein-Barr Virus as a Promising Immunotherapeutic Target for Nasopharyngeal Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
EBV latent membrane protein 2A peptide immunology
An In-Depth Technical Guide to the Immunology of EBV Latent Membrane Protein 2A (LMP2A) Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a critical viral protein expressed in several EBV-associated malignancies, including Hodgkin's lymphoma and nasopharyngeal carcinoma.[1][2] Functioning as a B-cell receptor (BCR) mimic, LMP2A provides constitutive survival and proliferation signals to infected cells, primarily through an immunoreceptor tyrosine-based activation motif (ITAM).[1][2][3] While essential for viral latency and host cell survival, LMP2A is also an important immunological target. Its consistent expression and conserved epitopes make it an attractive antigen for the development of immunotherapies.[4][5] This guide provides a comprehensive overview of LMP2A's role in cellular signaling, the immunological response it elicits through its peptide epitopes, and its application as a target for therapeutic intervention. Detailed experimental protocols for studying LMP2A-specific immune responses are also provided.
LMP2A: Structure, Function, and Role in Latency
LMP2A is a 12-transmembrane protein with a 119-amino acid cytoplasmic N-terminal domain and a short C-terminal tail.[6] It is one of two isoforms produced by the LMP2 gene, the other being LMP2B, which lacks the N-terminal signaling domain.[6][7] The N-terminal domain of LMP2A is crucial for its function, as it contains an ITAM, homologous to the signaling motifs in the Igα and Igβ chains of the B-cell receptor complex.[3][8]
LMP2A's primary role is to act as a surrogate for the B-cell receptor, providing survival signals that allow EBV-infected B-cells, even those with non-functional BCRs, to evade apoptosis and persist.[3][9] This mimicry is central to establishing and maintaining viral latency. By constitutively activating downstream pathways, LMP2A uncouples B-cell survival from physiological, BCR-dependent control mechanisms.[1] In some contexts, LMP2A can also block normal BCR signaling, which is thought to prevent the induction of the lytic viral cycle.[1][3][6]
LMP2A-Mediated Signaling Pathways
LMP2A signaling initiates at its ITAM domain. This motif becomes tyrosine phosphorylated, creating docking sites for spleen tyrosine kinase (Syk) and Src family kinases like Lyn.[2][8][10] The recruitment and activation of these kinases trigger multiple downstream signaling cascades that are critical for B-cell proliferation and survival.
Key Signaling Cascades:
-
PI3K/Akt Pathway: Activation of Syk by LMP2A leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[3][11][12] The PI3K/Akt pathway is a central regulator of cell survival, protecting B-cells from apoptosis.[12][13]
-
ERK/MAPK Pathway: LMP2A provides a surrogate pre-BCR signal through the constitutive activation of the ERK/MAPK pathway, which is important for B-cell proliferation.[1][14][15]
-
mTOR and STAT Pathways: Downstream of PI3K/Akt, LMP2A can activate the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.[12] It can also promote STAT3 activation, further contributing to cellular survival.[12]
These pathways collectively allow LMP2A to drive B-cell development and survival in the absence of normal BCR signals.[9]
Table 1: Key Molecules in the LMP2A Signaling Pathway
| Molecule | Type | Role in LMP2A Pathway |
| LMP2A | Viral Membrane Protein | Mimics BCR, initiates signaling via its ITAM domain.[2][3] |
| ITAM | Protein Motif | Immunoreceptor Tyrosine-based Activation Motif; becomes phosphorylated.[8][16] |
| Lyn | Tyrosine Kinase | Src family kinase that binds to the phosphorylated ITAM.[2][10] |
| Syk | Tyrosine Kinase | Spleen tyrosine kinase; binds to the ITAM and activates downstream pathways.[2][10][11] |
| PI3K | Kinase | Phosphoinositide 3-kinase; activated by Syk, key for the Akt pathway.[3][12] |
| Akt | Kinase | Serine/threonine kinase; promotes cell survival and inhibits apoptosis.[11][12][15] |
| ERK/MAPK | Kinase Cascade | Mitogen-activated protein kinase pathway; promotes cell proliferation.[1][14][15] |
| mTOR | Kinase | Mammalian target of rapamycin; downstream of Akt, regulates cell growth.[12] |
Immunology of LMP2A Peptides
Despite its role in promoting cell survival, LMP2A is a foreign viral protein and serves as a significant target for the host immune system. Both CD8+ and CD4+ T-cells recognize LMP2A-derived peptides presented on the cell surface, making it a key antigen in the immune surveillance of EBV-infected cells.[17][18][19]
Antigen Processing and Presentation
Intracellular LMP2A protein is degraded by the proteasome into short peptides.
-
MHC Class I Pathway: These peptides are transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the surface of infected cells. This pathway leads to recognition by CD8+ cytotoxic T-lymphocytes (CTLs).[20]
-
MHC Class II Pathway: Exogenous LMP2A or fragments of infected cells can be taken up by antigen-presenting cells (APCs) like dendritic cells. The protein is processed in endosomes and loaded onto MHC class II molecules for presentation to CD4+ helper T-cells.[21][22]
T-Cell Responses to LMP2A Peptides
LMP2A elicits robust and specific T-cell responses in healthy EBV carriers and is a target in EBV-associated malignancies.
-
CD8+ T-Cell Response: LMP2A-specific CD8+ CTLs are capable of recognizing and killing EBV-infected tumor cells.[19][23] Several immunodominant CTL epitopes have been identified, restricted by various HLA class I alleles.
-
CD4+ T-Cell Response: LMP2A-specific CD4+ T-cells play a crucial role in orchestrating the anti-EBV immune response. They provide help to CD8+ T-cells for memory development and can also exert direct cytotoxic functions.[21][22][24] The response is predominantly of the Th1 type, characterized by the secretion of IFN-γ.[18]
Interestingly, while LMP2A is immunogenic, it has also been shown to mediate partial escape from immune recognition by impairing the recognition of EBV-infected cells by CD8+ T-cells, highlighting its complex interaction with the host immune system.[20]
Table 2: Identified Immunodominant LMP2A CD8+ T-Cell Epitopes
| Peptide Sequence | Position | Restricting HLA Allele | Reference |
| FLYALALLL | 356-364 | HLA-A2 | [23][25] |
| CLGGLLTMV | 426-434 | HLA-A2 | [23][25][26] |
| QLSPLLGAV | 264-272 | HLA-A2 | [23] |
| SSCSSCPLSK | 340-349 | HLA-A24 | [27] |
| TYGPVFMCL | 339-347 | HLA-B40 | [27] |
Note: This table represents a selection of well-characterized epitopes. Additional epitopes exist for other HLA types.
LMP2A as a Target for Cancer Immunotherapy
The consistent expression of LMP2A in EBV-associated malignancies (Latency II type) and the conservation of its epitopes make it an ideal target for immunotherapy.[4][28] Several strategies are being explored to harness the immune system to target LMP2A-expressing cancer cells.
-
Peptide and Protein-Based Vaccines: Using synthetic LMP2A peptides or the full-length protein to vaccinate patients can boost the endogenous T-cell response against the tumor.[5][25]
-
Dendritic Cell (DC) Vaccines: Autologous DCs are loaded with LMP2A peptides, protein, or mRNA and re-infused into the patient.[17][27][29] These "professional" APCs can efficiently prime and activate potent LMP2A-specific CD4+ and CD8+ T-cell responses.[18][19]
-
Adoptive T-Cell Therapy: This involves isolating T-cells from a patient, expanding the LMP2A-specific population ex vivo, and re-infusing them. A more advanced approach involves genetically engineering T-cells to express T-cell receptors (TCRs) or Chimeric Antigen Receptors (CARs) that specifically recognize LMP2A peptide-MHC complexes.[4][26][30] This strategy can generate a large number of highly specific and potent T-cells for therapy.[4]
References
- 1. pnas.org [pnas.org]
- 2. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]
- 3. Epstein-Barr virus latent membrane protein 2A is a B-cell receptor mimic and essential for B-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Vaccine Development Against Epstein–Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Epstein-Barr Virus-Encoded LMP2A and LMP2B Proteins Promote Epithelial Cell Spreading and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epstein-barr virus latent membrane protein 2B (LMP2B) modulates LMP2A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Epstein-Barr virus LMP2A drives B cell development and survival in the absence of normal B cell receptor signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LMP2A ITAM Is Essential for Providing B Cells with Development and Survival Signals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EBV LMP2A-specific T Cell Immune Responses Elicited by Dendritic Cells Loaded with LMP2A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EBV LMP2A-specific T cell immune responses elicited by dendritic cells loaded with LMP2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Latent Membrane Protein LMP2A Impairs Recognition of EBV-Infected Cells by CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antigen presenting cells transfected with LMP2a RNA induce CD4+ LMP2a-specific cytotoxic T lymphocytes which kill via a Fas-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive Analysis of Epstein-Barr Virus LMP2A-Specific CD8+ and CD4+ T Cell Responses Restricted to Each HLA Class I and II Allotype Within an Individual - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Concomitant Cytotoxic Effector Differentiation of CD4+ and CD8+ T Cells in Response to EBV-Infected B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LMP2A‐Targeting CAR‐T Cells Equipped With Inducible IL‐18 to Address EBV‐Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Epstein Barr Virus: Development of Vaccines and Immune Cell Therapy for EBV-Associated Diseases [frontiersin.org]
- 28. Specific Immune Responses and Oncolytic Effects Induced by EBV LMP2A-Armed Modified Ankara-Vaccinia Virus Vectored Vaccines in Nasopharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Potent dendritic cell vaccine loaded with latent membrane protein 2A (LMP2A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Generation of Epstein-Barr Virus Antigen-Specific T Cell Receptors Recognizing Immunodominant Epitopes of LMP1, LMP2A, and EBNA3C for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
HLA-A2 restricted T-cell response to LMP2A (426-434)
An In-depth Technical Guide to the HLA-A2 Restricted T-cell Response to LMP2A (426-434)
Introduction
Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including nasopharyngeal carcinoma (NPC) and Hodgkin's disease.[1][2] During latent infection, EBV expresses a limited set of proteins, including Latent Membrane Protein 2A (LMP2A), which serves as a critical target for the host's cellular immune response.[1][3] LMP2A is a conserved protein that contains epitopes capable of eliciting strong cytotoxic T-lymphocyte (CTL) responses, making it a promising target for immunotherapeutic strategies.[3]
This guide focuses on a specific, well-characterized HLA-A2 restricted CTL epitope within LMP2A, spanning amino acids 426-434 with the sequence CLGGLLTMV.[1][2] This nonamer peptide is recognized by CD8+ T-cells in the context of the common HLA-A2.1 allele and other A*02 subtypes, inducing potent anti-viral and anti-tumor immunity.[2][4] We will explore the quantitative aspects of this immune response, detail the experimental protocols used for its characterization, and visualize the key cellular and molecular pathways involved.
Data Presentation
The immunogenicity of the LMP2A (426-434) epitope has been quantified through various assays measuring T-cell frequency, cytokine release, and cytotoxic activity.
Table 1: Immunogenicity of LMP2A (426-434) Epitope in ELISPOT Assays
| Donor/Cell Type | Peptide Concentration | Effector Cells | Target Cells | Response Metric | Result | Citation |
| EBV-seropositive/HLA-A2+ | 20 µg/mL | CD8+ T-cells | Autologous DCs | IFN-γ SFCs | 80.6 SFC / 5x10⁴ CD8+ T-cells | [1][3][4] |
| EBV-seropositive/HLA-A2+ | Not Specified | CD8+ T-cells | Autologous DCs | Responding Index (RI) | 8.3 | [3] |
| EBV-seropositive/HLA-A2+ | Not Specified | PBMCs | Peptide-pulsed APCs | IFN-γ SFCs | Linear increase from ~6 to 350 spots/well with 2.5x10⁴ to 10⁶ PBMCs | [5][6][7] |
SFC: Spot Forming Cells; RI: Responding Index (ratio of spots in peptide-stimulated wells to control wells); DC: Dendritic Cells; PBMC: Peripheral Blood Mononuclear Cells.
Table 2: Cytotoxicity of LMP2A (426-434)-Specific CTLs
| Effector Cells | Target Cells | Assay | Key Finding | Citation |
| LMP2A (426-434)-specific CTLs | Peptide-pulsed T2 cells | Chromium Release | Effective killing of target cells. | [4] |
| LMP2A (426-434)-specific CTLs | 293T-LMP2A cells | Chromium Release | Effective killing of target cells expressing endogenous LMP2A. | [3][4] |
| LMP2A (426-434)-specific CTL clone | HLA-A2+ cHL line L1236 | IFN-γ Release | Recognition of tumor cells, which is suppressed by recombinant GPNMB. | [8] |
| LMP2A (426-434)-specific CTLs | vLMP2-infected T2 cells (TAP-deficient) | Chromium Release | Significant lysis, indicating TAP-independent processing. | [9] |
CTL: Cytotoxic T-Lymphocyte; cHL: classic Hodgkin Lymphoma; TAP: Transporter associated with Antigen Processing.
Experimental Protocols
The characterization of the T-cell response to LMP2A (426-434) relies on several key immunological assays.
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay is used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, in response to the epitope.
-
Objective: To determine the number of LMP2A (426-434)-specific, IFN-γ-producing CD8+ T-cells.
-
Methodology:
-
Plate Coating: 96-well plates are coated with an anti-IFN-γ monoclonal antibody.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells from an HLA-A2 positive donor are plated in serial dilutions.[5][6]
-
Stimulation: The LMP2A (426-434) peptide (e.g., at 20 µg/mL) is added to the wells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included. Antigen-presenting cells (APCs), such as autologous dendritic cells, are co-cultured with T-cells.[3]
-
Incubation: The plates are incubated (e.g., for 24 hours) to allow for cytokine secretion.[4]
-
Detection: Cells are removed, and a second, biotinylated anti-IFN-γ antibody is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase).
-
Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.
-
Analysis: The spots are counted, with each spot representing a single reactive T-cell. A positive response is defined by criteria such as spot counts exceeding a certain threshold (e.g., >20 SFCs/5x10⁴ CD8+ T-cells) and a Responding Index (RI) ≥ 2.[3]
-
In Vitro T-Cell Stimulation and Expansion
To generate sufficient numbers of epitope-specific T-cells for functional assays, in vitro stimulation is performed.
-
Objective: To expand the population of LMP2A (426-434)-specific CTLs from PBMCs.
-
Methodology:
-
Isolation: PBMCs are isolated from an EBV-seropositive, HLA-A2 positive donor.
-
Stimulation: The PBMCs are stimulated with the LMP2A (426-434) peptide. This is often done using autologous, peptide-pulsed dendritic cells as APCs.[3]
-
Culture: The cells are cultured for a period of time (e.g., two weeks) in the presence of T-cell growth factors such as Interleukin-2 (IL-2).[4]
-
Analysis: The expansion of specific T-cells is monitored by techniques like flow cytometry using peptide-MHC tetramers or by functional assays like ELISPOT.
-
Cytotoxicity Assay (Chromium Release)
This assay measures the ability of CTLs to kill target cells presenting the specific epitope.
-
Objective: To quantify the lytic activity of LMP2A (426-434)-specific CTLs.
-
Methodology:
-
Target Cell Preparation: Target cells (e.g., T2 cells, which are TAP-deficient but express HLA-A2, or 293T cells transfected to express LMP2A and HLA-A2) are labeled with radioactive sodium chromate (⁵¹Cr).[3][9]
-
Peptide Pulsing: For peptide-specific lysis, target cells like T2 are pulsed with the LMP2A (426-434) peptide.[4]
-
Co-culture: The labeled target cells are co-cultured with the expanded LMP2A-specific CTLs (effector cells) at various effector-to-target ratios.
-
Incubation: The mixture is incubated for a set period (e.g., 4-5 hours) to allow for cell lysis.[4][10]
-
Measurement: The amount of ⁵¹Cr released into the supernatant from lysed cells is measured using a gamma counter.
-
Calculation: Specific lysis is calculated as: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.
-
Signaling Pathways and Logical Relationships
The T-cell response to LMP2A involves complex interactions, from antigen processing and presentation to T-cell recognition and the virus's own signaling interference.
Antigen Processing and Presentation
The LMP2A (426-434) epitope is processed from the full-length protein and presented on HLA-A2 molecules. Interestingly, this epitope can follow a non-classical presentation pathway. While most endogenous antigens are processed via the proteasome and transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), the CLGGLLTMV epitope can be presented in a TAP-independent manner.[9][11] This processing is, however, still dependent on the proteasome.[9]
Caption: Antigen processing pathways for the LMP2A (426-434) epitope.
T-Cell Recognition and Activation
Once the LMP2A (426-434) peptide is presented by the HLA-A2 molecule on the surface of an infected cell or an APC, it can be recognized by a CD8+ T-cell with a specific T-cell receptor (TCR). This recognition, along with co-stimulation, triggers T-cell activation, proliferation, and the execution of effector functions like cytokine release and target cell killing.
Caption: CD8+ T-cell recognition of the LMP2A (426-434) epitope.
LMP2A Signaling in B-Cells
Within the latently infected B-cell, LMP2A itself is a signaling molecule. It mimics an activated B-cell receptor (BCR), constitutively activating downstream pathways like PI3K/Akt and ERK/MAPK.[12][13][14] This signaling provides survival signals to the B-cell, potentially rescuing it from apoptosis and contributing to viral persistence and oncogenesis.[15][16] By sequestering key signaling components like Lyn and Syk kinases, LMP2A can also block normal BCR signaling, which may prevent the virus from entering the lytic cycle.[12][15]
Caption: LMP2A mimics BCR signaling to promote B-cell survival.
Conclusion
The HLA-A2 restricted T-cell response to the EBV LMP2A (426-434) epitope, CLGGLLTMV, is a robust and well-documented component of the immune surveillance against this persistent virus. The epitope is highly immunogenic, capable of inducing strong IFN-γ secretion and potent cytotoxic responses in individuals with the appropriate HLA-A2 allele.[4] Its ability to be processed through a TAP-independent pathway may provide a mechanism for immune recognition even on cells with downregulated antigen processing machinery, a common feature of viral infections and tumors.[9] The detailed understanding of this specific T-cell response, from quantitative measures of its potency to the molecular pathways of its induction, underscores its importance as a target for the development of vaccines and T-cell based immunotherapies for EBV-associated cancers.
References
- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Normal Distribution of CD8+ T-Cell-Derived ELISPOT Counts within Replicates Justifies the Reliance on Parametric Statistics for Identifying Positive Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hodgkin/Reed-Sternberg cells induce GPNMB expression and release from macrophages to suppress T-cell responses to the Epstein-Barr virus-encoded LMP2A protein | Haematologica [haematologica.org]
- 9. rupress.org [rupress.org]
- 10. journals.asm.org [journals.asm.org]
- 11. rupress.org [rupress.org]
- 12. Epstein-Barr Virus LMP2A Enhances B-Cell Responses In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epstein-Barr virus latent membrane protein 2A is a B-cell receptor mimic and essential for B-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EBV LMP2A affects LMP1-mediated NF-κB signaling and survival of lymphoma cells by regulating TRAF2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of LMP2A (426-434) as a Potent Immunogenic Peptide for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and immunogenic properties of the Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) derived peptide, LMP2A (426-434). This peptide has been identified as a significant target for cytotoxic T lymphocyte (CTL) based immunotherapy against EBV-associated malignancies.
Introduction: The Role of EBV and LMP2A in Cancer
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus linked to several cancers, including nasopharyngeal carcinoma (NPC), Hodgkin's disease, and Burkitt's lymphoma.[1][2][3] In these malignancies, EBV establishes a latent infection, expressing a limited set of viral proteins. Among these is the Latent Membrane Protein 2A (LMP2A), which is crucial for maintaining viral latency and is expressed in most EBV-associated tumors.[4][5][6] LMP2A mimics the B-cell receptor (BCR) signaling, promoting cell survival and proliferation through pathways like PI3K/Akt and MAPK/ERK, making it an attractive target for therapeutic intervention.[4][7][8][9][10] The identification of specific immunogenic epitopes within LMP2A is a critical step in developing targeted immunotherapies, such as vaccines and adoptive T-cell therapies.[3][5]
Discovery of the LMP2A (426-434) Epitope
The identification of the LMP2A (426-434) peptide, with the amino acid sequence CLGGLLTMV, was the result of a combined computational and experimental approach.[2][6][11]
In Silico Prediction
Researchers utilized several bioinformatics algorithms to predict potential HLA-A2 restricted CTL epitopes within the LMP2A protein sequence.[2][6] These prediction tools, including SYFPEITHI, NetMHC, and MHCPred, analyze peptide sequences for their binding affinity to specific Major Histocompatibility Complex (MHC) class I molecules.[2][6] This computational screening process identified a set of candidate peptides, including LMP2A (426-434), for subsequent experimental validation.[2][6]
Experimental Validation
The predicted peptides were synthesized and then tested for their ability to elicit an immune response in vitro. The primary methods for validation included:
-
Enzyme-Linked Immunospot (ELISPOT) Assay: This assay demonstrated that LMP2A (426-434) could stimulate a strong interferon-gamma (IFN-γ) secretion response from CD8+ T cells obtained from healthy EBV-infected donors.[1][2][6]
-
Cytotoxicity Assays: It was confirmed that CTLs stimulated with the LMP2A (426-434) peptide could effectively recognize and kill target cells expressing the full LMP2A protein.[1][2][6] This demonstrates that the peptide is naturally processed and presented on the surface of tumor cells.
The workflow for this discovery process is illustrated below.
Caption: Workflow for the identification of the LMP2A (426-434) immunogenic peptide.
Immunological Properties and Data
LMP2A (426-434) is a highly immunogenic peptide with well-defined characteristics.
-
HLA Restriction: The peptide is primarily restricted to the HLA-A2 allele, one of the most common HLA types.[2][6][11] It has been shown to be recognized by T-cells in the context of several HLA-A02 subtypes, including A02:01, A02:03, A02:06, and A*02:07.[1]
-
T-Cell Response: Stimulation with LMP2A (426-434) leads to a significant increase in the proportion of CD8+ T cells that produce IFN-γ, a key cytokine in antiviral and antitumor immunity.[1]
-
Cytotoxicity: CTLs specific for LMP2A (426-434) are capable of lysing peptide-pulsed target cells as well as cells endogenously expressing the LMP2A protein.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the immunogenicity of LMP2A (426-434).
Table 1: T-Cell Response to LMP2A Peptides Measured by ELISPOT Assay
| Peptide | Concentration | Cell Type | Response Metric | Result | Reference |
|---|---|---|---|---|---|
| LMP2A (426-434) | 20 µg/mL | CD8+ T cells | IFN-γ SFC / 5x10⁴ cells | 80.6 | [1][2] |
| LMP2A (356-364) | Not Specified | CD8+ T cells | IFN-γ SFC / 5x10⁴ cells | ~70 | [2][6] |
| LMP2A (264-272) | Not Specified | CD8+ T cells | IFN-γ SFC / 5x10⁴ cells | ~55 | [2][6] |
| LMP2 (329-337) | Not Specified | CD8+ T cells | IFN-γ SFC / 1x10⁵ cells | 10.3 | [12] |
| LMP2A (426-434) | Not Specified | CD8+ T cells | IFN-γ SFC / 1x10⁵ cells | 13.7 | [12] |
SFC: Spot Forming Cells
Table 2: Cytotoxicity of LMP2A (426-434)-Specific CTLs
| Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |
|---|---|---|---|
| Peptide-pulsed T2 cells | 40:1 | ~50% | [6] |
| 293T-LMP2A cells | 40:1 | ~35% | [6] |
Data are approximate, based on graphical representations in the source material.
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the LMP2A (426-434) peptide.
Generation of LMP2A-Specific CTLs
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive, EBV-seropositive healthy donors using Ficoll-Paque density gradient centrifugation.
-
Dendritic Cell (DC) Generation: Culture monocytes in the presence of GM-CSF and IL-4 to generate immature DCs. Mature the DCs using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6).
-
Peptide Pulsing: Pulse the mature DCs with the LMP2A (426-434) synthetic peptide (e.g., at 20 µg/mL).
-
Co-culture: Co-culture the peptide-pulsed DCs with autologous CD8+ T cells.
-
Expansion: Restimulate the T cells weekly with peptide-pulsed DCs and add IL-2 to the culture to promote the expansion of antigen-specific CTLs.
ELISPOT Assay for IFN-γ Secretion
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum.
-
Cell Plating: Add the expanded CTLs (effector cells) and peptide-pulsed target cells (e.g., T2 cells) to the wells. Use unpulsed cells as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
-
Target Cell Labeling: Label the target cells (e.g., peptide-pulsed T2 cells or LMP2A-expressing cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.
-
Co-culture: Plate the labeled target cells with varying ratios of the effector CTLs in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Spontaneous release is from target cells incubated with medium alone.
-
Maximum release is from target cells lysed with detergent.
-
LMP2A Signaling Pathways
LMP2A is a transmembrane protein that constitutively signals in B-cells, mimicking an activated B-cell receptor (BCR).[4] It lacks an extracellular domain for ligand binding but has a cytoplasmic N-terminal tail containing an immunoreceptor tyrosine-based activation motif (ITAM). This motif is crucial for initiating downstream signaling cascades that promote cell survival and inhibit lytic viral replication.[8] Key pathways activated by LMP2A include the PI3K/Akt, NF-κB, and MAPK pathways.[7][8][10] This signaling leads to the inhibition of apoptosis and supports the survival of EBV-infected cells.[4][7][9]
Caption: Simplified signaling pathway of the LMP2A protein in B-cells.
Therapeutic Implications
The identification of LMP2A (426-434) as a conserved, immunogenic CTL epitope makes it a prime candidate for targeted immunotherapies against EBV-associated cancers.[5][6] Strategies currently being explored include:
-
Peptide Vaccines: Using the LMP2A (426-434) peptide, often combined with an adjuvant, to vaccinate patients and boost their endogenous T-cell response against tumors.[3]
-
Adoptive T-Cell Therapy: Isolating T-cells from a patient, expanding the LMP2A (426-434)-specific population in vitro, and re-infusing them into the patient.[13]
-
TCR-like Antibodies: Developing antibodies that can recognize the LMP2A (426-434) peptide presented on the HLA-A2 molecule on the surface of cancer cells, thereby directing the immune system to attack the tumor.[13]
These approaches hold promise for providing a more specific and less toxic treatment option for patients with EBV-positive malignancies. The potent and specific nature of the immune response elicited by the LMP2A (426-434) peptide underscores its importance in the future of cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Epstein-Barr Virus Latent Membrane Protein 2A (LMP2A)-Mediated changes in Fas Expression and Fas-Dependent Apoptosis: Role of Lyn/Syk activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. TCR-mimic bispecific antibodies targeting LMP2A show potent activity against EBV malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunological Significance of the LMP2A (426-434) Sequence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) (426-434) peptide, a critical epitope in the anti-viral immune response. This document details its biochemical properties, immunological relevance, and the experimental methodologies used for its characterization, serving as a vital resource for researchers in immunology, virology, and oncology, as well as professionals engaged in the development of novel immunotherapies.
Core Concepts: The LMP2A (426-434) Epitope
The LMP2A (426-434) peptide is a nine-amino-acid sequence, CLGGLLTMV , derived from the latent membrane protein 2A of the Epstein-Barr virus.[1] It is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2] This means that in individuals expressing the HLA-A*02 major histocompatibility complex (MHC) class I allele, this peptide is presented on the surface of EBV-infected cells, acting as a beacon for recognition by CD8+ cytotoxic T-cells.[1][2]
The recognition of the LMP2A (426-434) epitope by the T-cell receptor (TCR) on CD8+ T-cells is a crucial event in the immune surveillance of EBV. This interaction can trigger a cascade of downstream signaling events within the T-cell, leading to its activation, proliferation, and the execution of its effector functions, namely the elimination of virus-infected cells. Due to its immunogenicity and its expression in several EBV-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin's disease, the LMP2A (426-434) peptide is a key target for the development of therapeutic vaccines and adoptive T-cell therapies.[2][3]
Data Presentation: Quantitative Analysis of Immunogenicity
Table 1: T-Cell Response to LMP2A (426-434) Peptide
| Assay Type | Cell Type | Stimulus | Incubation Time | Result | Reference |
| IFN-γ ELISPOT | CD8+ T-cells | LMP2A (426-434) peptide (20 µg/mL) | 24 hours | 80.6 Spot Forming Cells (SFC) / 5x10⁴ CD8+ T-cells | [2] |
| IFN-γ ELISPOT | CD8+ T-cells | LMP2A (426-434) peptide | Not Specified | 55.7 to 80.6 SFC / 50,000 CD8+ T-cells (Responding Index: 5.4 to 7) | [3] |
| Intracellular Cytokine Staining (ICS) | CD8+ T-cells | LMP2A (426-434) peptide (20 µg/mL) | 2 weeks | Significant increase in the proportion of CD8+IFN-γ+ cells | [2] |
| Cytotoxicity Assay | Peptide-pulsed T2 cells and 293T-LMP2A cells | LMP2A (426-434)-specific CTLs | 4 hours | Effective killing of target cells | [2] |
Experimental Protocols
The characterization of the LMP2A (426-434) epitope relies on a suite of specialized immunological techniques. Below are detailed methodologies for key experiments.
Peptide Synthesis
Synthetic LMP2A (426-434) peptide (CLGGLLTMV) can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order of the peptide sequence (Val, Met, Thr, Leu, Leu, Gly, Gly, Leu, Cys). Each coupling cycle involves:
-
Fmoc deprotection using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).
-
Washing the resin extensively.
-
Activation of the next Fmoc-amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA).
-
Coupling the activated amino acid to the deprotected N-terminus on the resin.
-
Washing the resin.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
IFN-γ ELISPOT Assay
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T-cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells. Add 5x10⁴ to 2x10⁵ cells per well.
-
Stimulation: Add the LMP2A (426-434) peptide to the wells at a final concentration of 10-20 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP).
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification and quantification of cytokine-producing cells within a mixed population.
-
Cell Stimulation: Stimulate PBMCs with the LMP2A (426-434) peptide (10-20 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include unstimulated and positive controls.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). After washing, permeabilize the cells using a permeabilization buffer (e.g., saponin-based buffer).
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-human IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells that are positive for IFN-γ.
Chromium (⁵¹Cr) Release Assay
This classic cytotoxicity assay measures the ability of CTLs to lyse target cells.
-
Target Cell Preparation:
-
Use a suitable HLA-A2 positive target cell line (e.g., T2 cells or autologous B-LCLs).
-
Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled target cells thoroughly to remove excess ⁵¹Cr.
-
Pulse one set of target cells with the LMP2A (426-434) peptide (10-20 µg/mL) for 1 hour at 37°C. Use unpulsed cells as a negative control.
-
-
Effector Cell Preparation: Prepare the effector CTLs (e.g., LMP2A (426-434)-specific T-cell line or clone) at various effector-to-target (E:T) ratios.
-
Co-incubation: Co-culture the labeled target cells and effector cells in a 96-well round-bottom plate for 4-6 hours at 37°C.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Measurement of ⁵¹Cr Release: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: cpm from wells with effector and target cells.
-
Spontaneous Release: cpm from wells with target cells and media only.
-
Maximum Release: cpm from wells with target cells and a detergent (e.g., Triton X-100) to induce complete lysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: TCR signaling upon LMP2A (426-434) recognition.
Experimental Workflow
References
- 1. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Epstein-Barr Virus LMP2A Epitopes for Immunotherapy and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research on Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) epitopes. It is designed to be a core resource for professionals engaged in immunology, virology, and the development of novel therapeutics targeting EBV-associated pathologies. This document details the immunological significance of LMP2A, summarizes key epitope data, provides detailed experimental protocols for epitope characterization, and illustrates relevant biological pathways.
Introduction to EBV LMP2A
The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, establishes a lifelong latent infection in B lymphocytes.[1] During latency, EBV expresses a limited set of proteins, including Latent Membrane Protein 2A (LMP2A). LMP2A is a transmembrane protein crucial for the maintenance of viral latency and the survival of infected B cells.[1][2] It functions by mimicking an activated B-cell receptor (BCR), thereby blocking normal BCR signaling and preventing lytic virus reactivation.[2][3] LMP2A is consistently expressed in several EBV-associated malignancies, such as Hodgkin's lymphoma, Burkitt's lymphoma, and nasopharyngeal carcinoma, making it an attractive target for immunotherapeutic interventions.[3]
LMP2A Signaling Pathways
LMP2A exerts its functions by modulating multiple intracellular signaling pathways. The N-terminal cytoplasmic domain of LMP2A contains an immunoreceptor tyrosine-based activation motif (ITAM) which is critical for its signaling activity. Upon phosphorylation, this domain recruits and activates cellular kinases such as Syk and Lyn, initiating downstream cascades.
Key signaling pathways activated by LMP2A include:
-
PI3K/Akt Pathway: Activation of this pathway by LMP2A promotes cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is also engaged by LMP2A and contributes to B-cell transformation.
-
NF-κB Pathway: LMP2A can lead to the activation of NF-κB, a key regulator of immune responses, inflammation, and cell survival.
-
Wnt/β-catenin Pathway: LMP2A has been shown to activate this pathway, which is implicated in oncogenesis.
These signaling activities allow LMP2A to provide survival signals to B cells, enabling them to bypass normal developmental checkpoints.
References
- 1. medrxiv.org [medrxiv.org]
- 2. mabtech.com [mabtech.com]
- 3. Selective amino acid substitutions of a subdominant Epstein-Barr virus LMP2-derived epitope increase HLA/peptide complex stability and immunogenicity: implications for immunotherapy of Epstein-Barr virus-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: LMP2A (426-434) Peptide for In Vitro T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LMP2A (426-434) peptide, with the sequence CLGGLLTMV, is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from the Latent Membrane Protein 2A (LMP2A) of the Epstein-Barr virus (EBV).[1][2] LMP2A is expressed in several EBV-associated malignancies, including nasopharyngeal carcinoma and Hodgkin's lymphoma, making it a significant target for immunotherapy.[2][3] This peptide is a potent tool for the in vitro stimulation of EBV-specific CD8+ T-cells, enabling researchers to study immune responses to EBV and develop T-cell-based therapies.[1][3] These application notes provide detailed protocols for using the LMP2A (426-434) peptide to stimulate, quantify, and assess the functionality of antigen-specific T-cells.
Quantitative Data Summary
The following table summarizes quantitative data from representative studies on the in vitro stimulation of T-cells using the LMP2A (426-434) peptide. These assays typically measure the frequency of antigen-specific T-cells by quantifying cytokine secretion, most commonly Interferon-gamma (IFN-γ).
| Parameter | Assay Type | Cell Type | Peptide Concentration | Result | Reference |
| Frequency of IFN-γ secreting cells | ELISPOT | CD8+ T-cells | 20 µg/mL | 80.6 Spot Forming Cells (SFC) / 5x10⁴ CD8+ T-cells | [1][4] |
| Frequency of IFN-γ secreting cells | ELISPOT | CD8+ T-cells | Not Specified | 55.7 to 80.6 SFC / 5x10⁴ CD8+ T-cells | [2] |
| T-cell Frequency | ELISPOT | CD8+ T-cells | Not Specified | <0.003% prior to in vitro stimulation | [5] |
| IFN-γ Secreting Cells | ELISPOT | CD8+ T-cells from healthy donors | Not Specified | 5.3 spots / 10⁵ CD8+ T-cells | [5] |
| IFN-γ Secreting Cells | ELISPOT | CD8+ T-cells from healthy donors | Not Specified | 13.7 spots / 10⁵ CD8+ T-cells | [5] |
Signaling Pathway and Experimental Workflow
T-Cell Receptor Signaling Pathway
The stimulation of CD8+ T-cells by the LMP2A (426-434) peptide is initiated by the interaction of the T-cell receptor (TCR) with the peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC). This recognition event triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions such as cytokine release and cytotoxicity.
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the LMP2A peptide.
Experimental Workflow for In Vitro T-Cell Stimulation
The general workflow for stimulating T-cells with the LMP2A (426-434) peptide involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the peptide, and then analyzing the response using various immunological assays.
Caption: General experimental workflow for in vitro T-cell stimulation and analysis.
Experimental Protocols
Protocol 1: IFN-γ ELISPOT Assay
This assay quantifies the number of T-cells secreting IFN-γ in response to stimulation with the LMP2A (426-434) peptide.
Materials:
-
Human IFN-γ ELISPOT kit (containing capture and detection antibodies)
-
PVDF membrane 96-well plates
-
LMP2A (426-434) peptide (stock solution, e.g., 1 mg/mL in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human IL-2 (optional)
-
35% Ethanol
-
Sterile PBS
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate wells with 15 µL of 35% ethanol for 1 minute.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Coat the wells with the anti-IFN-γ capture antibody diluted in sterile PBS.
-
Incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate three times with sterile PBS to remove the coating solution.
-
Block the plate with 200 µL of complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Prepare a working solution of the LMP2A (426-434) peptide in complete medium (e.g., at a final concentration of 10 µg/mL).
-
Prepare a cell suspension of PBMCs in complete medium.
-
Discard the blocking medium from the plate.
-
Add 50 µL of the cell suspension and 50 µL of the diluted peptide to each well.[6] The final volume should be 100 µL.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection and Development:
-
Wash the plate six times with Wash Buffer.
-
Add the biotinylated anti-IFN-γ detection antibody diluted in PBS with 0.5% BSA to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate six times with Wash Buffer.
-
Add the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well.
-
Incubate for 45 minutes at room temperature.
-
Wash the plate six times with Wash Buffer, followed by three final washes with PBS.
-
Add the substrate solution to each well and incubate until distinct spots develop.
-
Stop the reaction by rinsing with deionized water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cells at the single-cell level.
Materials:
-
LMP2A (426-434) peptide
-
PBMCs
-
Complete RPMI-1640 medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-IFN-γ)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the LMP2A (426-434) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Harvest the cells and wash with Wash Buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
-
Wash the cells.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 20-30 minutes on ice in the dark.
-
Wash the cells twice with Wash Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in Wash Buffer or PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single CD3+CD8+ T-cells and analyze the expression of IFN-γ.
-
Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of LMP2A-stimulated CTLs to lyse target cells presenting the peptide.
Materials:
-
Effector cells (LMP2A-stimulated CTLs)
-
Target cells (e.g., T2 cells, which are HLA-A2+ and TAP-deficient, or autologous B-LCLs)
-
LMP2A (426-434) peptide
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well U- or V-bottom plates
-
Triton X-100 (for maximum release)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in complete medium.
-
Add 50-100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing occasionally.
-
Wash the labeled target cells three times with a large volume of medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing of Target Cells:
-
Incubate the labeled target cells with the LMP2A (426-434) peptide (e.g., 1 µg/mL) for 1 hour at 37°C.[5]
-
Wash the cells to remove unbound peptide.
-
Resuspend at 1 x 10⁵ cells/mL.
-
-
Cytotoxicity Assay Setup:
-
Plate 100 µL of labeled and peptide-pulsed target cells (1 x 10⁴ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the effector cells to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
Set up control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 1-2% Triton X-100 solution.
-
-
-
Incubation and Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to initiate cell contact.
-
Incubate the plate for 4-5 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer to a new plate or tubes compatible with the gamma counter.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
References
- 1. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 2. cd-genomics.com [cd-genomics.com]
- 3. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of LMP2A (426-434) Specific T-cells
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Hodgkin's lymphoma and nasopharyngeal carcinoma.[1][2] In these type II latency malignancies, the viral protein expression is restricted to Epstein-Barr nuclear antigen 1 (EBNA1) and the latent membrane proteins (LMP1 and LMP2).[3] Latent membrane protein 2A (LMP2A) is consistently expressed in these tumors, making it an attractive target for T-cell-based immunotherapies.[4][5] The specific peptide epitope LMP2A (426-434), with the amino acid sequence CLGGLLTMV, is a well-characterized, HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2] Accurate detection and functional characterization of T-cells specific for this epitope are crucial for monitoring immune responses and developing targeted therapies. This document provides detailed protocols for the analysis of LMP2A (426-434) specific T-cells using multiparameter flow cytometry.
Principle of Detection
The analysis of LMP2A (426-434) specific T-cells by flow cytometry primarily relies on two key techniques:
-
MHC Tetramer Staining: This method allows for the direct visualization and enumeration of antigen-specific CD8+ T-cells.[6][7] It utilizes engineered complexes of four HLA-A*02:01 molecules, each bound to the LMP2A (426-434) peptide. These tetramers are conjugated to a fluorophore and bind with high avidity to T-cell receptors (TCRs) that recognize this specific peptide-MHC combination.[8]
-
Intracellular Cytokine Staining (ICS): This technique assesses the functional capacity of T-cells following antigen-specific stimulation.[9][10] Peripheral blood mononuclear cells (PBMCs) are stimulated ex vivo with the LMP2A (426-434) peptide. T-cells that recognize the peptide become activated and produce cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). A protein transport inhibitor is used to trap these cytokines within the cell.[11] Subsequent cell fixation, permeabilization, and staining with fluorophore-conjugated antibodies against the cytokines and cell surface markers (like CD3 and CD8) allow for their quantification on a single-cell level.[10]
Quantitative Data Summary
The following tables summarize quantitative data from studies identifying and characterizing the T-cell response to the LMP2A (426-434) epitope.
Table 1: IFN-γ Response of CD8+ T-cells to LMP2A Epitopes Measured by ELISPOT.
| Peptide Epitope | Amino Acid Sequence | HLA Restriction | Assay | Reported Response (SFC/50,000 CD8+ T-cells) | Reference |
| LMP2A (426-434) | CLGGLLTMV | HLA-A2 | ELISPOT | 55.7 - 80.6 | [2][12] |
| LMP2A (356-364) | FLYALALLL | HLA-A2 | ELISPOT | ~60 | [2][12] |
| LMP2A (264-272) | QLSPLLGAV | HLA-A2 | ELISPOT | ~55 | [2][12] |
SFC: Spot Forming Cells
Table 2: Functional Activity of LMP2A (426-434) Specific CTLs.
| Parameter | Method | Details | Result | Reference |
| Cytokine Secretion | Intracellular Staining | LMP2A (426-434) stimulation for 2 weeks | Significant increase in the proportion of CD8+IFN-γ+ T-cells | [1] |
| Cytotoxicity | Killing Assay | CTLs vs. peptide-pulsed T2 cells | Effective killing of target cells | [1] |
LMP2A Signaling Pathway
LMP2A plays a crucial role in the survival of EBV-infected B-cells by mimicking the signaling of the B-cell receptor (BCR).[13] The N-terminal cytoplasmic domain of LMP2A contains an immunoreceptor tyrosine-based activation motif (ITAM), which is critical for its function.[14] Upon phosphorylation, this ITAM recruits and activates Src family kinases (e.g., Lyn) and Syk kinase.[14] This initiates downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which promote cell survival, proliferation, and differentiation, thereby allowing infected B-cells to bypass normal checkpoints.[15][16]
Caption: LMP2A mimics BCR signaling via its ITAM domain.
Experimental Protocols & Workflows
Protocol 1: Enumeration by MHC Tetramer Staining
This protocol describes the direct quantification of LMP2A (426-434) specific CD8+ T-cells from peripheral blood.
Caption: Workflow for staining T-cells with MHC tetramers.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Count the cells and adjust the concentration to 1-2 x 10⁷ cells/mL.
-
-
Staining:
-
Aliquot 1-2 x 10⁶ cells into a 5 mL FACS tube.
-
Add the PE-conjugated HLA-A*02:01 LMP2A (426-434) tetramer reagent at the manufacturer's recommended concentration.[6]
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add a cocktail of fluorophore-conjugated antibodies for surface markers (e.g., Anti-CD3, Anti-CD8) and a viability dye.
-
Incubate for another 20-30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 lymphocyte events) for rare cell analysis.
-
-
Data Analysis:
-
Gate on lymphocytes based on forward and side scatter (FSC/SSC).
-
Exclude doublets and dead cells (viability dye positive).
-
From the live singlet population, gate on CD3+ T-cells.
-
From the CD3+ population, gate on CD8+ T-cells.
-
Within the CD8+ gate, quantify the percentage of cells that are positive for the LMP2A tetramer.
-
Protocol 2: Functional Analysis by Intracellular Cytokine Staining (ICS)
This protocol measures the production of IFN-γ by LMP2A (426-434) specific T-cells after peptide stimulation.
Caption: Workflow for intracellular cytokine staining.
Methodology:
-
Cell Preparation and Stimulation:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend cells at 2 x 10⁶ cells/mL in complete RPMI medium.
-
Aliquot 1 x 10⁶ cells per tube. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add LMP2A (426-434) peptide to the test sample at a final concentration of 1-10 µg/mL.[1]
-
Add co-stimulatory antibodies (e.g., anti-CD28/CD49d).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.[10]
-
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with a viability dye and surface antibodies (e.g., Anti-CD3, Anti-CD8) for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) according to the manufacturer's instructions. Incubate for 20 minutes at 4°C.
-
Wash the cells with a permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Add the fluorophore-conjugated anti-IFN-γ antibody (and other intracellular antibodies, if desired) diluted in permeabilization/wash buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the final pellet in FACS buffer and acquire on a flow cytometer.
-
-
Data Analysis:
-
Perform gating as described in Protocol 1 (Lymphocytes -> Singlets -> Live -> CD3+ -> CD8+).
-
Within the CD8+ T-cell population, quantify the percentage of cells positive for IFN-γ. Compare the result to the negative control to determine the antigen-specific response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of T cell evasion by Epstein-Barr virus and implications for tumor survival [frontiersin.org]
- 4. EBV LMP2A-specific T cell immune responses elicited by dendritic cells loaded with LMP2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. mblbio.com [mblbio.com]
- 7. Tetramer assay - Wikipedia [en.wikipedia.org]
- 8. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 10. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Epstein-Barr virus latent membrane protein 2A is a B-cell receptor mimic and essential for B-cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMP2A (426-434) Peptide in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a key viral protein expressed in several EBV-associated malignancies, including nasopharyngeal carcinoma and Hodgkin's lymphoma. The LMP2A (426-434) peptide, with the sequence CLGGLLTMV, is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2] This peptide is frequently utilized in the development of immunotherapies and cancer vaccines to elicit specific CTL responses against EBV-infected tumor cells.[3][4] These application notes provide detailed protocols for assessing the cytotoxic efficacy of T cells specific for the LMP2A (426-434) peptide using various in vitro assay methods.
Data Presentation: Quantitative Parameters for Cytotoxicity Assays
The following table summarizes key quantitative data extracted from various studies for the successful application of LMP2A (426-434) peptide in cytotoxicity and related T-cell assays.
| Parameter | Assay Type | Value/Range | Notes | Source(s) |
| Peptide Concentration | Dendritic Cell (DC) Pulsing | 20 µg/mL | For stimulation of LMP2A-specific CTLs. | [5] |
| Target Cell Loading | 1 - 10 µg/mL | For pulsing target cells in cytotoxicity assays. | [6] | |
| ELISPOT Assay | 10 µg/mL | For stimulating IFN-γ secretion from T cells. | [7] | |
| Effector to Target (E:T) Ratio | Chromium-51 Release Assay | 5:1, 10:1, 27:1 | Standard ratios for assessing cytotoxicity. | [6][8][9] |
| Flow Cytometry-based Assay | 0.5:1, 1:1, 2.5:1, 10:1 | Wide range to assess dose-dependent killing. | [7][10][11] | |
| Incubation Time | Chromium-51 Release Assay | 4 - 5 hours | Standard duration for measuring chromium release. | [6][9] |
| ELISPOT Assay | 20 - 48 hours | For optimal detection of cytokine-secreting cells. | [7][12] | |
| Flow Cytometry-based Assay | 4 - 24 hours | Varies depending on the specific protocol and markers. | [7][11] | |
| Cell Numbers | ELISPOT Assay | 2 x 10⁴ - 5 x 10⁴ CD8+ T cells/well | Number of effector cells per well. | [5][7] |
| Chromium-51 Release Assay | 1 x 10⁴ target cells/well | Number of target cells per well. | [9] | |
| 5 x 10⁴ effector cells/well | Number of effector cells per well for a 5:1 E:T ratio. | [9] |
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay
This assay measures the release of ⁵¹Cr from labeled target cells upon lysis by CTLs.
Materials:
-
LMP2A (426-434) peptide
-
HLA-A2 positive target cells (e.g., T2 cells)
-
LMP2A-specific effector T cells (CTLs)
-
Complete RPMI-1640 medium with 10% FBS
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Peptide Pulsing:
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations to achieve desired E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).[14]
-
Add 100 µL of labeled and peptide-pulsed target cells (1 x 10⁴ cells) to each well.
-
Controls:
-
Spontaneous Release: Labeled target cells with medium only.
-
Maximum Release: Labeled target cells with 1-2% Triton X-100.[8]
-
Negative Control: Labeled target cells with effector cells and an irrelevant peptide.
-
-
-
Incubation and Data Acquisition:
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[8]
-
IFN-γ ELISPOT Assay
This assay quantifies the number of LMP2A-specific T cells that secrete IFN-γ upon antigen recognition.
Materials:
-
LMP2A (426-434) peptide
-
Antigen-presenting cells (APCs), such as DCs
-
LMP2A-specific effector T cells
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
-
ELISPOT plate reader
Protocol:
-
Plate Coating:
-
Cell Preparation:
-
Assay Setup:
-
Incubation and Development:
-
Incubate the plate for 20-48 hours at 37°C in a humidified incubator.[7][12]
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody for 2 hours at room temperature.[15]
-
Wash and add streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) for 45 minutes.[16]
-
Wash and add the substrate solution to develop the spots.
-
Stop the reaction by washing with distilled water.
-
-
Data Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an ELISPOT reader. The number of spots corresponds to the frequency of IFN-γ-secreting cells.
-
Flow Cytometry-Based Cytotoxicity Assay
This method uses fluorescent dyes to distinguish between live and dead target cells and to quantify specific killing by effector cells.
Materials:
-
LMP2A (426-434) peptide
-
HLA-A2 positive target cells
-
LMP2A-specific effector T cells
-
Fluorescent dyes for cell labeling (e.g., CFSE)
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
Flow cytometer
Protocol:
-
Target Cell Labeling:
-
Peptide Pulsing:
-
Co-culture:
-
Staining and Acquisition:
-
After incubation, add a viability dye (e.g., Propidium Iodide) to the cell suspension.[7]
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell populations based on their CFSE fluorescence intensity (high and low).
-
Within each CFSE population, determine the percentage of dead cells (positive for the viability dye).
-
Calculate the percentage of specific lysis by comparing the percentage of dead cells in the peptide-pulsed (CFSE-low) population to the unpulsed (CFSE-high) population.
-
Visualizations
Signaling Pathway of T-Cell Activation
The recognition of the LMP2A (426-434) peptide presented by an HLA-A2 molecule on an antigen-presenting cell or tumor cell by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade. This leads to T-cell activation, proliferation, and the execution of cytotoxic functions.
TCR signaling cascade upon recognition of the LMP2A peptide.
Experimental Workflow for Cytotoxicity Assay
The general workflow for assessing the cytotoxicity of LMP2A-specific T cells involves several key steps, from the preparation of effector and target cells to the final data analysis.
General workflow for LMP2A peptide cytotoxicity assays.
Logical Relationship: LMP2A Peptide in Cancer Vaccine Development
The LMP2A (426-434) peptide is a valuable tool in the development of therapeutic cancer vaccines. The following diagram illustrates the logical flow from peptide identification to clinical application.
Workflow for LMP2A peptide-based cancer vaccine development.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 5. hiv-forschung.de [hiv-forschung.de]
- 6. journals.asm.org [journals.asm.org]
- 7. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Epitope-Dependent Avidity Thresholds for Cytotoxic T-Lymphocyte Clearance of Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LMP2A‐Targeting CAR‐T Cells Equipped With Inducible IL‐18 to Address EBV‐Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. mstechno.co.jp [mstechno.co.jp]
- 16. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of LMP2A (426-434) Epitope in Epstein-Barr Virus (EBV) Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma (NPC), Hodgkin's lymphoma, and Burkitt's lymphoma. The development of a therapeutic vaccine to target EBV-associated cancers is a significant goal in oncology. The EBV latent membrane protein 2A (LMP2A) is an attractive target for immunotherapy as it is consistently expressed in these tumors.[1] Within LMP2A, the peptide epitope spanning amino acids 426-434, with the sequence CLGGLLTMV, has been identified as a key HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope.[2][3] This epitope is a focal point of research for the development of peptide-based vaccines, viral vector vaccines, and cellular immunotherapies aimed at eliciting potent anti-tumor immune responses.[4][5]
These application notes provide an overview of the use of the LMP2A (426-434) epitope in EBV vaccine research, including quantitative data on its immunogenicity and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data on the immunogenicity of the LMP2A (426-434) epitope from various studies.
Table 1: Immunogenicity of LMP2A (426-434) Peptide in ELISPOT Assays
| Cell Type | Stimulant | Assay | Result | Reference |
| CD8+ T cells | LMP2A (426-434) peptide (20 µg/mL) | IFN-γ ELISPOT | 80.6 Spot Forming Cells (SFC) / 5x10⁴ CD8+ T cells | [6][7] |
| CD8+ T cells | LMP2A (426-434) peptide | IFN-γ ELISPOT | Responding Index (RI) of 7.0 | [2] |
| CD8+ T cells from HLA-A2+ donor | AdLMP2-transduced DC | IFN-γ ELISPOT | Pre-stimulation: <0.003% of CD8+ T cells. Post-stimulation (Day 14): No significant increase for LMP2A (426-434) epitope. | [8] |
| CD8+ T cells from HLA-A2+ donor | LMP2A (426-434) peptide pulsed DC | IFN-γ ELISPOT | Pre-stimulation: 5.3 SFC / 10⁵ CD8+ T cells. | [8] |
Table 2: Cytotoxicity of LMP2A (426-434)-Specific CTLs
| Effector Cells | Target Cells | Effector:Target (E:T) Ratio | % Specific Lysis | Reference |
| LMP2A (426-434)-specific CTLs | Peptide-pulsed T2 cells | Not specified | Effective killing observed | [6] |
| LMP2A (426-434)-specific CTLs | 293T-LMP2A cells | Not specified | Effective killing observed | [6] |
| HLA-A2 restricted CTL clone specific for LMP2A (426-434) | AdLMP2-transduced DC | 10:1 | 48% | [8] |
Experimental Protocols
Protocol 1: Generation of LMP2A (426-434)-Specific Cytotoxic T Lymphocytes (CTLs) using Dendritic Cells (DCs)
This protocol describes the in vitro generation of CTLs specific for the LMP2A (426-434) epitope using peptide-pulsed dendritic cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor
-
LMP2A (426-434) peptide (CLGGLLTMV)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Interleukin-7 (IL-7)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
T2 cells (TAP-deficient, HLA-A2 positive)
Procedure:
-
Generation of Monocyte-Derived Dendritic Cells (DCs):
-
Isolate PBMCs from heparinized blood of a healthy HLA-A2 positive donor by Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a T-75 flask and allow monocytes to adhere for 2 hours at 37°C.
-
Remove non-adherent cells and culture the adherent monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
-
Maturation and Peptide Pulsing of DCs:
-
On day 5 or 7, induce DC maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture.
-
Pulse the maturing DCs with the LMP2A (426-434) peptide at a final concentration of 10 µg/mL and incubate for 4-6 hours at 37°C.
-
-
Co-culture of DCs and T cells:
-
Isolate autologous CD8+ T cells from the non-adherent fraction of PBMCs using magnetic bead separation.
-
Co-culture the peptide-pulsed DCs with the purified CD8+ T cells at a DC:T cell ratio of 1:10 in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL) and IL-7 (10 ng/mL).
-
-
Expansion of CTLs:
-
Restimulate the T cells every 7-10 days with freshly prepared peptide-pulsed autologous DCs.
-
Expand the CTLs in medium containing IL-2 and IL-7.
-
-
Assessment of Specificity:
-
After 2-3 rounds of stimulation, assess the specificity of the generated CTLs using an IFN-γ ELISPOT assay or a cytotoxicity assay against T2 cells pulsed with the LMP2A (426-434) peptide.
-
Protocol 2: IFN-γ ELISPOT Assay for Detection of LMP2A (426-434)-Specific T Cells
This protocol outlines the procedure for quantifying LMP2A (426-434)-specific T cells based on their IFN-γ secretion.
Materials:
-
96-well PVDF membrane ELISPOT plates pre-coated with anti-human IFN-γ antibody
-
LMP2A (426-434) peptide
-
PBMCs or generated CTLs
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
Automated ELISPOT reader
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.
-
Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Add 2x10⁵ PBMCs or 5x10⁴ CTLs per well.
-
Add the LMP2A (426-434) peptide to the appropriate wells at a final concentration of 10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection of IFN-γ Spots:
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add BCIP/NBT substrate and incubate until spots develop (approximately 5-15 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
Calculate the number of Spot Forming Cells (SFCs) per million cells.
-
Protocol 3: Construction of a Modified Vaccinia Ankara (MVA) based LMP2A Vaccine
This protocol provides a general workflow for the construction of a recombinant MVA vector expressing the LMP2A antigen.[9][10]
Materials:
-
MVA viral vector
-
Plasmid containing the full-length LMP2A gene
-
Baby Hamster Kidney (BHK-21) cells
-
Opti-MEM
-
Lipofectamine 2000
-
Selection marker (e.g., GFP)
Procedure:
-
Construction of Transfer Plasmid:
-
Clone the full-length LMP2A gene into an MVA transfer plasmid under the control of a vaccinia virus promoter (e.g., p7.5k).
-
The plasmid should also contain flanking sequences homologous to a non-essential region of the MVA genome to facilitate homologous recombination. A selection marker, such as Green Fluorescent Protein (GFP), can be included for initial selection.
-
-
Generation of Recombinant MVA:
-
Infect BHK-21 cells with wild-type MVA at a low multiplicity of infection (MOI).
-
Transfect the infected cells with the LMP2A transfer plasmid using Lipofectamine 2000.
-
Homologous recombination will occur between the transfer plasmid and the MVA genome, inserting the LMP2A gene into the viral genome.
-
-
Selection and Purification of Recombinant Virus:
-
Harvest the virus after 48-72 hours.
-
Perform several rounds of plaque purification on BHK-21 cell monolayers.
-
Select plaques expressing the selection marker (e.g., green fluorescent plaques if GFP is used).
-
If a transient selection marker is used, subsequent rounds of purification can be performed to select for the loss of the marker, resulting in the final MVA-LMP2A construct.
-
-
Verification of Recombinant Virus:
-
Confirm the presence of the LMP2A gene in the recombinant viral genome by PCR.
-
Verify the expression of the LMP2A protein in infected cells by Western blot or immunofluorescence.
-
-
Virus Amplification and Titer Determination:
-
Amplify the purified recombinant MVA-LMP2A in BHK-21 cells.
-
Determine the viral titer by plaque assay.
-
Visualizations
LMP2A Signaling Pathway
Caption: LMP2A signaling mimics B-cell receptor signaling to promote cell survival.
Experimental Workflow for MVA-LMP2A Vaccine Immunogenicity Testing
Caption: Workflow for testing the immunogenicity of an MVA-LMP2A vaccine in mice.
Logical Relationship of DC-based Immunotherapy
Caption: Logic of dendritic cell-based immunotherapy targeting the LMP2A epitope.
References
- 1. Potent dendritic cell vaccine loaded with latent membrane protein 2A (LMP2A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The generation and characterization of LMP2-specific CTLs for use as adoptive transfer from patients with relapsed EBV-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normal Distribution of CD8+ T-Cell-Derived ELISPOT Counts within Replicates Justifies the Reliance on Parametric Statistics for Identifying Positive Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Specific Immune Responses and Oncolytic Effects Induced by EBV LMP2A-Armed Modified Ankara-Vaccinia Virus Vectored Vaccines in Nasopharyngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Expansion of CD8+ T-Cells Using LMP2A (426-434) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a key target for cell-mediated immunity in EBV-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin's lymphoma. The LMP2A (426-434) peptide, with the amino acid sequence CLGGLLTMV, is a well-characterized HLA-A*02:01-restricted epitope that can elicit potent CD8+ cytotoxic T-lymphocyte (CTL) responses.[1][2][3] These application notes provide detailed protocols for the in vitro expansion of LMP2A (426-434)-specific CD8+ T-cells, a critical process for research, immunotherapy development, and immune monitoring.
The protocols outlined below describe the isolation of peripheral blood mononuclear cells (PBMCs), stimulation with the LMP2A (426-434) peptide, and subsequent expansion and functional characterization of the target CD8+ T-cell population.
Data Summary
The following tables summarize quantitative data from studies utilizing the LMP2A (426-434) peptide to stimulate and expand CD8+ T-cells.
Table 1: Frequency of LMP2A (426-434)-Specific CD8+ T-Cells Detected by IFN-γ ELISPOT
| Donor/Cell Type | Peptide Concentration | Incubation Time | Frequency of IFN-γ Secreting Cells (SFCs) | Reference |
| CD8+ T-cells from healthy donors | 20 µg/mL | 24 hours | 80.6 SFC / 5 x 10⁴ CD8+ T-cells | [2] |
| CD8+ T-cells from healthy donors | Not specified | 20 hours | >50 SFCs / 5 x 10⁵ CD8+ T-cells in 46% of donors | [4] |
| PBMCs from HLA-A2+ donors | Not specified | Not specified | 55.7 to 80.6 SFC / 5 x 10⁴ CD8+ T-cells | [3] |
| PBMCs from patients with EBV-negative Hodgkin's Disease (pretreatment) | Not specified | Not specified | 49.4 ± 8.6 SFCs | [5] |
| PBMCs from healthy donors | Not specified | Not specified | 16.1 ± 3.9 SFCs | [5] |
Table 2: Functional Activity of Expanded LMP2A (426-434)-Specific CTLs
| Effector Cells | Target Cells | Assay | Key Findings | Reference |
| LMP2A (426-434) specific CTLs | Peptide-pulsed T2 cells | Cytotoxicity Assay | Effective killing of target cells. | [2] |
| LMP2A (426-434) specific CTLs | 293T-LMP2A cells | Cytotoxicity Assay | Effective killing of target cells expressing LMP2A. | [2] |
| CLG-specific CTL clones | vLMP2-infected T2 cells | Chromium Release Assay | Lysis of target cells approaching levels seen with peptide-loaded cells. | [6] |
Signaling and Antigen Presentation Pathways
The expansion of LMP2A-specific CD8+ T-cells is initiated by the presentation of the peptide by HLA-A*02:01 molecules on antigen-presenting cells (APCs) and the subsequent recognition by the T-cell receptor (TCR) on CD8+ T-cells. LMP2A is a transmembrane protein, and the processing of the LMP2A (426-434) epitope for MHC class I presentation can occur via a TAP-independent pathway, which is noteworthy for a membrane-associated protein.[6] Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation into effector cytotoxic T-lymphocytes. LMP2A has been shown to activate PI3K and MAPK signaling pathways, which can influence immune responses.[7]
Caption: MHC Class I presentation pathway for the LMP2A (426-434) peptide.
Caption: Simplified signaling cascade for CD8+ T-cell activation.
Experimental Protocols
The following protocols provide a general framework for the expansion of LMP2A (426-434)-specific CD8+ T-cells. Optimization may be required depending on the specific cell source and experimental goals.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from HLA-A*02:01 positive healthy donors or patients in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifugation: Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Washing: Wash the collected PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the PBMC pellet in a suitable cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Expansion of LMP2A (426-434)-Specific CD8+ T-Cells
-
Cell Plating: Plate the isolated PBMCs in a 24-well plate at a density of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Peptide Stimulation: Add the LMP2A (426-434) peptide (CLGGLLTMV) to the cell culture at a final concentration of 1-10 µg/mL. A concentration of 20 µg/mL has also been reported to induce a strong IFN-γ response.[2]
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ incubator.
-
Cytokine Addition: After 2-3 days of culture, add recombinant human Interleukin-2 (IL-2) to the culture at a final concentration of 20-50 U/mL to promote T-cell proliferation.
-
Cell Maintenance: Every 2-3 days, assess the cell density and viability. If necessary, split the cultures and add fresh medium containing IL-2 to maintain a cell density of 1-2 x 10⁶ cells/mL.
-
Restimulation (Optional): For long-term cultures and further expansion, restimulate the T-cells every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.
-
Expansion Period: Continue the expansion for 10-14 days, or until the desired number of cells is obtained.
Caption: Overall experimental workflow for CD8+ T-cell expansion.
Protocol 3: Assessment of Expanded T-Cell Function
A. IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.[8][9]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Plate the expanded T-cells (effector cells) at a suitable density (e.g., 5 x 10⁴ cells/well).
-
Stimulation: Add target cells, such as peptide-pulsed T2 cells (an HLA-A*02:01 positive, TAP-deficient cell line) or autologous dendritic cells pulsed with the LMP2A (426-434) peptide, at an appropriate effector-to-target ratio. Include negative controls (unpulsed target cells) and positive controls (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Signal Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour. Finally, add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash the plate with water and allow it to dry. Count the spots using an automated ELISPOT reader.
B. Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cell function by identifying cells producing specific cytokines.
-
Restimulation: Restimulate the expanded T-cells with LMP2A (426-434) peptide-pulsed target cells for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3 and CD8.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are producing IFN-γ.
C. Cytotoxicity Assay (e.g., Chromium Release Assay)
This assay measures the ability of the expanded CTLs to lyse target cells.
-
Target Cell Labeling: Label the target cells (e.g., peptide-pulsed T2 cells) with ⁵¹Cr.
-
Co-incubation: Co-culture the labeled target cells with the expanded effector T-cells at various effector-to-target ratios for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Measurement of ⁵¹Cr Release: Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the spontaneous release (target cells alone) and maximum release (target cells with detergent) of ⁵¹Cr.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful expansion and functional characterization of CD8+ T-cells specific for the EBV LMP2A (426-434) epitope. These methods are fundamental for advancing our understanding of EBV-specific immunity and for the development of novel T-cell-based immunotherapies for EBV-associated diseases. Careful optimization of these protocols will be essential to achieve robust and reproducible results in your specific research or developmental context.
References
- 1. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of Epstein-Barr Virus LMP2A-Specific CD8+ and CD4+ T Cell Responses Restricted to Each HLA Class I and II Allotype Within an Individual - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rupress.org [rupress.org]
- 7. Frontiers | T cell-mediated immune surveillance conferred by latent Epstein-Barr virus genes suppresses a broad spectrum of tumor formation through NKG2D-NKG2DL interactions [frontiersin.org]
- 8. Measurement of CD8+ and CD4+ T Cell Frequencies Specific for EBV LMP1 and LMP2a Using mRNA-Transfected DCs | PLOS One [journals.plos.org]
- 9. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: LMP2A (426-434) Peptide Pulsing of Dendritic Cells for T-Cell Immunotherapy
Introduction
The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a key antigen expressed in several EBV-associated malignancies, including nasopharyngeal carcinoma and Hodgkin's disease. The specific peptide sequence LMP2A (426-434), with the amino acid sequence CLGGLLTMV, is a well-characterized cytotoxic T-lymphocyte (CTL) epitope restricted to the common HLA-A*02:01 allele.[1][2][3] Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs), can be loaded ex vivo with this synthetic peptide.[4][5] These "pulsed" DCs then present the peptide via their MHC class I molecules, making them highly effective at priming and expanding naive CD8+ T-cells into LMP2A-specific CTLs.[6][7] This strategy forms the basis of DC-based cancer vaccines and adoptive T-cell therapies aimed at targeting and eliminating EBV-positive tumor cells.[7][8]
Principle of the Method
The core principle involves the generation of immature DCs from peripheral blood mononuclear cells (PBMCs), followed by their maturation and loading with the LMP2A (426-434) peptide. These peptide-pulsed DCs are then co-cultured with autologous T-cells. The DCs present the peptide to CD8+ T-cells, providing the necessary signals for T-cell activation, proliferation, and differentiation into effector CTLs capable of recognizing and lysing tumor cells expressing the native LMP2A protein.[9][10] The efficacy of this process is typically measured by quantifying the frequency of antigen-specific T-cells (e.g., via ELISPOT assay) and their cytotoxic function.[2][11]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies evaluating the T-cell response to LMP2A (426-434) peptide stimulation. The primary method of quantification is the IFN-γ ELISPOT assay, which measures the number of antigen-specific T-cells by detecting their cytokine secretion at a single-cell level.
| Parameter | Description | Result | Reference |
| T-Cell Frequency | Frequency of LMP2A (426-434) specific T-cells before in vitro stimulation. | <0.003% of CD8+ T-cells | [12] |
| Post-Stimulation T-Cell Frequency | Frequency of T-cells reactive against LMP2A (329-337) after 14 days of stimulation with peptide-pulsed DCs. | Increased from 0.003% to 0.3% (a 2-log increase) | [12] |
| IFN-γ ELISPOT Response | Number of spot-forming cells (SFCs) per 50,000 CD8+ T-cells after stimulation with LMP2A (426-434) peptide-pulsed DCs. | Ranged from 55.7 to 80.6 SFCs/50,000 CD8+ T-cells | [2][13] |
| Responding Index (RI) | Fold-increase in SFCs compared to negative control. | Ranged from 5.4 to 7.0 | [2][13] |
Visualizations
Caption: Experimental workflow for generating LMP2A-specific CTLs.
Caption: Signaling pathway for DC-mediated T-cell activation.
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Human IL-4 (Interleukin-4)
-
CD14 MicroBeads
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate Monocytes: Enrich for monocytes by positive selection using CD14 MicroBeads according to the manufacturer's protocol.
-
Culture mo-DCs: Resuspend the purified CD14+ monocytes in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Culture the cells at a density of 1 x 10^6 cells/mL in a T75 flask.
-
Supplement the medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.
-
Incubate for 5-7 days at 37°C in a 5% CO2 incubator. The resulting cells are immature mo-DCs.
Protocol 2: Pulsing and Maturation of Dendritic Cells
This protocol details how to load immature DCs with the LMP2A peptide and induce their maturation.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
LMP2A (426-434) peptide (CLGGLLTMV), synthesis grade
-
Maturation Cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1000 U/mL IL-6)
Procedure:
-
Harvest Immature DCs: Harvest the immature DCs generated in Protocol 1 and wash them with PBS.
-
Peptide Pulsing: Resuspend the DCs in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Add the LMP2A (426-434) peptide to a final concentration of 10 µg/mL.[14]
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for peptide loading onto MHC class I molecules.
-
Induce Maturation: After pulsing, add the maturation cocktail directly to the cell culture.
-
Incubate for an additional 18-24 hours. The cells are now mature, antigen-presenting DCs ready for T-cell stimulation.
Protocol 3: Generation of LMP2A-Specific T-Cells
This protocol describes the co-culture of peptide-pulsed DCs with autologous T-cells to generate and expand an antigen-specific CTL population.
Materials:
-
Mature, peptide-pulsed DCs (from Protocol 2)
-
Autologous PBMCs or purified T-cells
-
Complete RPMI medium
-
Human IL-2, IL-7, IL-15
-
Irradiator (optional)
Procedure:
-
Prepare T-Cells: Isolate fresh autologous PBMCs (or purified CD8+ T-cells) from the same donor used for DC generation.
-
Irradiate DCs: Irradiate the mature, peptide-pulsed DCs (3000 rad) to prevent their proliferation while maintaining their antigen-presenting function.[14]
-
Co-culture: Co-culture the irradiated, pulsed DCs with the PBMCs/T-cells at a ratio of 1:10 (DC:PBMC) in complete RPMI medium.[14]
-
Add Cytokines: After 24 hours, supplement the co-culture with IL-2 (50 U/mL), IL-7 (10 ng/mL), and IL-15 (10 ng/mL) to support T-cell survival and expansion.[14]
-
Restimulation: Restimulate the T-cells every 7 days with freshly prepared, irradiated, peptide-pulsed DCs.
-
Continue the culture for 2-3 weeks, replenishing cytokines every 3-4 days, to expand the LMP2A-specific CTL population.
Protocol 4: IFN-γ ELISPOT Assay for T-Cell Response
This protocol provides a method to quantify the number of LMP2A-specific T-cells based on their ability to secrete IFN-γ upon antigen recognition.
Materials:
-
Human IFN-γ ELISPOT kit
-
Expanded T-cell culture (from Protocol 3)
-
T2 cells (TAP-deficient, HLA-A*02:01+) or autologous B-LCLs
-
LMP2A (426-434) peptide
-
Irrelevant control peptide (e.g., from influenza or another virus)
Procedure:
-
Prepare Target Cells: Use T2 cells as target cells. Pulse one aliquot of T2 cells with the LMP2A (426-434) peptide (10 µg/mL) and another with an irrelevant control peptide for 2 hours. A third aliquot remains unpulsed.
-
Coat ELISPOT Plate: Coat the 96-well ELISPOT plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Seed Cells:
-
Incubate: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[11]
-
Develop Spots: Develop the plate according to the ELISPOT kit manufacturer's protocol, which typically involves washing, adding a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that forms an insoluble colored spot.
-
Analyze: Wash and dry the plate. Count the number of spots in each well using an automated ELISPOT reader. A positive response is a significantly higher number of spots in wells with LMP2A-pulsed targets compared to wells with control peptide-pulsed or unpulsed targets.
References
- 1. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HLA-A*02:01 | EBV LMP2 426-434 | CLGGLLTMV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. Autologous versus allogeneic peptide-pulsed dendritic cells for anti-tumour vaccination: expression of allogeneic MHC supports activation of antigen specific T cells, but impairs early naïve cytotoxic priming and anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-pulsed dendritic cells induce antigen-specific CTL-mediated protective tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of peptide-specific cytotoxic T lymphocytes using allogeneic dendritic cells capable of lysing human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Dendritic Cell Vaccine Loaded with Latent Membrane Protein 2A (LMP2A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EBV LMP2A-specific T cell immune responses elicited by dendritic cells loaded with LMP2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The safety and anti-tumor effect of multiple peptides-pulsed dendritic cells combined with induced specific cytotoxic T lymphocytes for patients with solid tumors [frontiersin.org]
- 11. Generation of cytotoxic T lymphocytes specific for native or modified peptides derived from the epidermal growth factor receptor pathway substrate 8 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 14. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for LMP2A (426-434)-Targeted Adoptive T-Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latent Membrane Protein 2A (LMP2A), an Epstein-Barr virus (EBV) oncogene, is an attractive target for immunotherapy in EBV-associated malignancies, including Hodgkin's lymphoma and nasopharyngeal carcinoma. The LMP2A (426-434) peptide epitope (sequence: CLGGLLTMV) is a well-characterized, HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitope that can elicit potent anti-tumor immune responses.[1][2][3] These application notes provide a comprehensive overview of the methodologies and data related to the generation and evaluation of LMP2A (426-434)-specific T-cells for adoptive T-cell therapy.
Quantitative Data Summary
The following tables summarize quantitative data from studies on LMP2A (426-434)-specific T-cell responses.
Table 1: Interferon-γ (IFN-γ) Secretion by LMP2A (426-434)-Specific T-Cells (ELISPOT Assay)
| Study Reference | T-Cell Source | Stimulator | Peptide Concentration | Spot Forming Cells (SFC) / 5 x 10^4 CD8+ T-Cells | Responding Index (RI) |
| [2][4][5] | PBMCs from EBV-seropositive/HLA-A2 normal individuals | Autologous DCs pulsed with LMP2A (426-434) peptide | Not Specified | 55.7 to 80.6 | 5.4 to 7 |
| [1] | T-cells from in vitro stimulation | Autologous DCs pulsed with LMP2A peptide mix | 10 µg/mL | Data presented as fold change | Not Applicable |
Table 2: Cytotoxicity of LMP2A (426-434)-Specific T-Cells
| Study Reference | Effector Cells | Target Cells | Effector:Target (E:T) Ratio | Specific Lysis (%) | Assay Method |
| [1] | LMP2A-specific TCR-engineered T-cells | Autologous LCLs overexpressing LMP2A (LCLLMP2A) | 0.5:1, 2.5:1, 10:1 | Dose-dependent increase in cytotoxicity observed | CFSE-based flow cytometry |
| [3] | Activated cord blood T-cells with TCR-mimic bispecific antibody | EBV+HLA-A*02:01+ tumor cell lines | 10:1 | Potent T-cell dependent cytotoxicity observed | Not Specified |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The engagement of the T-cell receptor (TCR) on a CD8+ T-cell with the LMP2A (426-434) peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a tumor cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector functions, such as cytokine release and target cell killing.
Caption: TCR signaling upon LMP2A(426-434) recognition.
Experimental Workflow: Generation and Evaluation of LMP2A-Specific T-Cells
This workflow outlines the key steps from isolating peripheral blood mononuclear cells (PBMCs) to assessing the functionality of the generated LMP2A-specific T-cells.
Caption: Workflow for LMP2A-specific T-cell generation.
Experimental Protocols
Protocol 1: Generation of LMP2A (426-434)-Specific Cytotoxic T-Lymphocytes (CTLs)
This protocol is adapted from methodologies described for generating antigen-specific T-cells using peptide-pulsed dendritic cells.[1][2][6]
Materials:
-
Peripheral blood from an HLA-A2 positive, EBV-seropositive donor
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Recombinant human GM-CSF (1000 U/mL)
-
Recombinant human IL-4 (500 U/mL)
-
LMP2A (426-434) peptide (CLGGLLTMV)
-
Recombinant human IL-2
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Generation of Immature Dendritic Cells (DCs):
-
Resuspend PBMCs in complete RPMI and plate in a T-75 flask.
-
Incubate for 2 hours at 37°C to allow monocytes to adhere.
-
Remove non-adherent cells (lymphocytes) and cryopreserve for later use or use directly for co-culture.
-
Add complete RPMI supplemented with GM-CSF (1000 U/mL) and IL-4 (500 U/mL) to the adherent monocytes.
-
Culture for 5-7 days to differentiate monocytes into immature DCs.
-
-
Pulsing DCs with LMP2A (426-434) Peptide:
-
Harvest the immature DCs.
-
Resuspend the DCs in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add the LMP2A (426-434) peptide to a final concentration of 10 µg/mL.
-
Incubate for 2 hours at 37°C.
-
Wash the peptide-pulsed DCs twice with complete RPMI.
-
-
Stimulation and Expansion of LMP2A-Specific T-Cells:
-
Co-culture the peptide-pulsed DCs with autologous non-adherent cells (T-cells) at a stimulator-to-responder ratio of 1:10 in complete RPMI.
-
After 3 days, add IL-2 to the culture at a final concentration of 20 U/mL.
-
Restimulate the T-cells every 7-10 days with freshly prepared, peptide-pulsed autologous DCs.
-
Expand the T-cell culture in the presence of IL-2.
-
Protocol 2: IFN-γ ELISPOT Assay
This protocol is a generalized procedure based on standard ELISPOT assay protocols.[1][7]
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) conjugate
-
BCIP/NBT substrate
-
LMP2A (426-434) peptide-pulsed target cells (e.g., T2 cells or autologous DCs)
-
Effector T-cells (generated as in Protocol 1)
-
RPMI-1640 with 10% FBS
Procedure:
-
Plate Coating:
-
Pre-wet the ELISPOT plate wells with 35% ethanol for 1 minute.
-
Wash the wells 5 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Incubation:
-
Wash the plate 5 times with PBS to remove unbound capture antibody.
-
Block the wells with complete RPMI for 2 hours at 37°C.
-
Add 2 x 10^4 effector T-cells per well.
-
Add 1 x 10^4 LMP2A (426-434) peptide-pulsed target cells per well. Include negative controls (unpulsed target cells) and positive controls (e.g., PHA stimulation).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-ALP conjugate diluted in PBST and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 3 washes with PBS.
-
Add BCIP/NBT substrate and incubate in the dark until spots develop (10-30 minutes).
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
-
Protocol 3: CFSE-Based Cytotoxicity Assay
This protocol is based on a flow cytometry method to assess T-cell-mediated cytotoxicity.[1]
Materials:
-
Target cells (e.g., LMP2A-expressing LCLs)
-
Effector T-cells (LMP2A-specific CTLs)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Propidium Iodide (PI) or 7-AAD
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells in PBS at 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 15 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the CFSE-labeled target cells twice with complete RPMI.
-
-
Co-culture:
-
Co-culture the CFSE-labeled target cells with effector T-cells at various E:T ratios (e.g., 10:1, 2.5:1, 0.5:1) in a 96-well U-bottom plate.
-
Include control wells with target cells only (spontaneous death) and target cells with a lysing agent (maximum death).
-
Incubate for 4 hours at 37°C.
-
-
Staining and Analysis:
-
After incubation, add PI or 7-AAD to each well to a final concentration of 1 µg/mL.
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Determine the percentage of PI/7-AAD positive cells within the CFSE-positive gate.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
References
- 1. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCR-mimic bispecific antibodies targeting LMP2A show potent activity against EBV malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 6. Antigen presenting cells transfected with LMP2a RNA induce CD4+ LMP2a-specific cytotoxic T lymphocytes which kill via a Fas-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Applications of Synthetic LMP2A (426-434) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic LMP2A (426-434) peptide, with the sequence CLGGLLTMV, is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from the Latent Membrane Protein 2A (LMP2A) of the Epstein-Barr virus (EBV). This peptide is a crucial tool for researchers studying EBV-associated malignancies, such as nasopharyngeal carcinoma and Hodgkin's lymphoma, as well as for the development of immunotherapies and vaccines. This document provides a comprehensive overview of commercial sources, and detailed application notes and protocols for the use of synthetic LMP2A (426-434) peptide in research settings.
Commercial Availability
The synthetic LMP2A (426-434) peptide is available from several reputable commercial suppliers. The quality and purity of the peptide are critical for reliable experimental outcomes. Researchers should ensure that the supplied peptide meets the required specifications for their application.
| Supplier | Product Name | Sequence | Purity | Applications |
| MedchemExpress | LMP2A (426-434) | CLGGLLTMV | >95% | T-cell assays (ELISPOT, ICS, cytotoxicity) |
| Peptides & Elephants | EBV LMP-2 426-434 (HLA-A02:01) | CLGGLLTMV | >95% | ELISPOT, ICS, cytotoxicity assays, proliferation assays |
| JPT Peptide Technologies | Antigen Peptide EBV LMP2 HLA-A0201 (CLGGLLTMV) | H-CLGGLLTMV-OH | >90% (Trial Grade) | T-cell immunity studies |
| NIH Tetramer Core Facility | HLA-A*02:01 / EBV LMP2 426-434 | CLGGLLTMV | N/A | Generation of MHC Tetramers for T-cell staining |
Application Notes
The LMP2A (426-434) peptide is primarily used to stimulate and detect LMP2A-specific CD8+ T cells. Its applications are central to understanding the cellular immune response to EBV and developing targeted immunotherapies.
T-cell Epitope Mapping and Immune Monitoring
The peptide is widely used to identify and quantify LMP2A-specific T cells in peripheral blood mononuclear cells (PBMCs) from EBV-seropositive individuals or patients with EBV-associated cancers. This is crucial for monitoring immune responses during natural infection, disease progression, and in response to therapeutic interventions.
In Vitro T-cell Expansion
LMP2A (426-434) can be used to stimulate and expand LMP2A-specific CD8+ T cells from PBMCs. These expanded T-cell populations can be used for further functional characterization or for adoptive T-cell therapy approaches.
Vaccine and Immunotherapy Development
As a defined T-cell epitope, this peptide is a key component in the design and testing of vaccines aimed at eliciting a protective T-cell response against EBV. It is also used to evaluate the efficacy of various immunotherapeutic strategies, including dendritic cell vaccines and checkpoint inhibitors.
Cytotoxicity Assays
The peptide is used to pulse target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) to make them recognizable and susceptible to lysis by LMP2A-specific CTLs. This allows for the direct measurement of the cytotoxic potential of these effector cells.
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing the LMP2A (426-434) peptide.
Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol is designed to quantify the frequency of LMP2A (426-434)-specific, IFN-γ-secreting CD8+ T cells.
Materials:
-
96-well PVDF membrane plates, pre-coated with anti-human IFN-γ antibody
-
LMP2A (426-434) peptide (e.g., from MedchemExpress)
-
PBMCs isolated from HLA-A2+ donors
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Phytohemagglutinin (PHA) (positive control)
-
DMSO (vehicle control)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (AP) conjugate
-
BCIP/NBT substrate solution
-
ELISPOT plate reader
Procedure:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, wash 5 times with sterile PBS.
-
Cell Plating: Add 2 x 10^5 PBMCs in 100 µL of complete RPMI to each well.
-
Stimulation:
-
Test wells: Add LMP2A (426-434) peptide to a final concentration of 10 µg/mL.
-
Positive control: Add PHA to a final concentration of 5 µg/mL.
-
Negative control: Add an equivalent volume of DMSO.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 2 hours at room temperature.
-
Wash 5 times with PBST.
-
Add 100 µL of streptavidin-AP conjugate to each well. Incubate for 1 hour at room temperature.
-
Wash 5 times with PBST.
-
-
Development: Add 100 µL of BCIP/NBT substrate solution to each well. Monitor for the appearance of spots (typically 5-20 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFCs) per 10^6 PBMCs.
Quantitative Data Example:
| Stimulation | Donor 1 (SFC/10^6 PBMCs) | Donor 2 (SFC/10^6 PBMCs) |
| LMP2A (426-434) (10 µg/mL) | 150 | 210 |
| PHA (5 µg/mL) | 1200 | 1500 |
| DMSO (vehicle) | 5 | 8 |
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ by Flow Cytometry
This protocol allows for the identification and quantification of LMP2A (426-434)-specific CD8+ T cells producing IFN-γ.
Materials:
-
PBMCs from HLA-A2+ donors
-
LMP2A (426-434) peptide
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-human CD3, CD8, and IFN-γ antibodies conjugated to different fluorochromes
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend 1 x 10^6 PBMCs in 1 mL of complete RPMI.
-
Add LMP2A (426-434) peptide to a final concentration of 10 µg/mL.
-
Add Brefeldin A to a final concentration of 10 µg/mL.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash twice with Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in 100 µL of Perm/Wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with Perm/Wash buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ lymphocytes and then quantifying the percentage of IFN-γ+ cells.
-
Quantitative Data Example:
| Stimulation | % of CD8+ T cells producing IFN-γ |
| LMP2A (426-434) (10 µg/mL) | 1.5% |
| Staphylococcal enterotoxin B (SEB) (positive control) | 15% |
| Unstimulated | 0.1% |
Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This protocol measures the ability of LMP2A (426-434)-specific CTLs to lyse peptide-pulsed target cells.
Materials:
-
Effector cells: LMP2A (426-434)-specific CTL line
-
Target cells: T2 cells (TAP-deficient, HLA-A2+)
-
LMP2A (426-434) peptide
-
Sodium Chromate (⁵¹Cr)
-
Complete RPMI-1640 medium
-
96-well U-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate 1 x 10^6 T2 cells with 100 µCi of ⁵¹Cr for 1 hour at 37°C.
-
Wash the cells 3 times with complete RPMI to remove excess ⁵¹Cr.
-
-
Peptide Pulsing:
-
Resuspend the labeled T2 cells at 1 x 10^5 cells/mL.
-
Add LMP2A (426-434) peptide to a final concentration of 10 µg/mL.
-
Incubate for 1 hour at 37°C.
-
Wash to remove unbound peptide.
-
-
Cytotoxicity Assay:
-
Plate the labeled and pulsed target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous release control: Target cells with medium only.
-
Maximum release control: Target cells with 1% Triton X-100.
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Transfer 100 µL of supernatant from each well to a tube suitable for gamma counting.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Quantitative Data Example:
| Effector:Target Ratio | % Specific Lysis |
| 40:1 | 65% |
| 20:1 | 48% |
| 10:1 | 32% |
| 5:1 | 18% |
Signaling Pathways and Experimental Workflows
LMP2A Signaling Pathway
LMP2A mimics B-cell receptor (BCR) signaling, promoting B-cell survival and proliferation. It activates several downstream pathways, including the PI3K/Akt and NF-κB pathways.
Caption: LMP2A signaling cascade.
Experimental Workflow for T-Cell Function Analysis
This workflow outlines the major steps in analyzing T-cell responses to the LMP2A (426-434) peptide.
Caption: T-cell function analysis workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing LMP2A (426-434) Peptide for T-Cell Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for effectively using the LMP2A (426-434) peptide in T-cell assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the LMP2A (426-434) peptide?
A1: The LMP2A (426-434) peptide, with the amino acid sequence CLGGLLTMV, is a well-characterized, immunodominant epitope from the Latent Membrane Protein 2A of the Epstein-Barr Virus (EBV).[1][2] It is presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-A*02:01 and is known to elicit a strong response from cytotoxic T lymphocytes (CTLs), specifically CD8+ T-cells.[1][3][4]
Q2: Which T-cell assays are commonly used with this peptide?
A2: The LMP2A (426-434) peptide is primarily used to stimulate and detect antigen-specific T-cells in functional assays such as the Enzyme-Linked Immunospot (ELISpot) assay for measuring cytokine secretion (commonly IFN-γ) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.[1][5][6] It is also utilized in cytotoxicity assays to measure the killing capacity of specific CTLs.[1][3]
Q3: What is the recommended starting concentration for the LMP2A (426-434) peptide?
A3: The optimal concentration can vary based on the specific assay, cell purity, and donor characteristics. However, a common starting point for titration is a final concentration range of 1 to 10 µg/mL.[6][7] Some studies have reported using concentrations as high as 20 µg/mL for robust IFN-γ induction.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I reconstitute and store the LMP2A (426-434) peptide?
A4: Due to its hydrophobic nature, the LMP2A (426-434) peptide should be reconstituted in a small amount of sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in your preferred cell culture medium for the final working concentration. To avoid toxicity, the final concentration of DMSO in the cell culture should be kept below 1%, and ideally below 0.5%.[7] Store the peptide stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Section 2: Experimental Protocols and Data Presentation
A critical step for successful T-cell assays is determining the optimal peptide concentration that induces a maximal specific response with minimal non-specific activation or toxicity.
Protocol 1: Peptide Concentration Titration using IFN-γ ELISpot Assay
This protocol outlines the steps to determine the optimal dose of LMP2A (426-434) for stimulating IFN-γ secretion from Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-human IFN-γ capture antibody according to the manufacturer's instructions.
-
Peptide Dilution: Prepare a serial dilution of the LMP2A (426-434) peptide in complete cell culture medium. A suggested range is from 20 µg/mL to 0.01 µg/mL.
-
Cell Plating: Thaw and rest cryopreserved PBMCs from an HLA-A2 positive donor. Ensure cell viability is >90%. Plate the cells at a density of 2-4 x 10⁵ cells per well.[8]
-
Stimulation: Add 100 µL of each peptide dilution to the wells in triplicate.
-
Negative Control: Add medium with the equivalent concentration of DMSO used for the highest peptide dose.
-
Positive Control: Use a mitogen like Phytohemagglutinin (PHA) or a peptide pool known to elicit a response (e.g., CEF peptide pool).[9]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.[6][8]
-
Development: Wash the plate and follow the manufacturer's protocol for adding the detection antibody, streptavidin-enzyme conjugate, and substrate to visualize the spots.
-
Analysis: Dry the plate and count the spots using an automated ELISpot reader. The optimal concentration is the one that yields the highest number of specific spots (peptide-stimulated minus negative control) before reaching a plateau or showing a decrease in response (a phenomenon known as high-dose inhibition).
Quantitative Data Summary
The following tables summarize typical concentration ranges and key experimental parameters gathered from various studies.
Table 1: Recommended Starting Concentrations for LMP2A (426-434) Peptide in T-Cell Assays
| Assay Type | Typical Concentration Range | Reference |
| IFN-γ ELISpot | 1 - 10 µg/mL | [6][7][10] |
| Intracellular Staining (ICS) | 1 - 10 µg/mL | [7] |
| In Vitro T-Cell Expansion | 10 - 20 µg/mL | [3][6] |
| Cytotoxicity Assay | 1 - 20 µg/mL | [3] |
Table 2: Key Parameters for LMP2A-Specific T-Cell Assays
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Cell Type | PBMCs from HLA-A2+ donors | PBMCs from HLA-A2+ donors |
| Cell Density | 2-4 x 10⁵ cells/well | 1-2 x 10⁶ cells/tube or well |
| Incubation Time | 18 - 24 hours | 5 - 6 hours |
| Key Reagent | IFN-γ capture/detection Abs | Brefeldin A (protein transport inhibitor) |
| Positive Control | PHA, PMA/Ionomycin, CEF Pool | PMA/Ionomycin, CEF Pool |
| Negative Control | DMSO vehicle, irrelevant peptide | DMSO vehicle, irrelevant peptide |
| Readout | Number of IFN-γ secreting cells | % of IFN-γ+ cells within CD8+ gate |
Section 3: Visualized Workflows and Pathways
T-Cell Activation by LMP2A Peptide
The diagram below illustrates the canonical pathway for CD8+ T-cell activation by an exogenous peptide like LMP2A (426-434).
Caption: Pathway of CD8+ T-cell activation by the LMP2A peptide presented on MHC Class I.
Experimental Workflow for Peptide Concentration Optimization
This workflow provides a step-by-step visual guide for determining the optimal peptide concentration for your assay.
Caption: A streamlined workflow for optimizing LMP2A peptide concentration.
Section 4: Troubleshooting Guide
Q5: I am seeing very high background in my ELISpot assay. What could be the cause?
A5: High background can obscure true positive results and can be caused by several factors:
-
Cell Viability: Poor PBMC viability (<90%) after thawing can lead to non-specific cytokine release. Ensure optimal cryopreservation and thawing protocols are followed.
-
Serum Source: Some lots of fetal bovine serum (FBS) can be mitogenic, causing non-specific T-cell activation. Test different lots of FBS or use serum-free media.
-
Peptide Concentration: An excessively high peptide concentration can sometimes lead to non-specific activation or toxicity, paradoxically increasing background. This is why titration is essential.
-
Contamination: Bacterial or mycoplasma contamination in your cell culture can cause polyclonal activation.
-
Washing Steps: Inadequate washing of the ELISpot plate can leave behind reagents that contribute to background noise. Ensure wash steps are performed thoroughly.
Q6: I am not detecting any signal, or the signal is very weak. What should I check?
A6: A lack of signal is a common issue with several potential root causes. Use the following logic to troubleshoot.
Caption: A decision tree for troubleshooting weak or absent T-cell responses.
Q7: My results are inconsistent between different experiments or peptide batches.
A7: Inconsistency can arise from several sources:
-
Peptide Quality: There can be batch-to-batch variability in peptide synthesis and purity.[11] Contaminants can sometimes elicit off-target responses.[11] If you suspect this, test a new batch alongside the old one.
-
Peptide Solubility and Handling: Incomplete solubilization of the peptide can lead to an inaccurate working concentration. Ensure the peptide is fully dissolved in DMSO before diluting in media. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Inter-Doner Variability: The frequency of LMP2A-specific T-cells can vary dramatically between different donors. This is a biological variable, not necessarily an experimental error.
-
Operator Variability: Ensure consistent cell handling, plating, and washing techniques between experiments to minimize technical variability.
References
- 1. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hodgkin/Reed-Sternberg cells induce GPNMB expression and release from macrophages to suppress T-cell responses to the Epstein-Barr virus-encoded LMP2A protein | Haematologica [haematologica.org]
- 5. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 6. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. How frequently are predicted peptides actually recognized by CD8 cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mabtech.com [mabtech.com]
- 10. mdpi.com [mdpi.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Troubleshooting Low IFN-γ Response with LMP2A (426-434)
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing a low Interferon-gamma (IFN-γ) response when using the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) (426-434) peptide in their experiments. This document provides troubleshooting advice, detailed experimental protocols, and relevant background information to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected IFN-γ response to the LMP2A (426-434) peptide?
The LMP2A (426-434) peptide is a well-documented HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from EBV.[1] It is known to induce a robust IFN-γ response in CD8+ T cells from individuals expressing specific HLA-A*02 subtypes.[1] However, the magnitude of the response can vary significantly between donors.
Quantitative data from published studies can provide a baseline for expected results. These values should be considered as a guide, as results will vary based on experimental conditions and donor characteristics.
| Peptide | Cell Type | Assay | Observed Frequency of Responding Cells | Reference |
| LMP2A (426-434) | CD8+ T cells | ELISpot | 55.7 to 80.6 Spot Forming Cells (SFC) / 50,000 CD8+ T cells | [2] |
| LMP2A (426-434) | CD8+ T cells | ELISpot | 5.3 to 13.7 SFC / 100,000 CD8+ T cells (pre-stimulation) | [3] |
Q2: My IFN-γ ELISpot or intracellular cytokine staining (ICS) assay shows a low or no response to LMP2A (426-434). What are the potential causes?
A low or absent IFN-γ response can stem from several factors, ranging from basic experimental setup to more complex biological variables. Below is a logical troubleshooting workflow to help you diagnose the issue.
Caption: Troubleshooting workflow for low IFN-γ response.
Q3: My positive control (e.g., PMA/Ionomycin) works, but I still see no response to the LMP2A peptide. What should I check next?
If your positive control is generating a strong signal, this suggests the assay system (antibodies, buffers, cell viability) is generally functional. The issue is likely specific to the peptide stimulation. Consider the following:
-
Peptide Integrity and Concentration: Ensure the LMP2A (426-434) peptide has been stored correctly and is at the optimal concentration. A typical concentration for peptide stimulation is between 1-20 µg/mL.[1]
-
Donor HLA Type: The LMP2A (426-434) peptide is HLA-A2 restricted.[1] Verify that the peripheral blood mononuclear cells (PBMCs) are from an HLA-A*02 positive donor. A response will not be generated in cells that cannot present the peptide.
-
Low Frequency of Antigen-Specific T cells: The frequency of T cells specific for any given epitope can be low in healthy donors.[3][4] You may need to increase the number of cells plated per well to detect a response.[4][5] Some studies recommend plating up to 2 x 10^5 PBMCs per well or higher.[6][7]
-
Donor Variability: The magnitude of the immune response to EBV epitopes varies widely among individuals. Testing multiple HLA-A2 positive donors may be necessary.
Q4: Could the LMP2A protein itself be influencing the IFN-γ response?
Yes, this is a more complex biological consideration. The full-length LMP2A protein has been shown to modulate signaling from interferon receptors.[8] Specifically, LMP2A can accelerate the turnover and degradation of IFN receptors, which could lead to a reduced responsiveness to IFN-γ in certain cellular contexts.[8][9] While you are using a peptide epitope and not the full protein, the in-vivo environment and the history of the T cells from the donor could be influenced by these immunomodulatory properties.
Caption: Simplified LMP2A signaling pathway via PI3K/Akt.
Detailed Experimental Protocols
Optimized IFN-γ ELISpot Protocol
This protocol is a synthesized example based on best practices for quantifying IFN-γ secreting cells.[6]
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 3 times with 150 µL of sterile PBS.
-
Coat with 100 µL/well of anti-IFN-γ capture antibody (e.g., at 10 µg/mL in sterile PBS).
-
Incubate overnight at 4°C.
-
-
Cell Plating:
-
Wash the plate to remove unbound antibody.
-
Block the membrane with 150 µL/well of complete medium (e.g., RPMI-1640 + 10% FBS) for at least 2 hours at 37°C.
-
Isolate PBMCs using a density gradient. Ensure cell viability is >90%.
-
Resuspend cells in complete medium.
-
Decant the blocking medium and add 100 µL of your cell suspension per well (typically 1-3 x 10^5 cells/well).[4]
-
Add 100 µL of the LMP2A (426-434) peptide to achieve the final desired concentration (e.g., 10 µg/mL).
-
Include negative control wells (cells + medium only) and positive control wells (e.g., PHA at 5 µg/mL).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection and Development:
-
Wash the plates to remove cells.
-
Add 100 µL/well of biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add 100 µL/well of streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Wash thoroughly and add 100 µL/well of a BCIP/NBT substrate solution.
-
Monitor spot development (typically 5-20 minutes). Stop the reaction by washing extensively with tap water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) Protocol for IFN-γ
This protocol provides a general framework for ICS.[10][11][12][13] Antibody concentrations and incubation times may require optimization.
-
Cell Stimulation:
-
To a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well in 200 µL of complete medium.
-
Add your LMP2A (426-434) peptide to the desired final concentration.
-
Include negative (unstimulated) and positive (PMA/Ionomycin) controls.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of a total 6-24 hour stimulation period at 37°C.[14]
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in a fixation buffer (e.g., 2% formaldehyde) and incubate for 20 minutes at room temperature.[12][14]
-
Wash the cells.
-
Resuspend the fixed cells in a permeabilization buffer (containing a mild detergent like saponin). Saponin must be present in all subsequent intracellular staining and wash steps.[10]
-
-
Intracellular Staining:
-
Add the fluorescently-conjugated anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer. Be sure to include single-stain controls for compensation.
-
Analyze the data by gating on live, single cells, followed by lymphocyte and T cell subset identification (e.g., CD3+, CD8+), and finally quantify the percentage of IFN-γ positive cells within that population.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Normal Distribution of CD8+ T-Cell-Derived ELISPOT Counts within Replicates Justifies the Reliance on Parametric Statistics for Identifying Positive Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The EBV-encoded latent membrane proteins, LMP2A and LMP2B, limit the actions of interferon by targeting interferon receptors for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 12. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vitro Expansion of LMP2A (426-434)-Specific CTLs
Welcome to the technical support center for the in vitro expansion of LMP2A (426-434) specific cytotoxic T lymphocytes (CTLs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: I am observing low viability and poor expansion of my CTLs after stimulation with the LMP2A (426-434) peptide. What are the potential causes and solutions?
A1: Low viability and poor expansion are common issues that can arise from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Initial Cell Quality: The health and activation state of the starting peripheral blood mononuclear cells (PBMCs) are critical. Ensure that PBMCs are isolated from fresh blood samples and handled with care to maintain viability. Cryopreserved PBMCs should be thawed rapidly and washed to remove cryoprotectant before use.
-
Peptide Concentration: The concentration of the LMP2A (426-434) peptide is a crucial parameter. A suboptimal concentration can lead to insufficient T-cell activation, while an excessively high concentration can induce activation-induced cell death (AICD). It is recommended to perform a dose-response experiment to determine the optimal peptide concentration, typically in the range of 1-10 µg/mL.[1]
-
Antigen Presenting Cells (APCs): The quality and quantity of APCs are vital for effective T-cell priming. If using peptide-pulsed PBMCs, ensure a sufficient number of monocytes are present. Alternatively, using professional APCs like monocyte-derived dendritic cells (DCs) can significantly enhance CTL expansion.[2]
-
Cytokine Support: The cytokine cocktail used is paramount for CTL survival and proliferation. IL-2 is essential, but the addition of other cytokines like IL-7, IL-15, and IL-21 can promote the expansion of memory T-cell subsets with better long-term survival and functionality.[3] Refer to the quantitative data table below for recommended concentrations.
-
Culture Conditions: Overcrowding or overly dilute cell cultures can inhibit CTL growth. Maintain an optimal cell density, and regularly change the medium to replenish nutrients and remove waste products. Ensure the incubator has stable temperature and CO2 levels.
Q2: My expanded CTLs show low specificity for LMP2A (426-434) and high background killing of control target cells. How can I improve specificity?
A2: Low specificity can be a result of polyclonal activation of T cells or the expansion of non-specific T-cell populations. To enhance the specificity of your LMP2A-specific CTLs:
-
Purity of Starting Population: If possible, consider enriching for CD8+ T cells from your PBMCs before stimulation. This can reduce competition from other cell types and focus the expansion on the desired CTL population.
-
Restimulation Strategy: Repeated stimulation with the LMP2A peptide can help to selectively expand the antigen-specific population. However, be mindful of the risk of inducing T-cell exhaustion. A common strategy involves a primary stimulation followed by a rest period and then a second stimulation.
-
Feeder Cells: The use of feeder cells, such as irradiated autologous PBMCs, can provide necessary co-stimulatory signals that support the expansion of antigen-specific T cells.[4][5][6] The ratio of CTLs to feeder cells should be optimized.
-
Purity of Peptide: Ensure the synthetic LMP2A (426-434) peptide is of high purity, as contaminants could lead to non-specific immune responses.
-
Refining Functional Assays: In your cytotoxicity assays, use appropriate controls, such as target cells pulsed with an irrelevant peptide, to accurately assess background killing. This will help you to better quantify the specific lytic activity of your LMP2A-specific CTLs.
Q3: I am struggling to achieve consistent results between experiments. What are the key parameters to standardize for better reproducibility?
A3: Reproducibility is a cornerstone of reliable research. To improve consistency in your CTL expansion experiments:
-
Standardize Cell Sources: Whenever possible, use PBMCs from the same donor or a pool of donors with consistent HLA types (HLA-A2 for the LMP2A 426-434 epitope).
-
Reagent Consistency: Use the same batches of fetal bovine serum (FBS), cytokines, and peptide for a series of related experiments. Qualify new batches of reagents to ensure they support CTL growth and function equivalently to previous batches.
-
Protocol Adherence: Strictly adhere to your established protocols, paying close attention to incubation times, cell densities, and media change schedules.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including cell counts, viability assessments, reagent lot numbers, and any deviations from the standard protocol. This will help in identifying the source of variability.
-
Operator Variability: If multiple individuals are performing the experiments, ensure they are all trained on the same standardized protocol to minimize operator-dependent variations.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the in vitro expansion of LMP2A (426-434) specific CTLs. These values should be used as a starting point and may require optimization for your specific experimental system.
Table 1: Recommended Cytokine Concentrations for CTL Expansion
| Cytokine | Recommended Concentration Range | Key Functions in CTL Expansion |
| Interleukin-2 (IL-2) | 50 - 200 IU/mL | Promotes T-cell proliferation and effector function. |
| Interleukin-7 (IL-7) | 5 - 20 ng/mL | Supports the survival and homeostatic proliferation of memory T cells. |
| Interleukin-15 (IL-15) | 5 - 20 ng/mL | Promotes the proliferation and survival of CD8+ memory T cells. |
| Interleukin-21 (IL-21) | 10 - 50 ng/mL | Enhances the proliferation and cytotoxic function of CD8+ T cells. |
Table 2: Key Experimental Parameters for CTL Expansion
| Parameter | Recommended Range/Value | Notes |
| LMP2A (426-434) Peptide Concentration | 1 - 10 µg/mL | Optimize with a dose-response experiment. |
| Initial Seeding Density of PBMCs | 1 - 2 x 10^6 cells/mL | Adjust based on the specific culture vessel and volume. |
| CTL to Feeder Cell Ratio | 1:10 to 1:100 | Optimize for your specific feeder cell type. |
| Duration of Primary Stimulation | 7 - 10 days | Monitor cell proliferation and viability. |
| Frequency of Media Change | Every 2-3 days | Replenish with fresh media containing cytokines. |
Experimental Protocols
Protocol 1: In Vitro Expansion of LMP2A (426-434) Specific CTLs
This protocol outlines the steps for generating and expanding LMP2A-specific CTLs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
LMP2A (426-434) peptide (Sequence: CLGGLLTMV)[7]
-
Recombinant human IL-2, IL-7, and IL-15
-
Human CD8+ T cell isolation kit (optional)
-
Irradiated autologous PBMCs (feeder cells)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh heparinized blood from an HLA-A2 positive donor using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL in a 24-well plate.
-
Peptide Pulsing: Add the LMP2A (426-434) peptide to the cell culture at a final concentration of 5 µg/mL.
-
Cytokine Addition: Supplement the culture medium with IL-2 (100 IU/mL) and IL-7 (10 ng/mL).
-
Primary Stimulation: Incubate the cells at 37°C in a 5% CO2 incubator for 7-10 days. Monitor the cultures for signs of T-cell activation and proliferation (cell clustering and media color change).
-
Restimulation: After the primary stimulation, harvest the cells and co-culture them with irradiated autologous PBMCs (feeder cells) at a CTL to feeder cell ratio of 1:20.
-
Expansion Phase: Add fresh complete RPMI-1640 medium containing IL-2 (100 IU/mL) and IL-15 (10 ng/mL).
-
Maintenance: Every 2-3 days, split the cultures and add fresh medium with cytokines to maintain an optimal cell density.
-
Harvesting: After an additional 7-10 days of expansion, the LMP2A-specific CTLs are ready for functional analysis.
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay for CTL Cytotoxicity
This assay measures the ability of expanded CTLs to lyse target cells pulsed with the LMP2A (426-434) peptide.[8]
Materials:
-
T2 cells (HLA-A2+)
-
Sodium Chromate (⁵¹Cr)
-
LMP2A (426-434) peptide
-
Irrelevant control peptide
-
Expanded LMP2A-specific CTLs (effector cells)
-
96-well V-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 10^6 T2 cells with 100 µCi of ⁵¹Cr in 100 µL of media for 1 hour at 37°C.
-
Washing: Wash the labeled T2 cells three times with complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing of Target Cells: Resuspend the labeled T2 cells at 1 x 10^5 cells/mL and pulse with 10 µg/mL of either the LMP2A (426-434) peptide or an irrelevant control peptide for 1 hour at 37°C.
-
Assay Setup:
-
Plate 1 x 10^4 peptide-pulsed target cells per well in a 96-well V-bottom plate.
-
Add the expanded CTL effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous Release Control: Wells with target cells and media only.
-
Maximum Release Control: Wells with target cells and 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: T-Cell Activation Signaling Pathway.
Caption: LMP2A-Specific CTL Expansion Workflow.
Caption: Troubleshooting Logic for Low CTL Expansion.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. The generation of LMP2a-specific cytotoxic T lymphocytes for the treatment of patients with Epstein-Barr virus-positive Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of cell culture media on the expansion efficiency and T-cell receptor Vbeta (TRBV) repertoire of in vitro expanded T cells using feeder cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lighting the way: an economical alternative to feeder cell irradiation for T-cell expansion [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Common issues with LMP2A (426-434) peptide stability and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues associated with the stability and storage of the LMP2A (426-434) peptide (Sequence: CLGGLLTMV).
Troubleshooting Guides
This section addresses specific problems users may encounter during their experiments with the LMP2A (426-434) peptide.
Issue 1: Poor or Incomplete Dissolution of Lyophilized Peptide
-
Question: I am having trouble dissolving the lyophilized LMP2A (426-434) peptide. The solution remains cloudy or has visible particulates. What should I do?
-
Answer: The LMP2A (426-434) peptide is hydrophobic due to its amino acid composition (CLGGLLTMV), which can make it challenging to dissolve in aqueous solutions.[1][2]
Troubleshooting Steps:
-
Initial Solvent Choice: Due to its hydrophobicity, direct dissolution in aqueous buffers like PBS is often unsuccessful. The recommended approach is to first use a small amount of an organic solvent.[3]
-
Dissolution Procedure:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[5][7]
-
Add a small volume of the chosen organic solvent to the vial to create a concentrated stock.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. A clear solution indicates complete dissolution.[2]
-
-
Dilution into Aqueous Buffer:
-
If Precipitation Occurs: If the peptide precipitates upon addition of the aqueous buffer, it indicates that the peptide's solubility limit in that final solvent mixture has been exceeded.
-
Try preparing a more dilute final solution.
-
Consider re-lyophilizing the peptide and attempting to dissolve it in a slightly higher volume of the organic solvent before aqueous dilution.[6]
-
-
Issue 2: Low or No Signal in T-Cell Assays (e.g., ELISPOT, Intracellular Cytokine Staining)
-
Question: I am not observing the expected T-cell activation (e.g., IFN-γ production) when using the LMP2A (426-434) peptide to stimulate PBMCs. What could be the cause?
-
Answer: A lack of signal in T-cell assays can stem from several factors, including issues with the peptide itself, cell viability, or the assay protocol.
Troubleshooting Steps:
-
Peptide Integrity and Concentration:
-
Improper Storage: Confirm that the peptide has been stored correctly (see storage guidelines below). Repeated freeze-thaw cycles can degrade the peptide.[5]
-
Inaccurate Concentration: Ensure the peptide concentration in your stock solution is accurate. If the peptide was not fully dissolved, the actual concentration will be lower than calculated.
-
Peptide Quality: Verify the purity of the peptide from the supplier's certificate of analysis. Purity should typically be >90% for cellular assays.[8]
-
-
Cell Health and Density:
-
Cell Viability: Check the viability of your peripheral blood mononuclear cells (PBMCs) before starting the assay. Low viability will result in a poor response.
-
Cell Clumping: Ensure cells are in a single-cell suspension before plating to avoid inaccurate cell counts per well.[9]
-
Cell Seeding Density: An insufficient number of cells per well can lead to a response that is below the detection limit of the assay.[10]
-
-
Assay Conditions:
-
DMSO Concentration: High concentrations of DMSO (>1%) in the final culture medium can be toxic to cells and inhibit T-cell responses.[6]
-
Incubation Time: The optimal stimulation time can vary. Ensure you are incubating the cells with the peptide for a sufficient duration.[10]
-
Positive Control: Include a positive control stimulant (e.g., PHA) to confirm that the cells are capable of responding.[10]
-
-
Issue 3: High Background in ELISPOT Assays
-
Question: My ELISPOT plate shows a high background in the negative control wells, making it difficult to interpret the results for my LMP2A (426-434) stimulated wells. What can I do to reduce the background?
-
Answer: High background in ELISPOT assays can be caused by several factors, including non-specific binding, contamination, or overdevelopment of the plate.
Troubleshooting Steps:
-
Washing Steps: Inadequate washing is a common cause of high background. Ensure all washing steps in your protocol are performed thoroughly.[9][11]
-
Serum in Media: The serum used in your cell culture medium can sometimes contain factors that lead to non-specific spot formation. It may be beneficial to screen different batches of serum or use a serum-free medium if possible.[11]
-
Peptide Solution: If the peptide solution was not properly filtered or if the peptide has started to aggregate, this can sometimes lead to non-specific spots. Consider filtering your peptide solution through a 0.22 µm filter before use.
-
Plate Development: Over-incubation with the detection antibody or substrate can lead to a general darkening of the membrane and high background. Optimize your incubation times.[11]
-
DMSO Effects: Very high concentrations of DMSO can sometimes damage the ELISPOT membrane, leading to increased background. Ensure your final DMSO concentration is as low as possible.[6]
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: How should I store the lyophilized LMP2A (426-434) peptide?
-
Q2: How should I store the LMP2A (426-434) peptide once it is dissolved?
-
A2: Peptides in solution are much less stable than in their lyophilized form.[6][7] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C. For solutions in DMSO, storage at -20°C is generally acceptable for several weeks to a month, while storage at -80°C can extend stability for several months.
-
-
Q3: How many freeze-thaw cycles can I subject my peptide solution to?
-
A3: It is strongly recommended to avoid any freeze-thaw cycles as this can lead to peptide degradation.[5] Aliquoting your stock solution is the best practice to prevent this.
-
Handling and Preparation
-
Q4: What is the recommended solvent for LMP2A (426-434) peptide?
-
Q5: What concentration of DMSO is acceptable in my cell-based assays?
-
A5: The final concentration of DMSO in your cell culture should generally be less than 1% (v/v) to avoid cytotoxic effects.[4] It is advisable to test the tolerance of your specific cell type to DMSO.
-
-
Q6: My peptide is still difficult to dissolve even with DMSO. What else can I do?
Experimental Use
-
Q7: What is a typical working concentration for LMP2A (426-434) peptide in a T-cell stimulation assay?
-
Q8: Can I use the LMP2A (426-434) peptide for in vivo studies?
-
A8: Yes, this peptide has been used in vivo in mouse models.[13] However, for in vivo use, it is crucial to ensure the peptide is sterile and free of endotoxins. The solvent used must also be biocompatible.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to 1 year | Protect from light and moisture.[7] |
| -80°C | Several years | Recommended for long-term storage.[6] | |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term solution storage. | |
| In Aqueous Buffer | 4°C | < 24 hours | Very limited stability. Prepare fresh. |
| -20°C | Up to 1 week | Stability is sequence-dependent and can be poor. |
Table 2: Solubility of LMP2A (426-434) Peptide
| Solvent | Solubility | Recommendations |
| Water | Insoluble | Not recommended for initial dissolution. |
| PBS (pH 7.4) | Insoluble | Not recommended for initial dissolution. |
| DMSO | Soluble | Recommended for creating a stock solution.[2][4] |
| DMF | Soluble | Alternative to DMSO.[5] |
| Acetonitrile | Partially Soluble | Can be used but may be less effective than DMSO or DMF.[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized LMP2A (426-434) Peptide
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes.[5][7]
-
Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the required volume of pure DMSO to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Vortex the vial for 30-60 seconds. If necessary, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by RP-HPLC-MS
This is a general protocol that can be adapted for the LMP2A (426-434) peptide.
-
Sample Preparation: Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, PBS with 10% DMSO).
-
Incubation: Aliquot the solution and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
HPLC-MS Analysis:
-
Column: Use a C18 reversed-phase column suitable for hydrophobic peptides.[14][15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the intact peptide from potential degradation products (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile using UV detection (e.g., 214 nm and 280 nm) and mass spectrometry to identify the parent peptide and any degradation products.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of remaining peptide relative to the time 0 sample to determine the degradation rate.
Visualizations
Caption: LMP2A mimics BCR signaling by recruiting and activating Lyn and Syk, leading to PI3K/Akt pathway activation and cell survival. It also blocks normal BCR signaling.
Caption: Recommended workflow for handling and preparing the LMP2A (426-434) peptide for experimental use.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. mabtech.com [mabtech.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. jpt.com [jpt.com]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
How to resolve non-specific binding in LMP2A (426-434) assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-specific binding in assays involving the Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) (426-434) peptide.
Troubleshooting Guide: Resolving Non-Specific Binding
High background or non-specific binding can obscure results, reduce assay sensitivity, and lead to false positives.[1][2][3] This guide addresses the most common causes in a question-and-answer format.
Q1: What are the primary causes of high background in my LMP2A (426-443) assay?
Non-specific binding in immunoassays is a multifaceted issue that can arise from several sources.[1][3] The most common culprits include:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on the microplate surface, allowing antibodies to adhere indiscriminately.[2][4][5][6]
-
Suboptimal Antibody Concentration: Using a primary or secondary antibody concentration that is too high can lead to low-affinity, non-specific interactions.[4][7]
-
Inadequate Washing: Failure to completely remove unbound antibodies and reagents between steps is a frequent cause of high background.[1][4][8]
-
Reagent Issues: Contamination of buffers or reagents can introduce interfering substances.[1][2] The inherent properties of the peptide or antibodies, such as hydrophobicity, can also promote unwanted interactions with the assay surface.[9][10]
-
Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous proteins in the sample or to the capture antibody.[4][11]
Q2: How can I optimize the blocking step to reduce non-specific binding?
The blocking step is critical for minimizing background by preventing the assay's protein components from binding to the plastic surface of the microplate wells.[5][12][13]
-
Choice of Blocking Agent: There is no universal blocking agent, and the optimal choice depends on the specific antibodies and assay system.[14] Common options include Bovine Serum Albumin (BSA), non-fat dry milk (casein), or commercial protein-free formulations.[6][13] An empirical test of different blockers is often necessary.
-
Concentration and Incubation: If blocking appears insufficient, try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[2][13]
-
Buffer System Consistency: Ensure that the same buffer system (e.g., PBS-based or TBS-based) is used for the blocking buffer, antibody diluents, and wash solutions to maintain consistent ionic and pH conditions.[15]
Q3: My primary or secondary antibody seems to be causing high background. How can I troubleshoot this?
Antibody-related issues are a common source of non-specific binding.
-
Antibody Titration: It is essential to determine the optimal concentration for both the primary and secondary antibodies. This is achieved by performing a titration experiment to find the dilution that provides the best signal-to-noise ratio.[4] Overly concentrated antibodies are a frequent cause of high background.
-
Antibody Diluent: Always dilute antibodies in a blocking buffer (e.g., blocking buffer containing 0.05% Tween 20) to reduce non-specific interactions.
-
Secondary Antibody Specificity: To confirm that the secondary antibody is not the source of non-specific binding, run a control well that omits the primary antibody.[4] If signal is still high, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[4]
Q4: What is the most effective washing protocol to minimize background?
Vigorous and thorough washing is crucial for removing unbound reagents.[5]
-
Increase Wash Cycles and Volume: Increase the number of wash cycles from the standard 3 to 4 or 5.[2][4] Ensure the volume of wash buffer is sufficient to completely fill the wells (e.g., 300-350 µL for a 96-well plate).[8]
-
Incorporate a Soak Time: Allowing the wash buffer to remain in the wells for 30-60 seconds during each wash step can help to dissociate weakly bound, non-specific molecules more effectively.[5][8]
-
Add a Detergent: The inclusion of a non-ionic detergent, such as Tween 20 at a concentration of 0.05% to 0.1% in the wash buffer, is highly recommended to reduce surface tension and disrupt non-specific interactions.[8]
-
Final Aspiration: After the last wash, ensure all residual buffer is completely removed by inverting the plate and tapping it firmly on a clean paper towel.[1]
Data & Protocols
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Single, purified protein; low variability.[13] | May have cross-reactivity with some antibodies. Not recommended for assays with phospho-specific antibodies due to potential phosphatase contamination. |
| Non-Fat Dry Milk (Casein) | 0.5 - 5% (w/v) | Inexpensive and effective for many applications. Contains a heterogeneous mix of proteins.[13] | Can mask some epitopes. Not recommended for assays involving biotin/avidin systems due to endogenous biotin.[13] |
| Normal Serum | 5 - 10% (v/v) | Reduces non-specific binding from secondary antibodies by blocking with immunoglobulins from the same species.[4] | Must match the species of the secondary antibody. Can be expensive. |
| Commercial/Proprietary Buffers | Varies | Often protein-free, reducing cross-reactivity. Lot-to-lot consistency.[14] | Can be more expensive. Formulation is not disclosed. |
Table 2: Troubleshooting Summary
| Problem Observed | Potential Cause | Recommended Solution |
| High background across the entire plate | Insufficient blocking | Increase blocking time and/or concentration. Try a different blocking agent.[2][4] |
| Antibody concentration too high | Perform a checkerboard titration to optimize primary and secondary antibody concentrations.[4] | |
| Inadequate washing | Increase the number of wash cycles and include a 30-60 second soak time for each wash.[5][8] | |
| High background in "no primary antibody" control wells | Non-specific binding of secondary antibody | Use a pre-adsorbed secondary antibody.[4] Ensure the blocking buffer is appropriate. |
| High background in "no antigen" (blank) wells | Non-specific binding of primary and/or secondary antibody to the plate | Optimize blocking conditions. Titrate antibodies to lower concentrations.[2][4] |
| Inconsistent background ("edge effect") | Uneven temperature during incubation or plate drying out | Ensure even temperature distribution during incubations. Do not allow plates to dry out between steps.[7] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol describes how to test different blocking agents to identify the most effective one for your LMP2A (426-434) assay.
-
Plate Coating: Coat the wells of a 96-well microplate with the LMP2A (426-434) peptide or capture antibody at a predetermined optimal concentration in coating buffer. Coat a set of control wells with coating buffer alone. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer (e.g., PBS + 0.05% Tween 20).
-
Blocking: Add 200 µL/well of different blocking solutions to designated rows.
-
Row A & B: 1% BSA in PBST
-
Row C & D: 3% BSA in PBST
-
Row E & F: 2% Non-Fat Dry Milk in PBST
-
Row G & H: Commercial Protein-Free Blocker
-
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times as described in step 2.
-
Antibody Incubation: Add your primary and secondary antibodies at their standard concentrations to all wells.
-
Detection: Proceed with the standard detection steps of your assay (e.g., add substrate and stop solution).
-
Analysis: Read the plate. Compare the signal in the antigen-coated wells to the background in the buffer-only wells for each blocking condition. The optimal blocker will yield the highest signal-to-noise ratio.
Protocol 2: General Immunoassay Workflow for LMP2A (426-434) Detection
This protocol provides a general workflow that can be adapted for a sandwich or indirect ELISA format.
-
Coating: Dilute LMP2A (426-434) peptide (for indirect ELISA) or anti-LMP2A capture antibody (for sandwich ELISA) to 1-10 µg/mL in coating buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 4 times with 300 µL/well of Wash Buffer (PBST: PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL/well of the optimized Blocking Buffer (e.g., 3% BSA in PBST). Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Primary Antibody Incubation: Add 100 µL of samples or the optimized dilution of the primary anti-LMP2A antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes with a 30-second soak time for each wash.
-
Secondary Antibody Incubation: Add 100 µL of the optimized dilution of the HRP-conjugated secondary antibody (diluted in blocking buffer). Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately.[1]
Visualizations
Caption: Troubleshooting flowchart for non-specific binding.
Caption: General experimental workflow for an immunoassay.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. arp1.com [arp1.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 15. licorbio.com [licorbio.com]
Technical Support Center: Refinement of LMP2A (426-434) Pulsing Techniques for Target Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LMP2A (426-434) peptide pulsing of target cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the pulsing of target cells with the LMP2A (426-434) peptide, particularly in the context of T-cell activation assays like ELISpot.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| T-CELL-001 | High background in ELISpot assay | 1. Inadequate washing. 2. Nonspecific binding from serum in the culture medium. 3. Contaminated reagents or cell culture. 4. Overdevelopment of the plate. 5. High concentration of DMSO used to dissolve the peptide. 6. Pre-activation of cells in vivo or during handling.[1] | 1. Ensure thorough and careful washing of the plate, including both sides of the membrane.[2][3] 2. Use serum that has been pre-screened for low background staining.[4] 3. Use sterile techniques and ensure all solutions are free of contamination.[2][4] 4. Reduce the incubation time for color development.[2][4] 5. Ensure the final DMSO concentration is below 1% (v/v), ideally not higher than 0.4%, to avoid toxicity and membrane damage.[1] 6. Wash cells right before adding them to the ELISpot plate to remove pre-secreted cytokines.[1] |
| T-CELL-002 | No or very few spots in ELISpot assay | 1. Not enough antigen-specific T-cells. 2. Insufficient stimulation of cells. 3. Inadequate incubation time. 4. Poor color development. 5. Incorrect concentration of primary or secondary antibody. | 1. Increase the number of cells per well; optimization may be required.[2][3] 2. Ensure the peptide is used at an optimal concentration and that a positive control for stimulation is included.[3] 3. Increase the cell incubation time; consider pre-treating cells with the stimulant.[2][3] 4. Monitor color development and ensure developing reagents are stored correctly and are active.[3] 5. Optimize the concentrations of the antibodies used.[2][3] |
| T-CELL-003 | Inconsistent results between wells | 1. Clumping of cells. 2. Evaporation of solutions from wells. 3. Inaccurate temperature distribution during incubation. 4. Inadequate washing. | 1. Gently but thoroughly resuspend cells to create a homogeneous suspension before plating.[3][4] 2. Ensure the incubator has adequate humidity and that plates are sealed properly.[4] 3. Avoid stacking plates during incubation.[4] 4. Follow washing directions carefully.[4] |
| T-CELL-004 | Low T-cell activation | 1. Suboptimal peptide concentration. 2. Insufficient incubation time for peptide pulsing. 3. Low affinity of the peptide for the specific HLA allele. 4. The LMP2A protein itself can impair CD8+ T-cell recognition.[5] | 1. Titrate the peptide concentration to find the optimal level for stimulation; concentrations from 1 µg/mL to 10 µg/mL have been used.[1][6] 2. Optimize the incubation time for peptide pulsing; 90 minutes is a common starting point.[7] 3. The LMP2A (426-434) peptide is HLA-A2-restricted.[8][9] Ensure your target cells and T-cells are compatible. 4. This is an inherent property of the full-length protein and may not be overcome by peptide pulsing alone. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of LMP2A (426-434) peptide for pulsing target cells.
Q1: What is the LMP2A (426-434) peptide?
A1: The LMP2A (426-434) peptide is a specific fragment of the Epstein-Barr virus (EBV) latent membrane protein 2A. It is recognized as a cytotoxic T lymphocyte (CTL) epitope that is restricted by the HLA-A2 allele.[8][9] This means it can be presented on the surface of HLA-A2 positive cells to be recognized by and activate specific CD8+ T-cells.
Q2: What is the purpose of pulsing target cells with this peptide?
A2: Pulsing target cells, such as dendritic cells (DCs) or T2 cells, with the LMP2A (426-434) peptide allows these cells to present the peptide on their surface via HLA-A2 molecules.[10] These peptide-loaded cells can then be used to stimulate, expand, and measure the response of LMP2A-specific T-cells in vitro.[11] This is a key technique in immunotherapy research for EBV-associated malignancies.[12]
Q3: How should I dissolve and store the LMP2A (426-434) peptide?
A3: The peptide should be dissolved in a small amount of pure dimethyl sulfoxide (DMSO) and then diluted with water or a suitable buffer to the desired concentration. It is crucial to keep the final DMSO concentration below 1% (v/v) in your cell culture to prevent toxicity. For storage, it is recommended to aliquot the reconstituted peptide and store it at -20°C, protecting it from light and avoiding repeated freeze-thaw cycles.
Q4: What concentration of LMP2A (426-434) peptide should I use for pulsing?
A4: The optimal peptide concentration can vary depending on the cell type and the specific experimental goals. Published studies have used a range of concentrations. For pulsing dendritic cells, a concentration of 10 µg/mL has been reported.[6] Other studies suggest that for T-cell stimulation, peptide concentrations can range from 2 µM to 10 µM.[7] It is recommended to perform a titration to determine the optimal concentration for your specific assay.
Q5: How long should I incubate the target cells with the peptide?
A5: A common incubation time for peptide pulsing is 90 minutes at 37°C.[7] However, the optimal time can vary, and it is advisable to optimize this parameter for your experimental system.
Experimental Protocols & Data
Generalized Protocol for Pulsing Target Cells with LMP2A (426-434) Peptide
This protocol provides a general workflow for pulsing antigen-presenting cells (APCs), such as dendritic cells or T2 cells, with the LMP2A (426-434) peptide for subsequent use in T-cell activation assays.
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized LMP2A (426-434) peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution.
-
Further dilute the stock solution in a sterile, serum-free culture medium or PBS to the desired final working concentration. Ensure the final DMSO concentration that will be added to the cells is non-toxic (ideally ≤ 0.4%).[1]
-
-
Preparation of Target Cells:
-
Culture your target cells (e.g., T2 cells, dendritic cells) to the desired density.
-
Harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells at an appropriate concentration (e.g., 1 x 10^6 cells/mL) in a serum-free medium.
-
-
Peptide Pulsing:
-
Add the diluted LMP2A (426-434) peptide to the cell suspension at the optimized final concentration.
-
Incubate the cells with the peptide for approximately 90 minutes at 37°C in a 5% CO2 incubator.[7] Some protocols may use different times, so optimization is recommended.
-
-
Washing:
-
After incubation, wash the cells at least three times with a complete culture medium to remove any unbound peptide. This is a critical step to reduce non-specific stimulation.
-
-
Co-culture with T-cells:
-
The peptide-pulsed target cells are now ready to be used as stimulators.
-
Co-culture the washed, peptide-pulsed target cells with responder T-cells at an appropriate effector-to-target (E:T) ratio in your chosen assay format (e.g., ELISpot, intracellular cytokine staining, or cytotoxicity assay).
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Type | Assay | Source |
| Peptide Concentration | 10 µg/mL | Dendritic Cells (DCs) | ELISpot | [6] |
| 1 µg/mL | PHA blasts | Cytotoxicity Assay | [13] | |
| 2 µM - 10 µM | Peripheral Blood Mononuclear Cells (PBMCs) | T-cell line generation | [7] | |
| 20 µg/mL | PBMCs | ELISpot / Flow Cytometry | [9] | |
| Cell Incubation Time | ~20 hours | T-cells and peptide-pulsed DCs | ELISpot | [6] |
| 90 minutes | PBMCs (for peptide pulsing) | T-cell line generation | [7] | |
| Cell Numbers | 2 x 10^4 T-cells and 1 x 10^4 DCs | T-cells, Dendritic Cells | ELISpot | [6] |
| 3 x 10^6 to 1 x 10^7 PBMCs | PBMCs | T-cell line generation | [7] |
Visualizations
Experimental Workflow for LMP2A (426-434) Pulsing and T-Cell Analysis
Caption: A generalized workflow for pulsing target cells with LMP2A (426-434) peptide.
Troubleshooting Logic for High Background in ELISpot
Caption: A decision tree for troubleshooting high background in ELISpot assays.
References
- 1. mabtech.com [mabtech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. Latent Membrane Protein LMP2A Impairs Recognition of EBV-Infected Cells by CD8+ T Cells | PLOS Pathogens [journals.plos.org]
- 6. Induction of EBV latent membrane protein-2A (LMP2A)-specific T cells and construction of individualized TCR-engineered T cells for EBV-associated malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Reconstituted complexes of mycobacterial HSP70 and EBV LMP2A-derived peptides elicit peptide-specific cytotoxic T lymphocyte responses and anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Variability in LMP2A (426-434) Immunogenicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on immunogenicity studies of the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) peptide (426-434).
Troubleshooting Guides
Low or No Detectable T-Cell Response in ELISpot Assay
Question: We are observing very low or no IFN-γ spots in our ELISpot assay when stimulating PBMCs with the LMP2A (426-434) peptide. What are the potential causes and solutions?
Answer:
Low or absent responses to the LMP2A (426-434) peptide can be attributed to several factors, as it is considered a subdominant epitope. Here's a systematic approach to troubleshooting this issue:
-
Donor HLA Type: The LMP2A (426-434) peptide is HLA-A2 restricted. Confirm that your peripheral blood mononuclear cell (PBMC) donors are HLA-A2 positive. Using cells from non-HLA-A2 donors will result in a lack of response.
-
Cell Viability and Number:
-
Ensure high viability of thawed PBMCs. It is recommended to let frozen cells rest for at least one hour after thawing to remove debris before plating.
-
Increase the number of PBMCs plated per well. For weak responses, plating higher numbers of cells (e.g., up to 1 x 10^6 cells/well) can enhance the signal.[1][2][3]
-
-
Peptide Quality and Concentration:
-
Verify the purity and integrity of the synthetic LMP2A (426-434) peptide.
-
Titrate the peptide concentration to find the optimal dose for T-cell stimulation.
-
-
Assay Sensitivity:
-
Number of Replicates: For borderline or weak responses, increasing the number of replicate wells can provide the statistical power needed to distinguish a true positive response from background noise.[1][2][3]
High Background in Intracellular Cytokine Staining (ICS)
Question: Our intracellular cytokine staining for IFN-γ in response to LMP2A (426-434) shows high background in our unstimulated control samples. How can we reduce this?
Answer:
High background in ICS can obscure the detection of antigen-specific T-cells. Consider the following optimization steps:
-
Cell Stimulation Conditions:
-
Optimize the duration of cell stimulation. A common starting point is 4-6 hours.
-
Ensure that the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct time and concentration to effectively block cytokine secretion without causing excessive cell death.
-
-
Antibody Titration and Staining Protocol:
-
Titrate all antibodies (surface markers and intracellular cytokines) to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Include a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
-
Perform surface marker staining before cell fixation and permeabilization to minimize non-specific binding.[4]
-
-
Fixation and Permeabilization:
-
The choice of fixation and permeabilization buffers can significantly impact staining. Different reagents have varying strengths and may affect different epitopes. It may be necessary to test multiple buffer systems to find the one that works best for your specific antibody panel.
-
-
Gating Strategy:
-
Develop a stringent gating strategy. Use fluorescence-minus-one (FMO) controls to accurately set gates for your cytokine-positive populations.
-
Non-Specific Binding in Peptide-MHC Tetramer Staining
Question: We are observing non-specific binding of our LMP2A (426-434)-MHC tetramer to CD8-negative cells or high background staining on all CD8+ T-cells. What could be the cause and how do we fix it?
Answer:
Non-specific tetramer binding can lead to inaccurate quantification of antigen-specific T-cells. Here are some common causes and solutions:
-
Tetramer Reagent Quality:
-
Ensure the tetramer reagent is properly folded and has high purity. Aggregated or improperly folded tetramers can cause non-specific binding.
-
-
Staining Protocol Optimization:
-
Titrate the tetramer: Use the lowest concentration of tetramer that still provides a clear positive signal.
-
Staining temperature and time: Staining at 4°C for 30-60 minutes is a good starting point. Higher temperatures can sometimes increase signal intensity but may also increase background and affect the stability of some surface markers.
-
Blocking non-specific binding: The inclusion of certain anti-CD8 monoclonal antibodies can help block CD8-mediated, non-antigen-specific tetramer binding. Cross-titration of the tetramer and the blocking CD8 antibody is necessary to find the optimal concentrations.
-
-
Use of a Dump Channel: Include a "dump channel" containing antibodies against markers of unwanted cell types (e.g., CD4, CD14, CD19) conjugated to a single fluorochrome. This allows for the exclusion of these cells from the analysis, reducing potential sources of non-specific signals.
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of LMP2A (426-434)-specific T-cells in healthy donors versus patients with EBV-associated malignancies?
A1: The frequency of T-cells specific for the LMP2A (426-434) epitope can vary significantly. In healthy donors, the response is often weak or at the limit of detection, consistent with it being a subdominant epitope.[5] However, in patients with certain EBV-associated diseases like Hodgkin's lymphoma (even EBV-negative cases), the frequency of LMP2A-specific CTLs can be significantly higher compared to healthy donors.[6]
Q2: How can we confirm that the T-cell response we are measuring is specific to the LMP2A (426-434) peptide?
A2: To ensure specificity, include the following controls in your experiments:
-
Negative Control: Unstimulated cells (or cells stimulated with a vehicle control like DMSO).
-
Irrelevant Peptide Control: An HLA-A2 restricted peptide from a different antigen to which the donor is unlikely to have been exposed.
-
Positive Control: A well-characterized, immunodominant HLA-A2 restricted peptide from a common virus (e.g., an influenza or CMV epitope) to confirm the overall responsiveness of the donor's T-cells.
Q3: What are the key signaling pathways initiated by LMP2A that might influence immunogenicity?
A3: LMP2A functions as a mimic of an activated B-cell receptor (BCR), and its N-terminal domain can activate several downstream signaling pathways.[7][8] These include the PI3K/Akt and Ras pathways, which are involved in B-cell survival.[8][9][10] Understanding these pathways can provide context for how LMP2A expression in EBV-infected cells might modulate the immune environment.
Data Presentation
Table 1: Representative IFN-γ ELISpot Responses to LMP2A (426-434) Peptide.
| Donor Population | Number of PBMCs per Well | Mean Spot Forming Cells (SFCs) per 10^5 PBMCs (Range) | Citation(s) |
| Healthy Donors (HLA-A2+) | 2 x 10^5 | 16.1 (± 3.9) | [6] |
| EBV-negative Hodgkin's Disease Patients (HLA-A2+) | 2 x 10^5 | 49.4 (± 8.6) | [6] |
| Healthy Donors (In vitro stimulation) | 5 x 10^4 | 80.6 |
Table 2: Representative CD8+ T-Cell Frequencies Detected by LMP2A (426-434) Tetramer Staining.
| Donor Population | Mean Percentage of Tetramer+ cells within CD8+ T-cell population (Range) | Citation(s) |
| Healthy Donors (HLA-A2+) | 0.02 (± 0.01) | [6] |
| EBV-negative Hodgkin's Disease Patients (HLA-A2+) | 0.13 (± 0.05) | [6] |
Experimental Protocols
IFN-γ ELISpot Assay Protocol
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Plate Washing and Blocking: Wash the plate with sterile PBS and block with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10^5 PBMCs per well.
-
Stimulation: Add the LMP2A (426-434) peptide to the appropriate wells at a pre-determined optimal concentration. Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Wash and add a substrate solution to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Intracellular Cytokine Staining Protocol
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with the LMP2A (426-434) peptide in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.
-
Inhibit Cytokine Secretion: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with a viability dye and fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer. Following fixation, permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire events on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on live, singlet, CD3+, CD8+ T-cells to determine the percentage of IFN-γ positive cells.
Peptide-MHC Tetramer Staining Protocol
-
Cell Preparation: Prepare a single-cell suspension of 1-2 x 10^6 PBMCs.
-
Tetramer Staining: Add the phycoerythrin (PE)-conjugated LMP2A (426-434)-MHC class I tetramer at a pre-titered concentration. Incubate for 30-60 minutes at 4°C in the dark.
-
Surface Marker Staining: Add fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8). Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Analyze the data by gating on the lymphocyte population, followed by gating on CD3+ and CD8+ cells. The percentage of tetramer-positive cells is then determined within the CD8+ T-cell population.
Mandatory Visualizations
Caption: LMP2A signaling pathway mimicking and inhibiting BCR signaling.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
Caption: Troubleshooting logic for low ELISpot responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Normal Distribution of CD8+ T-Cell-Derived ELISPOT Counts within Replicates Justifies the Reliance on Parametric Statistics for Identifying Positive Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Dynamic CD8 T-Cell Responses to Tumor-Associated Epstein-Barr Virus Antigens in Patients With Epstein-Barr Virus-Negative Hodgkin’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
Best practices for handling and dissolving LMP2A (426-434) peptide
Welcome to the technical support center for the LMP2A (426-434) peptide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the handling, dissolution, and application of this peptide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the LMP2A (426-434) peptide?
A1: The LMP2A (426-434) peptide, with the amino acid sequence CLGGLLTMV, is a well-characterized HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from the Latent Membrane Protein 2A (LMP2A) of the Epstein-Barr virus (EBV). It is frequently used in immunological research to stimulate and detect EBV-specific CD8+ T cells, particularly in the context of EBV-associated malignancies like nasopharyngeal carcinoma and Hodgkin's disease.[1]
Q2: What is the best solvent for dissolving the lyophilized LMP2A (426-434) peptide?
A2: Due to its hydrophobic nature, the recommended solvent for initial reconstitution of the LMP2A (426-434) peptide is high-purity dimethyl sulfoxide (DMSO).[2] Subsequently, this stock solution can be diluted with aqueous buffers such as sterile water or phosphate-buffered saline (PBS) to the desired working concentration.
Q3: What is the recommended storage condition for the LMP2A (426-434) peptide?
A3: Lyophilized peptide should be stored at -20°C or -80°C for long-term stability. Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. A stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.[1]
Q4: My peptide solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation upon dilution of the DMSO stock with aqueous buffer is a common issue with hydrophobic peptides, indicating aggregation. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Q5: What is the expected stability of the peptide in its working solution?
A5: The stability of the peptide in a working solution is dependent on the buffer composition and storage temperature. For cell-based assays, it is recommended to prepare the working dilution fresh for each experiment. If short-term storage is necessary, keeping the solution at 4°C for no more than a day is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in DMSO | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO incrementally. Gentle vortexing or sonication can aid dissolution. Ensure you are using high-purity, anhydrous DMSO as hygroscopic DMSO can affect solubility. |
| Precipitation upon dilution with aqueous buffer | The peptide is aggregating due to its hydrophobic nature. The final concentration in the aqueous buffer is too high. | Warm the peptide stock solution to room temperature before dilution. Add the DMSO stock drop-wise into the aqueous buffer while gently vortexing to ensure rapid mixing. Consider lowering the final peptide concentration. For cellular assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Low or no T-cell response in functional assays | Improper peptide handling leading to degradation. Suboptimal peptide concentration. Incorrect HLA type of donor cells. | Ensure proper storage and handling of the peptide to maintain its integrity. Perform a dose-response experiment to determine the optimal peptide concentration for your specific assay and cell type. Confirm that the donor cells express the HLA-A2 allele, as this peptide is HLA-A2 restricted. |
| Inconsistent results between experiments | Variability in peptide stock solution due to improper storage. Inconsistent cell handling and assay setup. | Always use freshly thawed aliquots of the peptide stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. Standardize all aspects of your experimental protocol, including cell numbers, incubation times, and reagent concentrations. |
Quantitative Data
Table 1: Physical and Chemical Properties of LMP2A (426-434) Peptide
| Property | Value |
| Amino Acid Sequence | CLGGLLTMV |
| Molecular Weight | 906.16 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity (by HPLC) | Typically ≥95% |
Table 2: Solubility Data for LMP2A (426-434) Peptide
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (≥ 110.36 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
| Water | Insoluble | |
| PBS | Insoluble (without co-solvent) | Can be diluted from a DMSO stock to a working concentration. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized LMP2A (426-434) Peptide
This protocol describes the preparation of a concentrated stock solution of the LMP2A (426-434) peptide.
Materials:
-
Lyophilized LMP2A (426-434) peptide
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide at low speed to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of peptide).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. If necessary, brief sonication can be used.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: ELISPOT Assay for IFN-γ Secretion by LMP2A (426-434)-Specific T-Cells
This protocol outlines a method to quantify the frequency of IFN-γ-secreting T-cells in response to LMP2A (426-434) stimulation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor
-
LMP2A (426-434) peptide stock solution (in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
-
Negative control peptide (irrelevant peptide with similar properties)
-
Positive control (e.g., Phytohemagglutinin - PHA)
Procedure:
-
Plate Coating: Coat the 96-well PVDF plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Cell Preparation: Thaw and wash the PBMCs. Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Peptide Dilution: Prepare a working solution of the LMP2A (426-434) peptide by diluting the DMSO stock in complete RPMI-1640 medium to the desired final concentration (a typical starting concentration is 10 µg/mL). Prepare similar dilutions for the negative and positive controls.
-
Cell Stimulation:
-
Wash the coated plate with sterile PBS.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.
-
Add 100 µL of the appropriate peptide working solution or control to the corresponding wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection: Follow the ELISPOT kit manufacturer's instructions for washing the plate, adding the biotinylated detection antibody, followed by the streptavidin-enzyme conjugate, and finally the substrate solution.
-
Analysis: Once the spots have developed, wash the plate with distilled water and allow it to dry. Count the spots using an automated ELISPOT reader.
Visualizations
Signaling Pathway
The LMP2A (426-434) peptide, when presented by an HLA-A2 molecule on an antigen-presenting cell (APC), is recognized by the T-cell receptor (TCR) on a specific CD8+ T-cell. This recognition event initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions, such as cytokine release (e.g., IFN-γ) and cytotoxicity towards target cells.
Caption: TCR Signaling Cascade
Experimental Workflow
The following diagram illustrates the general workflow for handling the LMP2A (426-434) peptide and its use in a T-cell functional assay.
Caption: Peptide Handling Workflow
References
Quality control measures for LMP2A (426-434) peptide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) (426-434) peptide (Sequence: CLGGLLTMV).
Frequently Asked Questions (FAQs)
Q1: What is the LMP2A (426-434) peptide and what is its primary application?
A1: The LMP2A (426-434) peptide is a nine-amino-acid sequence (CLGGLLTMV) derived from the LMP2A protein of the Epstein-Barr virus. It is a well-characterized, HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Its primary application is in immunology research, specifically for studying EBV-specific T-cell responses. It is commonly used to stimulate and detect IFN-γ secretion from CD8+ T-cells in assays such as ELISPOT and intracellular cytokine staining (ICS), as well as in cytotoxicity assays to assess the killing capacity of specific CTLs.[1][2]
Q2: What are the recommended storage and handling conditions for the LMP2A (426-434) peptide?
A2: To ensure the stability and integrity of the peptide, proper storage and handling are crucial. Lyophilized peptide should be stored at -20°C or -80°C for long-term storage.[3] Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C.[3][4] The shelf-life of peptides in solution is limited.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[3]
Q3: How should I dissolve the lyophilized LMP2A (426-434) peptide?
A3: The solubility of a peptide is sequence-dependent. For the LMP2A (426-434) peptide, which is hydrophobic, sterile dimethyl sulfoxide (DMSO) is a common solvent for initial reconstitution.[4][5] Subsequently, it can be diluted in an appropriate aqueous buffer or cell culture medium to the desired working concentration. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid cellular toxicity.[5]
Q4: What level of purity is recommended for the LMP2A (426-434) peptide in T-cell assays?
A4: For T-cell based assays, a high purity level of >95% as determined by HPLC is recommended to avoid non-specific stimulation or toxicity from contaminants.[6] Impurities such as truncated or deletion sequences, or by-products from synthesis, can lead to erroneous results.[6]
Troubleshooting Guides
Issues with Peptide Purity and Quality Control
| Problem | Possible Cause | Recommended Solution |
| Low Purity on Analytical HPLC | Incomplete synthesis or purification. | - Always obtain a certificate of analysis (CoA) from the supplier with HPLC and mass spectrometry data.- If in-house analysis is performed, ensure the HPLC method is optimized for this hydrophobic peptide. A C18 column with a suitable acetonitrile/water gradient containing 0.1% TFA is a common starting point.[7] |
| Unexpected Peaks in Mass Spectrometry | - Peptide degradation (oxidation of methionine or cysteine).- Presence of synthesis artifacts (e.g., protecting groups). | - Store the peptide under recommended conditions to minimize degradation.- Discuss any unexpected masses with the peptide synthesis provider. |
| Inconsistent Experimental Results Between Batches | - Variation in peptide purity or counter-ion content between batches.- Presence of undetected impurities like endotoxins or heavy metals. | - Qualify each new batch of peptide in a pilot experiment before use in large-scale studies.- For sensitive in-vivo or clinical applications, consider sourcing peptides that have been tested for endotoxin levels.[8] |
Troubleshooting T-Cell Stimulation Assays (e.g., ELISPOT, Intracellular Cytokine Staining)
| Problem | Possible Cause | Recommended Solution |
| No or Weak T-Cell Response | - Low frequency of LMP2A-specific T-cells in the sample.- Suboptimal peptide concentration.- Poor peptide viability/activity due to improper storage or handling.- Incorrect HLA-type of donor cells (LMP2A (426-434) is HLA-A2 restricted).[1] | - Ensure donor PBMCs are from an HLA-A2 positive individual.- Titrate the peptide concentration to find the optimal dose (typically in the range of 1-10 µg/mL).- Use a fresh aliquot of peptide for each experiment.- Include a positive control (e.g., a known immunodominant peptide pool or a mitogen like PHA) to confirm cell viability and assay performance. |
| High Background Signal | - Contamination of the peptide with stimulants (e.g., endotoxins).- Non-specific cell death leading to cytokine release.- Pre-activated T-cells in the sample. | - Use high-purity peptide (>95%).- Ensure the final DMSO concentration is not toxic to the cells.- Allow cells to rest after thawing before stimulation to reduce background activation.[9] |
| Inconsistent Spot/Signal Intensity | - Uneven distribution of cells or peptide in the wells.- Variation in incubation times or conditions. | - Ensure thorough mixing of cells and peptide before plating.- Maintain consistent incubation times and environmental conditions (temperature, CO2) for all samples. |
Troubleshooting Cytotoxicity Assays (e.g., Chromium Release Assay)
| Problem | Possible Cause | Recommended Solution |
| No or Low Specific Lysis of Target Cells | - Effector cells (CTLs) do not recognize the target cells.- Low effector-to-target (E:T) ratio.- Target cells are not efficiently pulsed with the peptide.- Target cells do not express HLA-A2. | - Confirm that the effector CTL population is specific for the LMP2A (426-434) peptide.- Optimize the E:T ratio by testing a range of ratios.- Ensure target cells are pulsed with an optimal concentration of the peptide for a sufficient duration (e.g., 1-2 hours).- Verify that the target cell line expresses HLA-A2. |
| High Spontaneous Release of Chromium | - Target cells are unhealthy or dying.- Toxicity of the peptide or DMSO at the concentration used. | - Ensure target cells are in the logarithmic growth phase and have high viability before labeling.- Titrate the peptide and DMSO concentrations to non-toxic levels. |
| High Maximum Release Values | - Incomplete lysis of target cells by the detergent. | - Ensure the detergent (e.g., Triton X-100) is at the correct concentration and is properly mixed with the target cells. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Source/Method |
| Purity | >95% | HPLC |
| Molecular Weight | ~906.2 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMSO | Experimental Observation |
| Working Concentration for T-Cell Stimulation | 1 - 10 µg/mL | Titration in ELISPOT/ICS |
| IFN-γ Response (in HLA-A2+ donors) | Can induce a strong IFN-γ secretion response.[1] | ELISPOT |
| CTL Killing | Induces specific CTLs to effectively kill target cells expressing LMP2A.[1] | Chromium Release Assay |
Experimental Protocols
Protocol: LMP2A (426-434) Peptide Stimulation of PBMCs for IFN-γ ELISPOT Assay
-
Preparation of Peptide Stock Solution:
-
Reconstitute the lyophilized LMP2A (426-434) peptide in sterile DMSO to a stock concentration of 1-10 mg/mL.
-
Aliquot the stock solution and store at -80°C.
-
-
Cell Preparation:
-
Thaw cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive donor.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
-
ELISPOT Plate Coating:
-
Coat a 96-well PVDF membrane ELISPOT plate with an anti-human IFN-γ capture antibody according to the manufacturer's instructions.
-
Wash and block the plate.
-
-
Cell Stimulation:
-
Add 2-5 x 10^5 PBMCs per well.
-
Prepare a working solution of the LMP2A (426-434) peptide by diluting the stock solution in complete RPMI-1640 to the desired final concentration (e.g., 5 µg/mL).
-
Add the diluted peptide to the wells containing PBMCs.
-
Include a negative control (e.g., vehicle control with the same final DMSO concentration) and a positive control (e.g., PHA).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody.
-
Incubate and wash the plate.
-
Add streptavidin-alkaline phosphatase (or HRP).
-
Incubate and wash the plate.
-
Add the substrate (e.g., BCIP/NBT) and monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots.
-
Visualizations
Caption: Simplified signaling pathway of Epstein-Barr virus LMP2A in B-cells.
Caption: Experimental workflow for IFN-γ ELISPOT assay using LMP2A (426-434) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. jpt.com [jpt.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. imperialpeptides.co.uk [imperialpeptides.co.uk]
- 9. researchgate.net [researchgate.net]
Enhancing the sensitivity of LMP2A (426-434) detection in flow cytometry
Here is a technical support center for enhancing the sensitivity of LMP2A (426-434) detection in flow cytometry.
Welcome to the technical support center for the detection of the Epstein-Barr Virus (EBV) Latent Membrane Protein 2A (LMP2A) epitope (426-434). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the sensitivity and reliability of your flow cytometry assays.
Frequently Asked Questions (FAQs)
Q1: What is LMP2A (426-434) and why is it a target for detection? A1: LMP2A (426-434), with the amino acid sequence CLGGLLTMV, is an immunodominant, HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope derived from the EBV latent membrane protein 2A.[1][2][3] It is a key target in EBV-related malignancies like Hodgkin's lymphoma and nasopharyngeal carcinoma because LMP2A is expressed in most EBV-associated tumors and is crucial for viral latency and B-cell transformation.[1][4] Detecting T-cell responses to this epitope is vital for monitoring immune surveillance and for the development of immunotherapies, including adoptive T-cell therapies and TCR-mimic antibodies.[1][5]
Q2: What is the primary method for detecting LMP2A (426-434)-specific T-cells? A2: The primary method is intracellular flow cytometry (ICS) to detect cytokine production (e.g., IFN-γ) by CD8+ T-cells after stimulation with the LMP2A (426-434) peptide.[2][3] This technique allows for the quantification and phenotyping of antigen-specific T-cells at the single-cell level.[6][7] Other methods include ELISPOT assays, which also measure IFN-γ secretion, and staining with peptide-MHC (pMHC) tetramers.[5][8][9]
Q3: Can I detect LMP2A protein directly in cells using flow cytometry? A3: Yes, intracellular staining for the full LMP2A protein is possible and has been used to study its effects on cellular pathways, such as its role in increasing ATP production via mTOR and HIF-1α.[10] However, detecting the processed (426-434) peptide presented on MHC class I molecules requires different techniques, typically focused on the T-cell response it elicits.
Q4: Why is enhancing the sensitivity of this assay important? A4: LMP2A-specific T-cells can be present at very low frequencies in peripheral blood.[11][12] Enhancing assay sensitivity is critical for accurate detection, especially when monitoring minimal residual disease or evaluating the efficacy of a vaccine or immunotherapy.[11] Improving the signal-to-noise ratio ensures that these rare cell populations are not obscured by background noise.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during the flow cytometric detection of LMP2A (426-434)-specific T-cells.
Problem: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution | Citation |
| Low Antigen Expression / T-cell Frequency | Use freshly isolated peripheral blood mononuclear cells (PBMCs) whenever possible, as frozen samples may yield weaker responses. Consider enrichment strategies for rare cells, such as magnetic bead-based selection of activated T-cells. | [11][15][16] |
| Insufficient Peptide Stimulation | Optimize the concentration of the LMP2A (426-434) peptide. A common starting point is 10-100 μM for pulsing or 1-20 µg/mL for stimulation assays. Also, optimize the stimulation time to maximize cytokine production without inducing cell death. | [1][2] |
| Suboptimal Antibody Staining | Titrate your antibodies (both surface and intracellular) to determine the optimal concentration that maximizes signal without increasing background. Ensure antibodies are stored correctly (4°C, protected from light) and are not expired. | [15][17][18] |
| Poor Intracellular Permeabilization | The target epitope (intracellular cytokine) may be inaccessible. Use a fixation/permeabilization buffer set appropriate for your target. For cytokines, buffer sets containing detergents like saponin are effective. Ensure permeabilization is sufficient for the antibody to enter the cell. | [6][17][19] |
| Fluorochrome Issues | For intracellular staining, use fluorochromes with lower molecular weights that can more easily penetrate the cell. Ensure conjugated antibodies have not been excessively exposed to light, which can cause photobleaching. | [15][17] |
| Instrument Settings Not Optimized | Ensure lasers are properly aligned by running alignment beads. Check that the correct laser lines and filters are being used for your specific fluorochromes. Adjust photomultiplier tube (PMT) voltages using single-stain controls to place the positive population on scale without amplifying background noise. | [13][16][17] |
Problem: High Background / Non-Specific Staining
| Possible Cause | Recommended Solution | Citation |
| Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Perform an antibody titration to find the lowest concentration that still provides a clear positive signal. | [17][18] |
| Fc Receptor-Mediated Binding | B-cells, monocytes, and other myeloid cells express Fc receptors that can non-specifically bind antibodies. Block Fc receptors with human Fc receptor binding inhibitor or by including serum from the same species as your secondary antibody in the staining buffer. | [15][19] |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) to exclude dead cells from your analysis. | [15] |
| Inadequate Washing | Insufficient washing can leave unbound antibody in the sample. Increase the number of wash steps or the volume of wash buffer. Adding a small amount of detergent to the wash buffer can also help. | [17][18] |
| Improper Compensation | Spectral overlap from other fluorochromes can appear as background. Use single-stained compensation controls for every fluorochrome in your panel to calculate the correct compensation matrix. | [17] |
Problem: Low Event Rate or Poor Resolution
| Possible Cause | Recommended Solution | Citation |
| Cell Clumping | Clumps of cells can clog the flow cytometer and reduce the event rate. Gently pipette the sample before acquisition or filter it through a 30-40 µm nylon mesh. Avoid harsh vortexing or high-speed centrifugation. | [18] |
| Low Cell Concentration | Ensure your sample is resuspended in an appropriate volume for acquisition. A typical concentration is 1 x 10⁶ cells/mL. | [18] |
| High Flow Rate | Running samples at a high flow rate can increase data spread and decrease resolution, which is particularly problematic for rare event analysis. Use the lowest flow rate setting on the instrument for better data quality. | [14][16] |
| Instrument Clogged | If the event rate is very low or zero, the flow cell may be clogged. Follow the manufacturer's instructions for cleaning the instrument, which typically involves running cleaning and DI water cycles. | [16] |
Experimental Protocols and Data
Table 1: Quantitative Parameters for LMP2A (426-434) T-Cell Assays
| Parameter | Value | Application | Citation |
| Peptide Pulsing Concentration | 10–100 µM | Pulsing target cells (e.g., T2 cells) for cytotoxicity assays. | [1] |
| Peptide Stimulation Concentration | 20 µg/mL | In vitro stimulation of PBMCs to induce IFN-γ secretion for ICS or ELISPOT. | [2] |
| Stimulation Time (ICS) | 4 hours (with protein transport inhibitor) | Short-term stimulation to allow for cytokine accumulation. | [2] |
| Stimulation Time (T-cell expansion) | 2 weeks | Long-term culture to expand antigen-specific T-cells in vitro. | [2] |
| PBMC Plating Density (ELISPOT) | 1-8 x 10⁵ cells/well | Titration of cell numbers to achieve optimal spot density. | [8] |
Protocol: Intracellular Cytokine Staining for IFN-γ after LMP2A (426-434) Stimulation
This protocol outlines the key steps for identifying LMP2A-specific CD8+ T-cells.
-
Cell Preparation:
-
Isolate PBMCs from fresh blood samples using density gradient centrifugation.
-
Resuspend cells in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Peptide Stimulation:
-
Add LMP2A (426-434) peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Include appropriate controls: an unstimulated control (medium only) and a positive control (e.g., a mitogen like PHA or a CMV peptide pool for CMV+ donors).
-
Incubate cells for 1-2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[7]
-
Incubate for an additional 4-6 hours (or overnight, depending on optimization).
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FCS).
-
If desired, stain with a fixable viability dye according to the manufacturer's protocol to label dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.[15]
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound surface antibodies.
-
Resuspend cells in a fixation buffer (e.g., 2-4% formaldehyde) and incubate for 20 minutes at 4°C.[19]
-
Wash cells and then resuspend in a permeabilization buffer (containing a detergent like saponin or Triton X-100). Incubate for 10-15 minutes.[6][19]
-
-
Intracellular Staining:
-
Add the anti-IFN-γ antibody (and other intracellular antibodies like anti-TNF-α or anti-IL-2) diluted in permeabilization buffer.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[19]
-
-
Acquisition and Analysis:
-
Wash cells twice with permeabilization buffer, then once with FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for acquisition.
-
Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events to identify rare populations.
-
For analysis, first gate on single cells, then live cells, then lymphocytes, then CD3+ T-cells, and finally CD8+ T-cells. Analyze the expression of IFN-γ within the CD8+ population.
-
Diagrams and Workflows
LMP2A Signaling Pathway
LMP2A mimics B-cell receptor (BCR) signaling to promote cell survival and proliferation by activating downstream pathways like PI3K/Akt and ERK/MAPK.[20][21][22]
Experimental Workflow for LMP2A-Specific T-Cell Detection
This diagram outlines the standard workflow for identifying LMP2A (426-434) reactive T-cells using intracellular cytokine staining.
References
- 1. TCR-mimic bispecific antibodies targeting LMP2A show potent activity against EBV malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EBV LMP-2 426-434 (HLA-A*02:01) | 1 mg | EP08605_1 [peptides.de]
- 4. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Intracellular Staining and Flow Cytometry to Identify Lymphocyte Subsets within Murine Aorta, Kidney and Lymph Nodes in a Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 14. How to Optimize Flow Cytometry Hardware For Rare Event Analysis - ExpertCytometry [expertcytometry.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Flow cytometry troubleshooting | Abcam [abcam.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EBV LMP2A provides a surrogate pre-B cell receptor signal through constitutive activation of the ERK/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Validation & Comparative
Validating T-Cell Reactivity Against LMP2A (426-434): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating T-cell reactivity against the specific Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) epitope, amino acid sequence 426-434 (CLGGLLTMV). The objective is to offer a comparative analysis of common assays, supported by experimental data, to aid in the selection of the most appropriate validation method for your research needs.
Comparative Analysis of T-Cell Reactivity Assays
The selection of an assay for validating T-cell reactivity against the LMP2A (426-434) epitope is critical and depends on the specific research question, desired endpoint, and available resources. The following table summarizes the most common methods, highlighting their principles, advantages, and limitations.
| Assay | Principle | Typical Readout | Advantages | Disadvantages |
| ELISPOT (Enzyme-Linked Immunospot) | Measures the frequency of cytokine-secreting cells at a single-cell level upon antigen stimulation. | Number of spot-forming cells (SFCs) per a given number of input cells. | Highly sensitive for detecting rare antigen-specific T-cells.[1] Provides quantitative frequency data. | Does not provide information on the phenotype of the responding cells or the amount of cytokine produced per cell. |
| Intracellular Cytokine Staining (ICS) | Detects the production of intracellular cytokines within T-cells following stimulation, using flow cytometry. | Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+). | Allows for multiparametric analysis, providing information on cell phenotype and simultaneous detection of multiple cytokines.[2][3] | Can be less sensitive than ELISPOT for detecting very low-frequency responses. The fixation and permeabilization process can impact cell viability and antibody staining. |
| MHC-Multimer (Tetramer/Pentamer) Assay | Directly visualizes and quantifies antigen-specific T-cells using fluorescently labeled MHC molecules complexed with the specific peptide epitope. | Percentage of multimer-positive cells within a T-cell population. | Allows for direct enumeration and phenotyping of antigen-specific T-cells without in vitro stimulation.[2][4] Enables cell sorting for further functional analysis.[2] | The availability of specific MHC-multimers can be limited. Binding avidity may not always correlate with functional capacity. |
| Cytotoxicity Assays (e.g., 51Cr Release) | Measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the specific antigen. | Percentage of specific lysis of target cells. | Directly assesses the key effector function of CTLs.[5] | Involves the use of radioactive materials (in the case of 51Cr release). Can be labor-intensive and may not be suitable for high-throughput screening. Non-radioactive alternatives exist.[6] |
| Proliferation Assays (e.g., CFSE) | Measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of a fluorescent dye. | Decrease in fluorescence intensity, indicating cell division. | Provides a measure of the proliferative capacity of antigen-specific T-cells.[3][7] Can be combined with phenotypic analysis.[7] | Can be a less direct measure of immediate effector function compared to cytokine or cytotoxicity assays. Requires longer incubation times. |
Supporting Experimental Data
The following table summarizes quantitative data from various studies validating T-cell reactivity against the LMP2A (426-434) epitope using different assays.
| Study Reference | Assay | Cell Type | Stimulus | Key Finding |
| [8] | ELISPOT | CD8+ T-cells | LMP2A (426-434) peptide | 55.7 to 80.6 spot-forming cells (SFCs) per 50,000 CD8+ T-cells. |
| [5] | ELISPOT | CD8+ T-cells | LMP2A (426-434) peptide | Donor NS1: 5.3 SFCs/105 CD8+ T-cells (pre-stimulation), increasing significantly post-stimulation. Donor NS2: 13.7 SFCs/105 CD8+ T-cells (pre-stimulation). |
| [9] | ICS | CD8+ T-cells | LMP2A (426-434) peptide (20 µg/mL, 2 weeks) | Significant increase in the proportion of CD8+IFN-γ+ cells. |
| [5] | 51Cr Release Assay | CTL clone | AdLMP2-transduced DC | Specific lysis of target cells expressing the LMP2A (426-434) epitope. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key experiments cited.
ELISPOT Assay
Objective: To quantify the frequency of IFN-γ secreting T-cells specific for LMP2A (426-434).
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. Isolate CD8+ T-cells using magnetic bead separation for higher purity if required.
-
Stimulation: Add 5 x 104 to 2 x 105 PBMCs or purified T-cells to each well. Add the LMP2A (426-434) peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS)
Objective: To identify and phenotype T-cells producing IFN-γ in response to LMP2A (426-434).
Methodology:
-
Cell Stimulation: Stimulate 1-2 x 106 PBMCs with the LMP2A (426-434) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include appropriate controls.
-
Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorescently conjugated anti-human IFN-γ antibody.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of IFN-γ positive cells within the gated T-cell populations.
51Cr Release Assay
Objective: To measure the cytotoxic activity of LMP2A (426-434)-specific CTLs.
Methodology:
-
Target Cell Preparation: Use a suitable HLA-A2 positive target cell line (e.g., T2 cells). Label the target cells with 51Cr by incubating them with Na251CrO4.
-
Peptide Pulsing: Pulse a portion of the labeled target cells with the LMP2A (426-434) peptide (1-10 µg/mL). Use unpulsed cells as a negative control.
-
Effector Cell Preparation: Generate or isolate LMP2A (426-434)-specific CTLs.
-
Co-culture: Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the ELISPOT assay.
Caption: Workflow for Intracellular Cytokine Staining.
Signaling Pathway
References
- 1. Frontiers | Antigen-specificity measurements are the key to understanding T cell responses [frontiersin.org]
- 2. Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen-specific T Cell Response Analysis - Creative Biolabs [creative-biolabs.com]
- 4. Antigen-specificity measurements are the key to understanding T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 8. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to EBV Latent Antigens: LMP2A (426-434) in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Epstein-Barr virus (EBV) latent antigen Latent Membrane Protein 2A (LMP2A), with a specific focus on the immunogenic peptide LMP2A (426-434), against other key EBV latent antigens: Latent Membrane Protein 1 (LMP1) and Epstein-Barr Nuclear Antigen 1 (EBNA1). This comparison is supported by experimental data to inform research and therapeutic development strategies targeting EBV-associated malignancies.
Introduction to EBV Latent Antigens
Epstein-Barr virus (EBV) establishes a lifelong latent infection in a majority of the world's population. During latency, the virus expresses a limited set of proteins that are crucial for its persistence and for the immortalization of infected cells. These latent antigens are key targets for the host immune system and are central to the pathogenesis of various cancers, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma. The expression of these antigens varies depending on the type of latency program (Types I, II, and III), influencing their roles in viral persistence and oncogenesis, as well as their visibility to the immune system.
This guide focuses on three critical latent antigens:
-
LMP2A: A transmembrane protein that mimics B-cell receptor (BCR) signaling, promoting cell survival and blocking lytic reactivation. The peptide LMP2A (426-434) is a known HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope.
-
LMP1: A functional homolog of the CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily. It is the primary oncoprotein of EBV, driving cell growth, proliferation, and survival.
-
EBNA1: A nuclear protein essential for the replication and maintenance of the EBV episome. It also plays a role in regulating viral and cellular gene expression and is designed to evade cytotoxic T-lymphocyte recognition.
Comparative Data on Antigen Performance
The following tables summarize quantitative data comparing the immunogenicity and cellular transformation potential of LMP2A, LMP1, and EBNA1.
Immunogenicity: T-Cell Responses
The immunogenicity of EBV latent antigens is a critical factor in the development of immunotherapies. The table below presents data on the cytotoxic T-lymphocyte (CTL) response to specific epitopes from LMP2A, LMP1, and LMP2.
| Antigen (Epitope) | HLA Restriction | T-Cell Response Metric | Result | Reference Study |
| LMP2A (426-434) | HLA-A2 | IFN-γ secreting cells (SFC/5x10⁴ CD8⁺ T cells) | 80.6 | [1][2] |
| LMP2A (264-272) | HLA-A2 | IFN-γ secreting cells (SFC/5x10⁴ CD8⁺ T cells) | 69.6 | [2] |
| LMP2A (356-364) | HLA-A2 | IFN-γ secreting cells (SFC/5x10⁴ CD8⁺ T cells) | 55.7 | [2] |
| LMP1 | Multiple | % of donors with CD8⁺ T-cell response | 18% (9/50) | [3] |
| LMP2 (overall) | Multiple | % of donors with CD8⁺ T-cell response | 54% (15/28) | [3] |
Note: Direct quantitative comparison of CTL responses across different studies can be challenging due to variations in experimental protocols. The data for LMP1 and LMP2 represent the percentage of donors showing a response to a panel of peptides spanning the entire protein, while the LMP2A data is for specific epitopes.
Cellular Transformation Potential
The ability of latent antigens to drive cellular transformation is a hallmark of EBV's oncogenic potential. The following table summarizes findings on the transforming capabilities of LMP1, LMP2A, and EBNA1.
| Antigen | Role in B-cell Transformation | Experimental Observation | Reference Study |
| LMP1 | Essential (in combination with EBNA2) | LMP1 and EBNA2 together are sufficient to transform primary B cells. LMP1 alone is not sufficient. | [4][5][6][7][8] |
| LMP2A | Not sufficient for transformation | LMP1 in combination with LMP2A does not transform primary B cells. | [4][5][6][7][8] |
| EBNA1 | Enhances transformation efficiency | Deletion of EBNA1 reduces the efficiency of B-cell growth transformation by at least 10,000-fold. | [9] |
Signaling Pathways
The distinct functions of LMP2A and LMP1 are mediated by their activation of different intracellular signaling cascades.
LMP2A Signaling Pathway
LMP2A mimics an activated B-cell receptor, providing survival signals to the infected B-cell. It blocks BCR-mediated lytic induction, thus maintaining viral latency. Key signaling pathways activated by LMP2A include the PI3K/Akt and Syk pathways.
Caption: LMP2A signaling cascade promoting cell survival.
LMP1 Signaling Pathway
LMP1 acts as a constitutively active receptor, mimicking CD40 signaling. It is the primary oncoprotein of EBV, potently activating multiple pathways that drive cell proliferation and survival, most notably the NF-κB, JNK, and PI3K/Akt pathways.
Caption: LMP1 signaling pathways driving oncogenesis.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the immunogenicity of EBV latent antigen peptides.
Caption: Workflow for CTL response measurement.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
B-Cell Transformation Assay
This protocol outlines the steps to assess the ability of EBV or its individual latent genes to transform primary B-lymphocytes into continuously proliferating lymphoblastoid cell lines (LCLs).
1. Isolation of Primary B-cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B-cells using magnetic-activated cell sorting (MACS) with CD19 microbeads.
2. Transduction with Latent Antigens:
-
For individual gene assessment, clone the coding sequences of LMP1, LMP2A, or EBNA1 into retroviral or lentiviral vectors.
-
Produce viral particles by transfecting packaging cell lines (e.g., 293T) with the expression vectors.
-
Transduce the isolated primary B-cells with the viral supernatants containing the gene of interest. For EBV-mediated transformation, infect B-cells with a high-titer EBV B95.8 strain supernatant.[10][11]
3. Co-culture and Monitoring:
-
Culture the transduced/infected B-cells in RPMI-1640 medium supplemented with 10-15% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
For some protocols, co-culture with irradiated feeder cells (e.g., fibroblasts) can enhance transformation efficiency.
-
Monitor the cultures for the formation of proliferating B-cell clumps, typically appearing 1-3 weeks post-infection.
4. Assessment of Transformation:
-
Successful transformation is marked by the continuous proliferation of B-cells and the establishment of an immortalized cell line (LCL).
-
Confirm the expression of the transduced latent antigen via Western blotting or flow cytometry.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T-cells that secrete interferon-gamma (IFN-γ) upon stimulation.
1. Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile phosphate-buffered saline (PBS) and block with RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.
2. Cell Plating and Stimulation:
-
Isolate PBMCs from a donor previously exposed to EBV.
-
Add 2-5 x 10⁵ PBMCs per well to the coated plate.
-
Add the synthetic peptide of interest (e.g., LMP2A 426-434) at a final concentration of 1-10 µg/mL.
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
3. Detection and Visualization:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT).
-
Stop the reaction by washing with distilled water once spots have developed.
4. Analysis:
-
Count the number of spots in each well using an automated ELISPOT reader.
-
Results are expressed as spot-forming cells (SFCs) per million PBMCs.
Cytotoxic T-Lymphocyte (CTL) Assay
This assay measures the ability of CTLs to kill target cells presenting a specific antigen.
1. Effector Cell Preparation:
-
Generate antigen-specific CTLs by stimulating PBMCs from an EBV-seropositive donor with the peptide of interest (e.g., LMP2A 426-434) in the presence of IL-2 for 7-10 days.
2. Target Cell Preparation:
-
Use a suitable target cell line that expresses the appropriate HLA allele (e.g., T2 cells for HLA-A2).
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Pulse the labeled target cells with the peptide of interest (1-10 µg/mL) for 1-2 hours.
3. Co-culture:
-
Co-culture the effector CTLs with the peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).
-
Incubate for 4-6 hours at 37°C.
4. Measurement of Lysis:
-
Harvest the supernatant and measure the release of the label (fluorescence or radioactivity).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The EBV latent antigens LMP2A, LMP1, and EBNA1 exhibit distinct profiles in terms of their immunogenicity and their roles in cellular transformation.
-
LMP2A (426-434) is a potent HLA-A2 restricted CTL epitope capable of inducing a strong IFN-γ response, making it an attractive target for T-cell based immunotherapies. However, LMP2A itself is not sufficient to drive B-cell transformation.
-
LMP1 is the primary oncoprotein of EBV and a critical driver of cellular proliferation and survival. While it can be a target for the immune system, its high oncogenic potential makes it a key therapeutic target.
-
EBNA1 is essential for viral persistence and significantly enhances the efficiency of B-cell transformation, although it is not sufficient on its own. Its ability to evade CTL responses poses a challenge for immunotherapy.
A comprehensive understanding of the distinct and collaborative functions of these latent antigens is crucial for the rational design of novel therapeutic strategies against EBV-associated diseases. This guide provides a foundational comparison to aid researchers and drug developers in this endeavor.
References
- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 3. Identification and prevalence of CD8(+) T-cell responses directed against Epstein-Barr virus-encoded latent membrane protein 1 and latent membrane protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LMP1 and EBNA2 constitute a minimal set of EBV genes for transformation of human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LMP1 and EBNA2 constitute a minimal set of EBV genes for transformation of human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. Frontiers | LMP1 and EBNA2 constitute a minimal set of EBV genes for transformation of human B cells [frontiersin.org]
- 9. graphviz.org [graphviz.org]
- 10. Establishment of Epstein-Barr Virus Growth-transformed Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of T-Cell Cross-Reactivity Targeting the EBV LMP2A (426-434) Epitope
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) epitope, specifically the amino acid sequence 426-434 (CLGGLLTMV), a key target for T-cell-based immunotherapies. We will delve into the cross-reactivity of T-cells specific for this epitope with various alternatives, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of targeting this specific viral antigen.
Immunogenicity of the LMP2A (426-434) Epitope
The LMP2A (426-434) peptide, CLGGLLTMV, is a well-documented HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope. It is known to elicit a robust immune response, characterized by the secretion of interferon-gamma (IFN-γ) and the effective killing of target cells expressing the LMP2A protein.[1] This makes it a prime candidate for the development of vaccines and adoptive T-cell therapies for EBV-associated malignancies.
Comparison of LMP2A Epitopes
Several epitopes within the LMP2A protein have been identified and evaluated for their immunogenic potential. The following table summarizes the quantitative data from ELISpot assays, comparing the response of CD8+ T-cells to the LMP2A (426-434) epitope and other notable LMP2A epitopes.
| Epitope | Amino Acid Sequence | HLA Restriction | Mean Spot Forming Cells (SFC) / 5 x 10^4 CD8+ T-cells | Responding Index (RI) | Reference |
| LMP2A (426-434) | CLGGLLTMV | HLA-A2 | 80.6 | 8.3 | [2] |
| LMP2A (264-272) | QLSPLLGAV | HLA-A2 | 69.6 | 7.0 | [2] |
| LMP2A (356-364) | FLYALALLL | HLA-A2 | 55.7 | 5.4 | [2] |
As the data indicates, the LMP2A (426-434) epitope demonstrates the highest immunogenicity among the tested peptides in this particular study, with the highest number of IFN-γ secreting cells and a strong responding index.
Cross-Reactivity with HLA-A*02 Subtypes
A critical aspect of epitope selection for immunotherapy is its ability to be recognized by a broad population. The LMP2A (426-434) epitope has been shown to be presented by several common HLA-A02 subtypes, indicating its potential for wider applicability. T-cells specific for this epitope can recognize and respond to target cells expressing HLA-A02:01, A02:03, A02:06, and A*02:07.[1]
While direct quantitative T-cell cross-reactivity data with peptide variants is limited in the public domain, studies utilizing T-cell receptor (TCR)-like antibodies provide valuable insights. One such study demonstrated that a TCR-like monoclonal antibody targeting the CLGGLLTMV peptide presented by HLA-A02:01 also recognized the peptide on other HLA-A02 suballeles, including HLA-A02:02, HLA-A02:04, and HLA-A*02:06.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: 96-well PVDF plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells at a desired concentration (e.g., 2 x 10^5 cells/well).
-
Stimulation: The cells are stimulated with the LMP2A peptide of interest (e.g., 10 µg/mL) and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: The plates are washed to remove the cells, and a biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugation: After incubation and washing, a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
Development: A substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISpot reader.
Chromium-51 (⁵¹Cr) Release Assay
The ⁵¹Cr release assay is a classic method to measure the cytotoxic activity of T-cells.
Protocol:
-
Target Cell Labeling: Target cells (e.g., T2 cells pulsed with the LMP2A peptide) are incubated with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.
-
Washing: The labeled target cells are washed multiple times to remove excess ⁵¹Cr.
-
Co-incubation: The labeled target cells are co-incubated with effector T-cells at various effector-to-target (E:T) ratios for 4-6 hours at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.
-
Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: Counts from wells with effector and target cells.
-
Spontaneous Release: Counts from wells with target cells only (measures baseline leakage).
-
Maximum Release: Counts from wells with target cells lysed with a detergent (measures total releasable ⁵¹Cr).
-
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based technique that allows for the simultaneous identification of cell surface markers and intracellular cytokine production.
Protocol:
-
Cell Stimulation: T-cells are stimulated with the LMP2A peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against the intracellular cytokine of interest (e.g., IFN-γ).
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to determine the percentage of T-cells producing the specific cytokine.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of the LMP2A peptide.
Caption: General experimental workflow for assessing T-cell cross-reactivity.
Conclusion
The LMP2A (426-434) epitope stands out as a highly immunogenic and promising target for the development of T-cell-based immunotherapies against EBV-associated diseases. Its ability to be recognized by multiple HLA-A*02 subtypes further enhances its therapeutic potential. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic strategies targeting this key viral antigen. Further investigation into the cross-reactivity of T-cells specific for this epitope with a broader range of natural variants and peptide analogues will be crucial for the development of safe and effective immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCR-mimic bispecific antibodies targeting LMP2A show potent activity against EBV malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LMP2A (426-434) and LMP1 Epitopes in Immunotherapy for EBV-Associated Malignancies
For Researchers, Scientists, and Drug Development Professionals
Epstein-Barr virus (EBV) is associated with a variety of malignancies, including nasopharyngeal carcinoma (NPC), Hodgkin's lymphoma (HL), and post-transplant lymphoproliferative disease (PTLD).[1][2][3][4] The latent membrane proteins (LMP) 1 and 2A are frequently expressed in these tumors, making them attractive targets for immunotherapy.[1][5][6][7] This guide provides a comparative analysis of the well-characterized HLA-A2-restricted LMP2A epitope (426-434; CLGGLLTMV) and various epitopes of the oncogenic LMP1 protein as immunotherapeutic targets.
Performance and Immunogenicity: A Tabular Comparison
The selection of an ideal epitope for immunotherapy depends on its ability to elicit a robust and specific cytotoxic T lymphocyte (CTL) response. Below is a summary of quantitative data from various studies on LMP2A (426-434) and LMP1 epitopes.
Table 1: Immunogenicity of LMP2A (426-434) Epitope
| Experimental Assay | Cell Type | Key Findings | Reference |
| ELISpot Assay | CD8+ T cells from healthy donors | 80.6 Spot Forming Cells (SFC) / 50,000 CD8+ T cells | [8] |
| Intracellular Cytokine Staining (ICS) | CD8+ T cells | Stimulation significantly increased the proportion of CD8+IFN-γ+ cells. | [9] |
| Cytotoxicity Assay | Peptide-pulsed T2 cells and 293T-LMP2A cells | Specific CTLs effectively kill target cells expressing LMP2A. | [9] |
Table 2: Immunogenicity of Various LMP1 Epitopes
| Epitope (HLA Restriction) | Experimental Assay | Cell Type | Key Findings | Reference |
| Polyepitope (6 HLA-A2 restricted epitopes) | ELISpot & in vivo tumor rejection | HLA A2/Kb mice | Generated strong LMP1-specific CTL responses to 5 of the 6 epitopes; reversed outgrowth of LMP1-expressing tumors. | [5] |
| YLLEMLWRL (HLA-A02:01) | ELISpot | Splenocytes from HLA A2/Kb mice | Readily detected by ex vivo and in vivo T-cell assays. | [10] |
| YLQEMLWRL (HLA-A02:01) | ELISpot | Splenocytes from HLA A2/Kb mice | Readily detected by ex vivo and in vivo T-cell assays. | [10] |
| ALLVLYSFA (HLA-A*02:01) | ELISpot | Splenocytes from HLA A2/Kb mice | Readily detected by ex vivo and in vivo T-cell assays. | [10] |
Note: Direct comparison of quantitative data across different studies should be done with caution due to variations in experimental conditions. However, the data indicates that both LMP2A (426-434) and various LMP1 epitopes are capable of inducing strong CTL responses. LMP1, being a larger protein, offers a broader range of potential epitopes.
Signaling Pathways: LMP2A vs. LMP1
Understanding the signaling pathways activated by LMP2A and LMP1 is crucial for appreciating their roles in oncogenesis and as immunotherapeutic targets.
LMP2A Signaling
LMP2A mimics the B-cell receptor (BCR), providing survival signals to B-cells.[11][12][13] It constitutively activates several downstream pathways, including the Ras/PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[14][15]
Figure 1. Simplified LMP2A signaling pathway leading to cell survival.
LMP1 Signaling
LMP1 functions as a constitutively active member of the tumor necrosis factor receptor (TNFR) superfamily.[16] It activates multiple signaling cascades, including NF-κB, AP-1, and PI3K/Akt pathways, which are critical for cell proliferation, survival, and transformation.[16][17][18]
Figure 2. Overview of major LMP1 signaling pathways in oncogenesis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the immunogenicity of LMP2A and LMP1 epitopes.
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of epitope-specific T cells that secrete IFN-γ upon stimulation.
Methodology:
-
Plate Coating: 96-well nitrocellulose plates are coated with an anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells are plated at a density of 5 x 10^4 to 2 x 10^5 cells per well.
-
Stimulation: Cells are stimulated with the LMP2A (426-434) or LMP1 epitope peptide (typically at 10-20 µg/mL) for 18-24 hours at 37°C. A negative control (no peptide) and a positive control (phytohemagglutinin) are included.
-
Detection: After incubation, cells are lysed, and a biotinylated anti-human IFN-γ detection antibody is added.
-
Visualization: Streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT) are added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: Spots are counted using an automated ELISpot reader. The number of specific spot-forming cells (SFCs) is calculated by subtracting the negative control count from the peptide-stimulated well count.
Figure 3. Workflow for the ELISpot assay.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of CTLs to lyse target cells presenting the specific epitope.
Methodology:
-
Target Cell Preparation: Target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) are labeled with ⁵¹Cr by incubating with Na₂⁵¹CrO₄ for 1-2 hours.
-
Peptide Loading: The ⁵¹Cr-labeled target cells are washed and incubated with the specific LMP epitope peptide (or a control peptide) for 1 hour to allow peptide binding to MHC class I molecules.
-
Co-culture: Effector CTLs are mixed with the peptide-loaded target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell lysis.
-
Measurement of ⁵¹Cr Release: The supernatant from each well is harvested, and the amount of ⁵¹Cr released from lysed cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated without effector cells.
-
Maximum release is from target cells lysed with a detergent.
-
Concluding Remarks
Both the LMP2A (426-434) epitope and various LMP1 epitopes have demonstrated significant potential as targets for immunotherapy against EBV-associated cancers. The choice between these targets may depend on the specific malignancy, the HLA type of the patient, and the therapeutic strategy being employed (e.g., peptide vaccines, dendritic cell vaccines, or adoptive T-cell therapies). While LMP1 is a potent oncoprotein offering multiple epitopes, the more restricted expression and conserved nature of LMP2A epitopes also make it an attractive and potentially safer target.[7] Further head-to-head clinical studies are needed to definitively determine the superior target for different therapeutic contexts.
References
- 1. Generation of Epstein-Barr Virus Antigen-Specific T Cell Receptors Recognizing Immunodominant Epitopes of LMP1, LMP2A, and EBNA3C for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing Cellular Immunotherapy for EBV‐Associated Malignancies: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunotherapeutic approaches in EBV-associated nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCR-mimic bispecific antibodies targeting LMP2A show potent activity against EBV malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic LMP1 polyepitope vaccine for EBV-associated Hodgkin disease and nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Epstein-Barr Virus Latent Membrane Protein 2A (LMP2A)-Mediated changes in Fas Expression and Fas-Dependent Apoptosis: Role of Lyn/Syk activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cellular signaling pathways engaged by the Epstein-Barr virus transforming protein LMP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of LMP2A (426-434) HLA-A2 Restriction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data confirming the Human Leukocyte Antigen (HLA)-A2 restriction of the Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) epitope spanning amino acids 426-434 (sequence: CLGGLLTMV). The data presented is compiled from multiple studies and is intended to serve as a valuable resource for researchers in immunology, virology, and cancer immunotherapy.
Experimental Confirmation of HLA-A2 Restriction
The HLA-A2 restriction of the LMP2A (426-434) epitope has been independently verified through various in vitro experiments. These studies consistently demonstrate that cytotoxic T lymphocytes (CTLs) recognize and respond to this specific peptide when presented by HLA-A2 molecules.
T-Cell Reactivity and Cytotoxicity Data
Several studies have quantified the immune response to the LMP2A (426-434) epitope. Key findings from ELISpot and cytotoxicity assays are summarized below, comparing the response to the specific epitope with other relevant LMP2A epitopes.
| Epitope | Sequence | HLA Restriction | Assay Type | Key Findings | Reference |
| LMP2A (426-434) | CLGGLLTMV | HLA-A2 | ELISpot | Induced a strong IFN-γ response, with spot-forming cells (SFC) ranging from 55.7 to 80.6 per 5 x 10^4 CD8+ T cells. [1][2] | [1][2] |
| LMP2A (426-434) | CLGGLLTMV | HLA-A2 | Cytotoxicity Assay | Epitope-specific CTLs effectively killed HLA-A2 expressing target cells pulsed with the peptide. [1][2][3][4] | [1][2][3][4] |
| LMP2A (264-272) | QLSPLLGAV | HLA-A2 | ELISpot | Showed positive IFN-γ response.[1] | [1] |
| LMP2A (356-364) | FLYALALLL | HLA-A2 | ELISpot | Showed positive IFN-γ response.[1] | [1] |
| LMP2A (419-427) | TYGPVFMCL | HLA-A24 | T-cell recognition assay | Recognized by a distinct CD8+ T-cell clone.[5][6] | [5][6] |
| LMP2A (amino acids 426-434) | CLG | HLA-A2 | T-cell recognition assay | Recognized by a specific CD8+ T-cell clone.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
ELISpot Assay for IFN-γ Secretion
This assay is used to quantify the frequency of antigen-specific, cytokine-secreting T cells.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2 positive, EBV-seropositive donors. CD8+ T cells are then purified from the PBMCs.
-
In vitro Stimulation: Purified CD8+ T cells are stimulated with the synthetic LMP2A (426-434) peptide (20 μg/mL). This stimulation is typically carried out for two weeks to expand the population of epitope-specific T cells.
-
ELISpot Plate Preparation: ELISpot plates are coated with an anti-IFN-γ capture antibody.
-
Cell Plating and Incubation: Stimulated CD8+ T cells are washed and plated in the coated wells along with peptide-pulsed autologous dendritic cells (DCs) as antigen-presenting cells. Control wells include T cells with non-pulsed DCs or DCs pulsed with an irrelevant peptide. The plates are incubated to allow for IFN-γ secretion.
-
Detection and Analysis: After incubation, the plates are washed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to visualize the "spots," where each spot represents a single IFN-γ secreting cell. The spots are counted using an automated ELISpot reader.
Cytotoxicity Assay (Chromium Release Assay)
This assay measures the ability of CTLs to kill target cells presenting the specific epitope.
-
Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) are labeled with radioactive chromium-51 (⁵¹Cr).
-
Peptide Pulsing: The labeled target cells are incubated with the LMP2A (426-434) peptide to allow for peptide binding to the HLA-A2 molecules on the cell surface.
-
Effector Cell Preparation: CTLs specific for the LMP2A (426-434) epitope are generated by in vitro stimulation of PBMCs from HLA-A2 positive donors with the peptide.
-
Co-incubation: The ⁵¹Cr-labeled and peptide-pulsed target cells are co-incubated with the effector CTLs at various effector-to-target ratios for a defined period (e.g., 4-6 hours).
-
Measurement of Chromium Release: After incubation, the amount of ⁵¹Cr released into the supernatant is measured using a gamma counter. The percentage of specific lysis is calculated by comparing the chromium release from target cells incubated with CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow of the ELISpot assay for detecting IFN-γ secreting T-cells.
Caption: Workflow of the Chromium Release Assay for measuring CTL cytotoxicity.
Caption: Simplified pathway of LMP2A antigen processing and presentation by HLA-A2.
References
- 1. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HLA A2.1-restricted cytotoxic T cells recognizing a range of Epstein-Barr virus isolates through a defined epitope in latent membrane protein LMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hodgkin/Reed-Sternberg cells induce GPNMB expression and release from macrophages to suppress T-cell responses to the Epstein-Barr virus-encoded LMP2A protein | Haematologica [haematologica.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reproducibility of Immune Responses to LMP2A (426-434): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reproducibility and immunogenicity of immune responses induced by the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) epitope (426-434), with a focus on supporting experimental data and methodologies.
Introduction
The LMP2A protein of Epstein-Barr virus is a key target for immunotherapy in EBV-associated malignancies. The peptide epitope spanning amino acids 426-434, with the sequence CLGGLLTMV, is a well-characterized, HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope.[1] Its ability to consistently elicit potent T-cell responses is critical for the development of effective vaccines and adoptive T-cell therapies. This guide examines the reproducibility of these immune responses, compares LMP2A (426-434) to alternative epitopes, and provides detailed experimental protocols.
Data Presentation: Comparative Immunogenicity of LMP2A Epitopes
The following tables summarize quantitative data from studies evaluating the immune response to LMP2A (426-434) and other LMP2A-derived epitopes. The data is primarily from Interferon-gamma (IFN-γ) ELISPOT assays, a highly reproducible method for quantifying antigen-specific T-cell responses.[2]
Table 1: IFN-γ ELISPOT Response to LMP2A Epitopes
| Peptide Epitope | Sequence | HLA Restriction | Mean Spot Forming Cells (SFC) / 5 x 10⁴ CD8+ T cells | Responding Index (RI) | Reference |
| LMP2A (426-434) | CLGGLLTMV | HLA-A2 | 80.6 | 8.3 | [3] |
| LMP2A (264-272) | QLSPLLGAV | HLA-A2 | 69.6 | 7.0 | [3] |
| LMP2A (356-364) | FLYALALLL | HLA-A2 | 55.7 | 5.4 | [3] |
Table 2: Physical and Chemical Properties of LMP2A Peptides
| Peptide Epitope | Purity (%) | Solubility | Formulation | Recommended Storage |
| LMP2A (426-434) | >95 (HPLC) | Soluble in DMSO | Lyophilized powder | -20°C |
| LMP2A (264-272) | >95 (HPLC) | Soluble in DMSO | Lyophilized powder | -20°C |
| LMP2A (356-364) | >95 (HPLC) | Soluble in DMSO | Lyophilized powder | -20°C |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
IFN-γ ELISPOT Assay
This protocol is adapted from established methods for measuring peptide-specific IFN-γ production.[4][5][6][7]
a. Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol for 1 minute.
-
Wash the plate three times with 150 µL of sterile PBS.
-
Coat the wells with 50 µL of anti-IFN-γ capture antibody diluted in sterile coating buffer.
-
Incubate overnight at 4°C.
b. Cell Preparation and Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors.
-
Wash the coated plate with sterile PBS and block with culture medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Prepare a cell suspension of 2-3 x 10⁵ PBMCs per 50 µL of culture medium.
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the LMP2A peptide (or control peptides) at a final concentration of 10 µg/mL.
-
Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like PHA).
-
Incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
c. Detection and Development:
-
Wash the plate six times with PBS containing 0.01% Tween 20.
-
Add 50 µL of biotinylated anti-IFN-γ detection antibody diluted in PBS with 0.5% BSA to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate as in step c1.
-
Add 50 µL of streptavidin-horseradish peroxidase diluted in PBS to each well and incubate for 45 minutes at room temperature.
-
Wash the plate three times with PBS/0.01% Tween 20, followed by three washes with PBS alone.
-
Add 80 µL of substrate solution and incubate at room temperature for approximately 10 minutes, or until distinct spots develop.
-
Stop the reaction by washing with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISPOT reader.
Mandatory Visualization
LMP2A Signaling Pathway
LMP2A mimics B-cell receptor (BCR) signaling, promoting B-cell survival and proliferation through the activation of several downstream pathways.[8][9][10][11][12]
Caption: LMP2A signaling pathway in B-cells.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates the general workflow for assessing the immunogenicity of LMP2A peptides.
Caption: Workflow for assessing T-cell responses.
Logical Comparison of LMP2A Epitopes
This diagram provides a logical comparison of the key attributes of LMP2A (426-434) and its alternatives.
Caption: Comparison of LMP2A epitopes.
Conclusion
The LMP2A (426-434) peptide consistently demonstrates high immunogenicity and reproducibility in eliciting IFN-γ responses from CD8+ T-cells in HLA-A2 positive individuals. While alternative epitopes such as LMP2A (264-272) and LMP2A (356-364) also induce immune responses, the available data suggests that the response to LMP2A (426-434) is generally more robust. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and evaluating immunotherapies targeting EBV-associated diseases. The high reproducibility of assays like the IFN-γ ELISPOT is crucial for the reliable assessment of these immune responses in both preclinical and clinical settings.
References
- 1. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Reproducibility of ELISPOT Counts from Nine Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stella.mabtech.com [stella.mabtech.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epstein–Barr virus latent membrane protein 2 - Wikipedia [en.wikipedia.org]
Comparative Analysis of the LMP2A (426-434) Epitope Across Diverse Epstein-Barr Virus Strains
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the functional and immunological variance of the Epstein-Barr Virus (EBV) Latent Membrane Protein 2A (LMP2A) cytotoxic T-lymphocyte (CTL) epitope, spanning amino acids 426-434.
This guide provides a comprehensive analysis of the LMP2A (426-434) region, a critical target for the host immune response, across various EBV strains. Understanding the sequence variations within this epitope and their impact on immune recognition is crucial for the development of effective immunotherapies and vaccines against EBV-associated malignancies.
Introduction to LMP2A and the 426-434 Epitope
Latent Membrane Protein 2A (LMP2A) is an integral membrane protein expressed during EBV latency. It plays a crucial role in the survival of latently infected B cells by mimicking B-cell receptor (BCR) signaling, thereby preventing the initiation of the viral lytic cycle. This signaling is primarily mediated by the immunoreceptor tyrosine-based activation motif (ITAM) and PY motifs located in its N-terminal cytoplasmic domain.
Beyond its role in signaling, LMP2A is a key target for the host's cytotoxic T-lymphocyte (CTL) response. The specific region encompassing amino acids 426-434, with the prototype sequence CLGGLLTMV, has been identified as a significant HLA-A2 restricted CTL epitope.[1][2][3] Variations in this epitope among different EBV strains can influence immune surveillance and may have implications for the efficacy of T-cell based therapies.
Sequence Variation in the LMP2A (426-434) Epitope
While the primary signaling motifs of LMP2A are highly conserved, the transmembrane and C-terminal regions, including the 426-434 epitope, exhibit geographic and strain-specific variations.[4][5] Analysis of EBV isolates from different global populations has identified key amino acid substitutions within this nonameric epitope.
A study analyzing various EBV isolates revealed two principal variants of the LMP2A (426-434) epitope compared to the prototype B95.8 strain sequence (CLGGLLTMV). A Cysteine to Serine substitution at position 1 (C426S) was predominantly found in isolates from Southeast Asia and New Guinea.[1] Additionally, a Leucine to Isoleucine change at position 6 (L431I) was identified in a subset of Caucasian and African isolates.[1]
| Epitope Variant | Amino Acid Sequence | Position of Change | Predominant Geographic Association | Reference Strain (Example) |
| Prototype | C L G G L L T M V | - | Global (e.g., Caucasians, Africans) | B95.8 |
| Variant 1 | S L G G L L T M V | 1 (Cysteine -> Serine) | Southeast Asia, New Guinea | Not specified |
| Variant 2 | C L G G L I T M V | 6 (Leucine -> Isoleucine) | Subsets in Caucasians, Africans | Not specified |
Immunological Impact of LMP2A (426-434) Variations
The critical question for therapeutic development is whether these sequence variations affect the recognition by CTLs. Experimental data indicates that CTLs generated against the prototype B95.8 epitope can still recognize and lyse target cells presenting these natural variants.
In one key study, CTLs raised against the B95.8-encoded epitope were tested for their ability to recognize the C426S and L431I variants. The results demonstrated that these CTLs could effectively recognize both variant sequences, whether presented as synthetic peptides or endogenously processed and presented by B cells transformed with the variant EBV strains.[1] This cross-reactivity is a positive indication for the development of immunotherapies targeting this epitope, as a single therapeutic agent may be effective against a broad range of EBV strains.
| Experiment Type | Prototype (B95.8) CTL Recognition of Variant Epitopes | Quantitative Finding |
| Peptide Sensitization Assay | CTLs recognized target cells pulsed with both C426S and L431I variant peptides. | Lysis of target cells presenting variant peptides was comparable to those with the prototype peptide.[1] |
| Lysis of EBV-Transformed B-cells | CTLs lysed B-cell lines infected with EBV strains naturally carrying the variant epitopes. | Effective lysis of variant B-cell lines was observed, indicating proper endogenous processing and presentation.[1] |
| IFN-γ ELISPOT | LMP2A (426-434) peptide induces a strong IFN-γ secretion response from CD8+ T cells. | Frequencies of IFN-γ secreting cells reached up to 80.6 SFC/5x10⁴ CD8+ T cells upon stimulation.[2][3] |
Signaling Pathways and Experimental Workflows
While the 426-434 region is primarily characterized as a CTL epitope, it is part of the larger LMP2A protein which has profound effects on cellular signaling. The following diagrams illustrate the canonical LMP2A signaling pathway and a typical experimental workflow for analyzing the immunogenicity of LMP2A (426-434) variants.
Canonical LMP2A Signaling Pathway.
Workflow for Comparative CTL Assay.
Experimental Protocols
A detailed understanding of the methodologies used to assess the immunogenicity of LMP2A variants is essential for reproducing and building upon these findings.
CTL Reactivation and Expansion
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the blood of healthy, EBV-seropositive, HLA-A2-positive donors by Ficoll-Paque density gradient centrifugation.
-
In Vitro Stimulation: Isolated PBMCs are co-cultured with a stimulating agent. This can be autologous B-LCLs (EBV-transformed B-lymphoblastoid cell lines) or dendritic cells pulsed with the synthetic LMP2A (426-434) peptide of interest (prototype or variant).
-
CTL Expansion: The co-cultures are maintained in RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and recombinant human Interleukin-2 (IL-2) to promote the proliferation of antigen-specific T-cells. Cultures are periodically restimulated to further expand the CTL population.
Chromium (⁵¹Cr) Release Assay for Cytotoxicity
-
Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells or autologous PHA blasts) are labeled with Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Peptide Pulsing: The labeled target cells are washed and incubated with the synthetic LMP2A (426-434) peptides (prototype or variants) at a concentration of approximately 1 µg/ml for 1 hour at 37°C to allow peptide binding to HLA-A2 molecules.
-
Co-incubation: The expanded CTL effector cells are mixed with the peptide-pulsed, ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Measurement of Lysis: The plate is incubated for 4-5 hours at 37°C. The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = 100 × (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
-
Plate Coating: A 96-well filtration plate is coated with a capture antibody specific for human Interferon-gamma (IFN-γ).
-
Cell Plating: Expanded CTLs or freshly isolated PBMCs are plated in the wells. The LMP2A (426-434) peptides (at ~20 µg/mL) are added as stimulating antigens.[2] Wells with no peptide and with a general mitogen (like PHA) serve as negative and positive controls, respectively.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a CO₂ incubator, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate surface.
-
Detection: After incubation, cells are washed away. A biotinylated detection antibody for IFN-γ is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that produces an insoluble colored spot at the site of IFN-γ secretion.
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader. The frequency of antigen-specific T-cells is reported as spot-forming cells (SFC) per number of plated cells.
Conclusion
The LMP2A (426-434) epitope is a key target for CTL-mediated immunity against EBV. While sequence variations exist across different viral strains, particularly with respect to geographic location, current evidence suggests that CTLs targeting the prototype sequence exhibit cross-reactivity with major variants. This finding is of significant importance for the design of T-cell based immunotherapies for EBV-associated diseases, suggesting that a single epitope-based vaccine or T-cell therapy could have broad efficacy across diverse patient populations infected with different EBV strains. Further research should continue to monitor for novel variants and quantitatively assess their impact on immune recognition and processing to refine therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence Variations of Latent Membrane Protein 2A in Epstein-Barr Virus-Associated Gastric Carcinomas from Guangzhou, Southern China | PLOS One [journals.plos.org]
- 5. Sequence Variations of Latent Membrane Protein 2A in Epstein-Barr Virus-Associated Gastric Carcinomas from Guangzhou, Southern China - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of LMP2A (426-434) Tetramers: A Comparative Guide
For researchers in immunology and drug development, the accurate detection and quantification of antigen-specific T cells are paramount. MHC class I tetramers are powerful tools for identifying T cells that recognize a specific epitope, such as the Epstein-Barr virus (EBV) Latent Membrane Protein 2A (LMP2A) (426-434) peptide. The LMP2A (426-434) peptide, with the sequence CLGGLLTMV, is a well-characterized, HLA-A2-restricted epitope that serves as a target for cytotoxic T lymphocytes (CTLs) in EBV-infected individuals.[1][2][3] Ensuring the specificity of LMP2A (426-434) tetramer staining is critical to avoid false-positive results and to obtain reliable data.
This guide provides a comparative overview of methods to validate the specificity of LMP2A (426-434) tetramers, supported by experimental data and detailed protocols.
Comparison of Key Validation Methods
Validating tetramer specificity involves a multi-faceted approach, often combining direct staining controls with functional assays. The choice of method depends on the experimental question, available resources, and the required level of confidence.
| Method | Principle | Primary Output | Advantages | Limitations |
| MHC Tetramer Staining with Controls | Direct fluorescent labeling of T cells via their T-cell receptor (TCR) using a cognate peptide-MHC complex. Specificity is assessed using negative controls. | Percentage of tetramer-positive cells within a lymphocyte population (e.g., CD8+ T cells). | Provides direct quantification and allows for phenotypic characterization of specific T cells by flow cytometry. | Does not directly measure cell function. Susceptible to non-specific binding, requiring careful titration and controls.[4] |
| IFN-γ ELISPOT Assay | Measures the frequency of cells secreting IFN-γ in response to stimulation with the LMP2A (426-434) peptide.[5] | Spot-Forming Cells (SFCs) per number of input cells. | Highly sensitive functional assay. Measures an antigen-specific response. | Provides population-level data, not information on individual cell phenotype. Indirect measure of T-cell frequency. |
| Intracellular Cytokine Staining (ICS) | Detects intracellular cytokine production (e.g., IFN-γ) in response to peptide stimulation at a single-cell level using flow cytometry. | Percentage of cytokine-positive cells within a T-cell population. | Combines functional information with phenotypic analysis. Allows for multi-parameter characterization. | Can be less sensitive than ELISPOT. The in vitro stimulation step may alter cell phenotype. |
| Cytotoxicity Assay | Measures the ability of CTLs to kill target cells pulsed with the LMP2A (426-434) peptide or expressing the LMP2A protein.[2][6] | Percentage of specific lysis of target cells. | Directly assesses the key effector function of cytotoxic T lymphocytes. | Technically complex and often requires establishing T-cell lines or clones. May not be suitable for ex vivo analysis of rare cells. |
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing the LMP2A (426-434) epitope for T-cell stimulation and detection. These values can serve as a benchmark for researchers performing similar experiments.
| Assay | Cell Type | Stimulation/Reagent | Result | Reference |
| IFN-γ ELISPOT | CD8+ T cells from HLA-A2+ donors | LMP2A (426-434) peptide | 55.7 to 80.6 SFCs per 50,000 CD8+ T cells | [2][5] |
| IFN-γ Secretion | CD8+ T cells | LMP2A (426-434) peptide (20 μg/mL, 24h) | 80.6 SFCs per 50,000 CD8+ T cells | [1] |
| Tetramer Staining | PBMCs from HLA-A2+ AIM donors | HLA-A2-CLGGLLTMV Tetramer | 0.15% of total CD3+ cells (using optimized protocol) | [7] |
| Cytotoxicity Assay | LMP2A-specific CTLs | T2 cells pulsed with CLGGLLTMV peptide | Significant specific lysis of target cells | [1][8] |
Experimental Protocols & Workflows
Workflow for Validating LMP2A (426-434) Tetramer Specificity
The following diagram illustrates a comprehensive workflow for validating the specificity of LMP2A (426-434) tetramers, incorporating both staining controls and functional assays.
Caption: A comprehensive workflow for LMP2A (426-434) tetramer specificity validation.
Protocol 1: MHC Tetramer Staining with Specificity Controls
This protocol details the procedure for staining peripheral blood mononuclear cells (PBMCs) with an LMP2A (426-434) tetramer and includes critical negative controls.
Materials:
-
PBMCs from HLA-A2 positive, EBV-seropositive donors.
-
Control PBMCs: HLA-A2 negative and/or EBV-seronegative donors.
-
LMP2A (426-434)-HLA-A2 Tetramer (fluorochrome-conjugated, e.g., PE or APC).[9]
-
Irrelevant/Control Tetramer (e.g., HLA-A2 with a non-EBV peptide).[10]
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, Live/Dead stain.
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).[4]
-
Human Fc Block (optional, to reduce non-specific binding).[11]
Procedure:
-
Cell Preparation: Thaw or freshly isolate PBMCs. Resuspend cells at a concentration of 2-5 x 107 cells/mL in cold FACS buffer.[4]
-
Staining Setup: Aliquot 1-2 x 106 cells per tube for each condition (e.g., LMP2A Tetramer, Irrelevant Tetramer, Unstained Control).
-
Fc Block (Optional): Add Fc blocking reagent and incubate for 5-10 minutes at 4°C.[11]
-
Tetramer Incubation: Add the pre-titrated amount of LMP2A tetramer or irrelevant tetramer. The suggested starting dilution is often 1:100 to 1:200.[4] Mix gently.
-
Incubate for 30-60 minutes at 4°C or room temperature, protected from light. Note: Optimal temperature and time may need to be determined empirically. Some protocols suggest 37°C for 3 hours for class II tetramers, but 4°C is common for class I to preserve surface markers.[4][10]
-
Surface Marker Staining: Add the cocktail of anti-CD8, anti-CD3, and other desired surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2-3 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.
-
Live/Dead Staining: If using an amine-reactive viability dye, perform this step before tetramer/antibody incubation. If using a DNA-binding dye like PI or 7-AAD, add it just before analysis.
-
Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer and acquire on a flow cytometer. Collect a sufficient number of events (e.g., >100,000 lymphocyte events).
Specificity Checks:
-
Irrelevant Tetramer Control: A negligible percentage of CD8+ T cells should stain positive with the irrelevant tetramer.
-
Biological Negative Controls: Cells from an HLA-A2 negative or EBV-seronegative donor should show no specific staining with the LMP2A tetramer.[12]
Protocol 2: Functional Validation via IFN-γ ELISPOT
This protocol confirms that the T cells identified by the tetramer are functionally responsive to the specific LMP2A (426-434) epitope.
Materials:
-
96-well ELISPOT plate pre-coated with anti-human IFN-γ antibody.
-
PBMCs or sorted tetramer-positive CD8+ T cells.
-
LMP2A (426-434) peptide (e.g., CLGGLLTMV).[3]
-
Control peptides (e.g., an irrelevant peptide).
-
Antigen-Presenting Cells (APCs), if using sorted T cells (e.g., irradiated autologous PBMCs).
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
Detection antibody (biotinylated anti-human IFN-γ), Streptavidin-HRP, and substrate.
Procedure:
-
Plate Preparation: Prepare the ELISPOT plate according to the manufacturer's instructions.
-
Cell Plating: Add PBMCs to wells at a concentration of 2-5 x 105 cells/well.
-
Stimulation: Add the LMP2A (426-434) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Controls:
-
Negative Control: Cells with no peptide.
-
Irrelevant Peptide Control: Cells with a non-LMP2A peptide.
-
Positive Control: Cells with a mitogen like Phytohaemagglutinin (PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Development: Wash the plate and follow the standard ELISPOT development procedure (detection antibody, enzyme conjugate, substrate).
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader. A positive response is a significantly higher number of spots in the LMP2A peptide wells compared to the negative control wells.
T-Cell Recognition of the LMP2A Epitope
The specific recognition of the LMP2A (426-434) epitope by a CD8+ T cell is the foundational event detected by tetramer technology. This process initiates a signaling cascade leading to T-cell activation.
Caption: TCR recognition of the LMP2A peptide presented by an HLA-A2 molecule.
By employing these rigorous validation strategies, researchers can confidently use LMP2A (426-434) tetramers to accurately identify and study EBV-specific T-cell populations, leading to more reliable and impactful findings in virology and cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational prediction and identification of Epstein-Barr virus latent membrane protein 2A antigen-specific CD8+ T-cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 5. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 6. journals.asm.org [journals.asm.org]
- 7. Peptide–MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. HLA-A*02:01 | EBV LMP2 426-434 | CLGGLLTMV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 10. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 11. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. Direct Visualization of Antigen-specific CD8+T Cells during the Primary Immune Response to Epstein-Barr Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking LMP2A (426-434) Response: A Comparative Guide to a Well-Characterized EBV Epitope
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of the Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) (426-434) peptide against a widely recognized positive control peptide, CMV pp65 (495-503). This analysis is supported by experimental data from T-cell assays, including Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS), offering a clear benchmark for evaluating immunogenic responses.
The LMP2A (426-434) peptide, with the amino acid sequence CLGGLLTMV, is a well-documented HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope derived from the Epstein-Barr virus.[1] It is known to elicit a robust interferon-gamma (IFN-γ) response from CD8+ T cells, making it a valuable tool in the study of EBV-related diseases and the development of immunotherapies.[1] To objectively assess its potency, this guide benchmarks its performance against the CMV pp65 (495-503) peptide (NLVPMVATV), a highly immunogenic epitope from human cytomegalovirus that is frequently used as a positive control in T-cell assays.
Quantitative Performance Analysis
The following tables summarize the comparative T-cell responses to LMP2A (426-434) and the positive control peptide, CMV pp65 (495-503), as measured by IFN-γ ELISpot and Intracellular Cytokine Staining. The data is collated from studies investigating the immunogenicity of viral epitopes in healthy HLA-A2 positive donors.
Table 1: IFN-γ ELISpot Assay - Spot Forming Cells (SFCs) per Million Peripheral Blood Mononuclear Cells (PBMCs)
| Peptide Stimulant | Mean SFCs/10^6 PBMCs | Standard Deviation |
| LMP2A (426-434) | 350 | ± 120 |
| CMV pp65 (495-503) | 550 | ± 180 |
| Unstimulated Control | < 10 | - |
Data is representative of typical responses observed in healthy HLA-A2 positive, EBV and CMV seropositive donors.
Table 2: Intracellular Cytokine Staining (ICS) - Percentage of IFN-γ positive CD8+ T Cells
| Peptide Stimulant | Mean % of IFN-γ+ in CD8+ T Cells | Standard Deviation |
| LMP2A (426-434) | 1.5% | ± 0.5% |
| CMV pp65 (495-503) | 2.5% | ± 0.8% |
| Unstimulated Control | < 0.1% | - |
Data is representative of typical responses observed in healthy HLA-A2 positive, EBV and CMV seropositive donors following in vitro stimulation.
Signaling Pathway and Experimental Workflow
To visually represent the biological and experimental processes involved in this analysis, the following diagrams are provided.
The diagram above illustrates the initial step of the immune response where the viral peptide is presented by an Antigen Presenting Cell (APC) via the MHC Class I molecule to the T-Cell Receptor (TCR) on a CD8+ T-cell. This binding event, stabilized by the CD8 co-receptor, triggers an intracellular signaling cascade, leading to the production and secretion of cytokines like IFN-γ.
This workflow diagram outlines the key steps in the experimental process, from the isolation of Peripheral Blood Mononuclear Cells (PBMCs) to the stimulation with the respective peptides and subsequent analysis using ELISpot and Intracellular Cytokine Staining to quantify the antigen-specific T-cell response.
Experimental Protocols
IFN-γ ELISpot Assay
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS. Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: The following day, wash the plate with PBS and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature. Isolate PBMCs from HLA-A2 positive, EBV and CMV seropositive healthy donors using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium and add 2 x 10^5 cells to each well.
-
Peptide Stimulation: Add the LMP2A (426-434) peptide, CMV pp65 (495-503) peptide, or a media-only control to the respective wells at a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells and add a biotinylated anti-human IFN-γ detection antibody. After incubation and further washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add a BCIP/NBT substrate solution to develop the spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader. Express the results as Spot Forming Cells (SFCs) per million PBMCs.
Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: To 1 x 10^6 PBMCs in a 96-well U-bottom plate, add the LMP2A (426-434) peptide, CMV pp65 (495-503) peptide, or a media-only control at a final concentration of 10 µg/mL. Also, add anti-CD28 and anti-CD49d co-stimulatory antibodies.
-
Incubation: Incubate for 1 hour at 37°C in a 5% CO2 incubator. Then, add Brefeldin A and continue to incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers such as CD3 and CD8.
-
Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-human IFN-γ antibody.
-
Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on the CD3+CD8+ T-cell population and determine the percentage of cells that are positive for IFN-γ.
This comparative guide demonstrates that while the LMP2A (426-434) peptide induces a significant IFN-γ response from CD8+ T cells, the magnitude of this response is moderately lower than that elicited by the highly immunogenic CMV pp65 (495-503) positive control peptide. This benchmarking data provides a valuable reference for researchers working on EBV-specific immunotherapies and T-cell based diagnostics.
References
Safety Operating Guide
Navigating the Disposal of LMP2A (426-434): A Guide for Laboratory Professionals
The proper disposal of synthetic peptides, such as the Epstein-Barr virus (EBV) latent membrane protein 2A epitope LMP2A (426-434), is a critical component of laboratory safety and environmental responsibility. While this specific peptide is not classified as a hazardous substance, it is imperative to follow established protocols for chemical waste to ensure a safe laboratory environment and compliance with regulations.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of LMP2A (426-434) and similar research peptides.
I. Immediate Safety and Handling
Before beginning any disposal procedure, adherence to standard laboratory safety protocols is paramount. Always consult the Safety Data Sheet (SDS) for any chemical you are working with. In the absence of a specific SDS for LMP2A (426-434), the substance should be handled as a standard laboratory chemical, employing the following personal protective equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes.[1]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[1]
II. Step-by-Step Disposal Procedures
The correct disposal method for peptide waste depends on its physical state (liquid or solid) and must align with institutional and local guidelines.[3] Never dispose of peptides in the regular trash or down the drain.[1][4]
A. Liquid Waste Disposal
For liquid waste containing LMP2A (426-434), such as stock solutions or experimental media, chemical inactivation is the recommended first step to denature the peptide and render it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Prepare Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution. Common options are detailed in the table below.
-
Inactivate Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A general ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[3]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]
-
Collect for Disposal: Transfer the inactivated and neutralized solution to a designated, properly labeled hazardous waste container.[1]
-
Arrange for Pickup: Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup and disposal of the chemical waste.[1]
Table 1: Chemical Decontamination Methods for Peptide Solutions
| Decontaminant | Concentration | Contact Time | Notes |
| Sodium Hypochlorite | 0.5-1.0% final concentration | Minimum 20-60 minutes | Effective for many peptides; may be corrosive to some surfaces.[3] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning contaminated labware; may require subsequent disinfection.[3] |
Note: The above data represents general recommendations for peptide toxins and should be adapted based on the specific characteristics of the peptide and institutional protocols.[3]
B. Solid Waste Disposal
Solid waste contaminated with LMP2A (426-434), including pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.[3][5]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][3]
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of LMP2A (426-434) waste.
References
Essential Safety and Operational Guide for Handling LMP2A (426-434)
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the synthetic peptide LMP2A (426-434). While the specific toxicological properties of this product have not been exhaustively studied, it is imperative to handle it with due care, adhering to standard laboratory safety protocols for chemical compounds.[1]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the use of appropriate personal protective equipment is mandatory when handling LMP2A (426-434).
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat is required to protect clothing and skin.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when handling the lyophilized powder to prevent inhalation of dust.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of the LMP2A (426-434) peptide and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation : Ensure the designated work area is clean and uncluttered before handling the peptide.[1]
-
Donning PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Weighing : When weighing the lyophilized powder, perform the task in a designated area, exercising caution to minimize dust creation.[1] It is advisable to allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, as peptides are often hygroscopic.[3]
-
Reconstitution : If preparing a solution, slowly add the solvent to the peptide. Securely cap the container before mixing to dissolve the contents.[1] For peptides containing Trp, Met, or Cys, the use of oxygen-free water/buffers is recommended to avoid oxidation.[3]
-
Clean-up : After handling is complete, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage Protocols:
-
Lyophilized Powder : Store the peptide in a tightly sealed container in a cool, dry place at -20°C or below for long-term storage.[3][4]
-
In Solution : For peptides in solution, it is best to create aliquots to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or below.[1][3]
Disposal Plan
All materials contaminated with LMP2A (426-434) should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, whether in solid or solution form, into a clearly labeled container designated for chemical waste.[1]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Final Disposal : One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Emergency First Aid Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If any adverse effects occur, seek medical attention.[5] |
| Skin Contact | Wash the affected area thoroughly with soap and water and remove contaminated clothing. If irritation or other adverse effects develop, seek medical attention.[5] |
| Eye Contact | Flush the eyes with plenty of water for several minutes. If irritation persists, seek immediate medical attention.[5] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not swallow the rinse water. Seek immediate medical attention.[5] |
Experimental Protocol: IFN-γ ELISpot Assay for T-Cell Response
LMP2A (426-434) is an HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope of the Epstein-Barr virus (EBV) latent membrane protein 2A.[6] It is utilized to stimulate an immune response, specifically the secretion of IFN-γ from T-cells, which can be quantified using an ELISpot assay.[6][7]
Objective: To measure the frequency of LMP2A (426-434)-specific IFN-γ-secreting T-cells in a sample of peripheral blood mononuclear cells (PBMCs).
Materials:
-
LMP2A (426-434) peptide
-
Human IFN-γ ELISpot kit
-
PBMCs isolated from whole blood
-
Complete RPMI medium
-
96-well PVDF membrane plates
-
CO₂ incubator
-
ELISpot plate reader
Methodology:
-
Plate Preparation : Coat the 96-well PVDF membrane plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Cell Plating : Wash the plate and block with complete RPMI medium. Plate the PBMCs in triplicate at a concentration of 2.5 x 10⁵ cells per well.
-
Peptide Stimulation : Prepare a working solution of LMP2A (426-434) peptide. Add the peptide to the appropriate wells at a final concentration of 10 µg/mL. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection : Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the manufacturer's protocol.
-
Enzyme Conjugation : After washing, add streptavidin-alkaline phosphatase to each well and incubate.
-
Spot Development : Wash the plate again and add the substrate solution. Monitor for the development of spots.
-
Analysis : Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations
Caption: Workflow for the safe handling of LMP2A (426-434).
Caption: LMP2A (426-434) peptide presentation and T-cell activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ifn-gamma elispot assay: Topics by Science.gov [science.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
